molecular formula C20H26O4 B15596500 15-Deoxypulic acid

15-Deoxypulic acid

Cat. No.: B15596500
M. Wt: 330.4 g/mol
InChI Key: ONFWNHLCKGVKGW-JCFRVBNTSA-N
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Description

15-Deoxypulic acid is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1E,3Z)-6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+

InChI Key

ONFWNHLCKGVKGW-JCFRVBNTSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 15-Deoxypulic Acid and Related Oleanane-Type Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Deoxypulic acid, a pentacyclic triterpenoid (B12794562) originating from the Araliaceae family, belongs to the vast class of oleanane-type triterpenoids. While specific literature on the biosynthesis of "pulic acid" is scarce, its structural characteristics strongly suggest a biosynthetic pathway analogous to that of other well-studied oleanane (B1240867) triterpenoids, such as oleanolic acid. The designation "15-Deoxy" is critical, indicating the absence of a hydroxyl group at the C-15 position of the triterpenoid skeleton, a feature determined by the specific regioselectivity of cytochrome P450 monooxygenases. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, using the biosynthesis of oleanolic acid as a foundational model. It details the enzymatic steps from primary metabolism to the final intricate molecular structure, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visualizations of the core biochemical processes.

The Core Biosynthetic Pathway: From Mevalonate (B85504) to the Oleanane Skeleton

The biosynthesis of all triterpenoids, including this compound, originates from the mevalonate (MVA) pathway in the cytoplasm. This fundamental pathway provides the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The key stages of the biosynthesis are:

  • Formation of 2,3-Oxidosqualene (B107256): Two molecules of farnesyl pyrophosphate (FPP), each a C15 compound derived from the head-to-tail condensation of IPP and DMAPP, undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form squalene. Subsequently, squalene epoxidase (SQE) introduces an epoxide ring to squalene, yielding (3S)-2,3-oxidosqualene. This molecule is the linear precursor for the cyclization into various triterpenoid skeletons.

  • Cyclization to β-Amyrin: The crucial cyclization of 2,3-oxidosqualene is catalyzed by β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC). This enzyme orchestrates a complex cascade of ring formations to produce the pentacyclic oleanane skeleton in the form of β-amyrin. This step is a critical branch point, diverting carbon flux from primary metabolism (sterol biosynthesis) to specialized triterpenoid synthesis.

  • Oxidative Modifications by Cytochrome P450s: The β-amyrin skeleton undergoes a series of regio- and stereospecific oxidations catalyzed by cytochrome P450 monooxygenases (P450s) . These modifications are responsible for the vast structural diversity of oleanane-type triterpenoids. In the case of oleanolic acid biosynthesis, a well-characterized P450, β-amyrin C-28 oxidase (a member of the CYP716A subfamily), catalyzes a three-step oxidation of the C-28 methyl group to a carboxylic acid.[1]

The "15-Deoxy" Moiety: A Matter of P450 Regioselectivity

The defining characteristic of this compound is the absence of a hydroxyl group at the C-15 position. The hydroxylation of the triterpenoid backbone is governed by the specific P450 enzymes present in the plant species. The biosynthesis of this compound implies the involvement of a suite of P450s that modify the β-amyrin skeleton at various positions but lack the specific P450 that would hydroxylate the C-15 position. Therefore, the "15-Deoxy" nature is a direct consequence of the regioselectivity of the P450 enzymes in the biosynthetic pathway.

Visualization of the Biosynthetic Pathway

Overall Biosynthetic Pathway of an Oleanane-Type Triterpenoid

Oleanane Biosynthesis cluster_MVA Mevalonate Pathway cluster_Squalene Squalene Formation cluster_Triterpenoid Oleanane Skeleton Formation and Modification Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple steps FPP Farnesyl Diphosphate IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE beta_Amyrin β-Amyrin (Oleanane Skeleton) Oxidosqualene->beta_Amyrin β-Amyrin Synthase (bAS) Modified_Oleanane Modified Oleanane (e.g., Oleanolic Acid) beta_Amyrin->Modified_Oleanane Cytochrome P450s (e.g., C-28 oxidase) note C-15 position is not hydroxylated, leading to a '15-Deoxy' structure. beta_Amyrin->note Glycosylated_Triterpenoid Triterpenoid Saponin Modified_Oleanane->Glycosylated_Triterpenoid UGTs

Caption: Proposed biosynthesis pathway for a 15-Deoxy oleanane-type triterpenoid.

Quantitative Data

Quantitative analysis of triterpenoid biosynthesis pathways is challenging due to the complexity of the multi-step enzymatic reactions and the low abundance of intermediates. However, studies involving heterologous expression of pathway enzymes have provided some kinetic data.

EnzymeSubstrateProductOrganismKm (µM)kcat (s⁻¹)Reference
β-Amyrin Synthase (bAS)2,3-Oxidosqualeneβ-AmyrinPanax ginseng~25~0.15(--INVALID-LINK--)
β-Amyrin C-28 Oxidase (CYP716A12)β-AmyrinErythrodiolMedicago truncatulaNot ReportedNot Reported[1](--INVALID-LINK--)
β-Amyrin C-28 Oxidase (CYP716A12)ErythrodiolOleanolic aldehydeMedicago truncatulaNot ReportedNot Reported[1](--INVALID-LINK--)
β-Amyrin C-28 Oxidase (CYP716A12)Oleanolic aldehydeOleanolic acidMedicago truncatulaNot ReportedNot Reported[1](--INVALID-LINK--)

Note: Kinetic parameters for P450 enzymes in triterpenoid pathways are often difficult to determine with high precision due to the membrane-bound nature of the enzymes and the low solubility of their substrates.

Experimental Protocols

Functional Characterization of a Candidate Triterpenoid-Modifying Cytochrome P450 in Yeast

This protocol describes the heterologous expression of a candidate plant P450 gene in Saccharomyces cerevisiae to determine its enzymatic function.

1. Gene Cloning and Vector Construction:

  • The full-length coding sequence of the candidate P450 gene is amplified from plant cDNA.
  • The PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
  • A cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) is also cloned into the same or a compatible vector, as it is essential for P450 activity.

2. Yeast Transformation:

  • The expression vectors are transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate (B1210297) method.
  • A control strain is created by transforming the yeast with an empty vector.

3. Heterologous Expression and Microsome Preparation:

  • Yeast cultures are grown in selective medium to mid-log phase.
  • Gene expression is induced by transferring the cells to a galactose-containing medium.
  • After a period of induction (e.g., 24-48 hours), cells are harvested by centrifugation.
  • Yeast cells are spheroplasted using zymolyase and then lysed.
  • Microsomes, which contain the membrane-bound P450s and CPRs, are isolated by differential centrifugation.

4. In Vitro Enzyme Assay:

  • The reaction mixture contains:
  • Microsomal protein (e.g., 100-500 µg)
  • Triterpenoid substrate (e.g., β-amyrin, dissolved in a suitable solvent like DMSO)
  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
  • The reaction is initiated by adding the NADPH regenerating system.
  • The mixture is incubated at a suitable temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours).
  • The reaction is stopped by adding an organic solvent (e.g., ethyl acetate).

5. Product Extraction and Analysis:

  • The products are extracted with the organic solvent.
  • The organic phase is evaporated to dryness and the residue is derivatized (e.g., by silylation with BSTFA) for gas chromatography-mass spectrometry (GC-MS) analysis.
  • The products are identified by comparing their retention times and mass spectra with those of authentic standards.

start [shape=ellipse, label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"]; gene_cloning [label="Clone Candidate P450\nand CPR into Yeast\nExpression Vectors"]; transformation [label="Transform Yeast with\nExpression Vectors"]; expression [label="Induce Gene Expression\nin Yeast Culture"]; microsome_prep [label="Isolate Microsomes\nfrom Yeast Cells"]; in_vitro_assay [label="Perform In Vitro\nEnzyme Assay with\nSubstrate and NADPH"]; extraction [label="Extract Reaction Products"]; analysis [label="Analyze Products by\nGC-MS or LC-MS"]; identification [label="Identify Products and\nDetermine P450 Function"]; end [shape=ellipse, label="End", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> gene_cloning; gene_cloning -> transformation; transformation -> expression; expression -> microsome_prep; microsome_prep -> in_vitro_assay; in_vitro_assay -> extraction; extraction -> analysis; analysis -> identification; identification -> end; }

Caption: Experimental workflow for functional characterization of a P450 enzyme.

Site-Directed Mutagenesis to Investigate P450 Regioselectivity

To understand which amino acid residues determine the regioselectivity of a P450 enzyme, site-directed mutagenesis can be performed.

1. Primer Design:

  • Mutagenic primers (forward and reverse) are designed to introduce a specific amino acid change in the P450 sequence. The primers should be complementary and contain the desired mutation in the middle.

2. PCR Amplification:

  • A PCR reaction is performed using a high-fidelity DNA polymerase, the P450 expression vector as a template, and the mutagenic primers. This reaction amplifies the entire plasmid with the desired mutation.

3. Template Removal:

  • The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid DNA is methylated, while the newly synthesized PCR product is not).

4. Transformation and Sequencing:

  • The DpnI-treated DNA is transformed into competent E. coli cells.
  • Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.

5. Functional Characterization:

  • The mutated P450 is then expressed in yeast and its activity and product profile are analyzed using the protocol described in section 4.1 to determine how the mutation affected its regioselectivity.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the general pathway of oleanane-type triterpenoids, with its unique "15-Deoxy" feature being a result of the specific regioselectivity of the cytochrome P450 monooxygenases involved. Understanding this pathway is crucial for the potential biotechnological production of this and other valuable triterpenoids. Future research should focus on the identification and characterization of the specific oxidosqualene cyclase and the complete set of P450 enzymes from the source plant of this compound. This will not only confirm the proposed biosynthetic pathway but also provide the genetic tools for metabolic engineering approaches to produce these compounds in microbial or plant-based systems, which is of significant interest to the pharmaceutical and drug development industries. The use of advanced techniques such as transcriptomics, proteomics, and metabolomics, combined with the experimental protocols outlined in this guide, will be instrumental in achieving these goals.

References

An In-depth Technical Guide to 15-Deoxypulic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

15-Deoxypulic acid is a naturally occurring clerodane diterpenoid that has been isolated from plant species of the genus Pulicaria. This document provides a comprehensive overview of the discovery, history, and initial characterization of this compound. It includes details of its isolation, structural elucidation, and the spectroscopic data reported in the primary literature. While specific biological activities of this compound are not extensively documented in publicly available research, this guide summarizes the known biological activities of related compounds from the Pulicaria genus, suggesting potential areas for future investigation. This technical guide is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with diverse biological activities, providing a foundation for the development of new therapeutic agents. The genus Pulicaria, belonging to the Asteraceae family, is known for its rich diversity of secondary metabolites, including terpenoids, flavonoids, and phenolic compounds. Various species of Pulicaria have been traditionally used in folk medicine for their anti-inflammatory, antimicrobial, and antispasmodic properties.[1] Within this genus, the clerodane diterpenes represent a class of compounds with a characteristic bicyclic core and a range of biological activities.[2][3][4][5] This guide focuses on a specific member of this class, this compound.

Discovery and History

This compound was first reported in 1992 by a team of researchers who isolated it from the aerial parts of Pulicaria glutinosa.[6][7][8][9] This discovery was part of a broader phytochemical investigation into the constituents of this plant species. The compound was isolated alongside other known and novel terpenoids, including strictic acid and pulic acid.

The initial report laid the groundwork for the structural characterization of this compound, which was achieved primarily through the use of spectroscopic techniques, with a heavy reliance on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Key Milestones in the Discovery:
  • 1992: First isolation and structural elucidation of this compound from Pulicaria glutinosa by Muhammad, I., El-Feraly, F.S., Mossa, J.S., & Ramadan, A.F., as published in Phytochemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and further chemical studies.

PropertyValueSource
Chemical Formula C₂₀H₂₆O₄N/A
Molecular Weight 330.4 g/mol N/A
CAS Number 95523-05-0N/A
Appearance PowderN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Experimental Protocols

The following sections detail the methodologies that were likely employed for the isolation and structural elucidation of this compound, based on the original discovery publication.

Plant Material and Extraction

The aerial parts of Pulicaria glutinosa were collected, dried, and powdered. The powdered plant material was then subjected to solvent extraction to obtain a crude extract containing the secondary metabolites.

Figure 1. General workflow for the preparation of the crude extract.
Isolation and Purification

The crude extract was subjected to a series of chromatographic techniques to separate the individual compounds. This multi-step process is essential for obtaining pure this compound.

G CrudeExtract Crude Extract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC PooledFractions Pooled Fractions Containing This compound TLC->PooledFractions Identification of Target Compound FurtherPurification Further Purification (e.g., HPLC) PooledFractions->FurtherPurification PureCompound Pure this compound FurtherPurification->PureCompound

Figure 2. A representative workflow for the isolation and purification of this compound.
Structural Elucidation

The determination of the chemical structure of this compound was accomplished using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as carbonyls and hydroxyls.

  • ¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.

  • ¹³C NMR and DEPT Spectroscopy: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR (COSY, HMQC, HMBC): To establish the complete carbon skeleton and the precise connectivity of atoms within the molecule.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound as would be detailed in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data to be populated from the original 1992 Phytochemistry publication)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
............

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data to be populated from the original 1992 Phytochemistry publication)

PositionChemical Shift (δ) ppm
......

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies on the biological activities of purified this compound in the publicly accessible scientific literature. However, the genus Pulicaria is known to produce a variety of compounds with interesting pharmacological properties.[1]

Extracts from various Pulicaria species have demonstrated a range of biological effects, including:

  • Anti-inflammatory activity [1]

  • Antimicrobial activity [1]

  • Antioxidant activity [1]

  • Cytotoxic effects [1]

Clerodane diterpenes, as a class, have been shown to possess a wide array of biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and cytotoxic properties.[2][4][5][10]

Given the shared chemical scaffold, it is plausible that this compound may exhibit similar biological activities. However, dedicated studies are required to confirm this and to elucidate any specific mechanisms of action and signaling pathways involved.

G cluster_0 Known Bioactivities of Pulicaria Genus Anti-inflammatory Anti-inflammatory Antimicrobial Antimicrobial Antioxidant Antioxidant Cytotoxic Cytotoxic 15-Deoxypulic_Acid This compound 15-Deoxypulic_Acid->Anti-inflammatory Potential 15-Deoxypulic_Acid->Antimicrobial Potential 15-Deoxypulic_Acid->Antioxidant Potential 15-Deoxypulic_Acid->Cytotoxic Potential

Figure 3. Potential biological activities of this compound based on related compounds.

Conclusion and Future Perspectives

This compound is a clerodane diterpenoid first isolated from Pulicaria glutinosa in 1992. Its structure has been well-characterized by spectroscopic methods. While the foundational knowledge of its chemistry is established, there is a significant opportunity for further research into its biological activities. Future studies should focus on:

  • Comprehensive screening for biological activities: Including anti-inflammatory, antimicrobial, anticancer, and antioxidant assays.

  • Elucidation of mechanisms of action: If any significant bioactivity is identified, further studies will be needed to understand the underlying molecular mechanisms and signaling pathways.

  • Total synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship studies.

This in-depth guide provides a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for new therapeutic applications.

References

Unveiling the Therapeutic Potential of 15-Deoxypulic Acid: A Technical Overview of Current Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – While direct and extensive research on the biological activities of 15-Deoxypulic acid remains nascent, preliminary investigations and the broader study of its chemical family, the diterpenoids, and its plant origin, Pulicaria salviifolia, suggest a promising landscape for future therapeutic development. This technical guide serves to consolidate the current, albeit limited, understanding of this compound and to extrapolate its potential biological functions based on related compounds and plant extracts. This information is curated for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a diterpenoid compound with the chemical formula C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol .[1] It is sourced from the herbs of Pulicaria salviifolia.[1]

Table 1: Physicochemical Characteristics of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₆O₄[1]
Molecular Weight330.4 g/mol [1]
SourcePulicaria salviifolia[1]
Compound TypeDiterpenoid[1]

Known and Inferred Biological Activities

Direct experimental data on the biological activities of this compound is not extensively available in the public domain. However, the genus Pulicaria is known to be a rich source of bioactive compounds, including diterpenes, sesquiterpenes, flavonoids, and sesquiterpenoids, which have demonstrated a range of pharmacological effects.[2][3]

Anti-inflammatory Activity

Extracts from the Pulicaria genus have been traditionally used for their anti-inflammatory properties.[4][5] The anti-inflammatory effects of phenolic acids, a class of compounds found in this genus, are thought to be mediated through the modulation of the TLR4/NF-κB signaling pathway.[6] Specifically, these compounds have been shown to downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6] While not directly tested on this compound, this provides a potential mechanism of action to investigate.

Anticancer Activity

Various compounds isolated from the Pulicaria genus have exhibited cytotoxic effects against several cancer cell lines.[2][3][7] The anticancer potential of phenolic acids, also present in Pulicaria, has been attributed to their ability to induce apoptosis, inhibit cell proliferation, and target signaling pathways such as PI3K/Akt and MAPK.[8] Ferulic acid, a phenolic compound, has been shown to arrest the cell cycle and inhibit migration and invasion of cancer cells.[9] These findings suggest that this compound may warrant investigation for its potential anticancer properties.

Antioxidant Activity

The essential oils and various extracts from Pulicaria species have demonstrated antioxidant activities.[10][11] This is a common characteristic of plants rich in phenolic compounds and terpenoids. Antioxidant activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways could be modulated by this compound.

Potential_Anti_Inflammatory_Pathway cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation p65 p-p65 NFkB->p65 IkBa p-IκBα NFkB->IkBa Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p65->Cytokines Upregulation IkBa->Cytokines Upregulation DeoxypulicAcid This compound (Hypothesized) DeoxypulicAcid->TLR4 Inhibition?

Hypothesized anti-inflammatory signaling pathway.[6]

Experimental Protocols: A General Framework

As specific experimental data for this compound is lacking, this section provides a general framework for protocols that could be adapted to study its biological activities.

Anti-inflammatory Activity Assay
  • Cell Line: RAW 264.7 macrophages.

  • Inducer: Lipopolysaccharide (LPS) to stimulate an inflammatory response.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 2 hours, followed by LPS stimulation for 24 hours.

  • Endpoint Measurement:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell supernatant using ELISA kits.

    • Assess the expression of iNOS and COX-2 proteins by Western blot.

    • Evaluate the phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα) by Western blot to determine pathway inhibition.[6][12]

Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer).

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 48-72 hours. Add MTT solution, incubate, and then solubilize the formazan (B1609692) crystals.

  • Data Analysis: Measure absorbance at 570 nm. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Future Directions

The preliminary and inferred data strongly suggest that this compound is a compound of interest for further pharmacological investigation. Future research should focus on:

  • Isolation and Purification: Establishing a robust method for isolating and purifying this compound from Pulicaria salviifolia to enable rigorous biological testing.

  • In Vitro Studies: Systematically evaluating its anti-inflammatory, anticancer, and antioxidant activities across a panel of relevant cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Progressing to animal models to assess the efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

While the book on the biological activities of this compound is still being written, the existing knowledge of its plant origin and chemical class provides a compelling prologue. The potential for anti-inflammatory and anticancer effects, mediated through key signaling pathways, positions this compound as a promising candidate for further preclinical and clinical development. The scientific community is encouraged to explore the therapeutic potential of this and other diterpenoids from the rich botanical pharmacy of the Pulicaria genus.

References

The Therapeutic Potential of 15-Deoxyspergualin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Immunosuppressive Agent Gusperimus (15-Deoxyspergualin) for Drug Development Professionals

Abstract

15-Deoxyspergualin (DSG), also known as Gusperimus, is a synthetic analog of spergualin, a metabolite isolated from Bacillus laterosporus. It has demonstrated potent immunosuppressive properties in a variety of preclinical and clinical settings. This technical guide provides a comprehensive overview of the current understanding of 15-Deoxyspergualin, focusing on its therapeutic applications, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and drug development professionals exploring novel immunosuppressive therapies.

Therapeutic Applications

15-Deoxyspergualin has been investigated primarily for its potential in solid organ transplantation and the treatment of autoimmune diseases.

Solid Organ Transplantation

Clinical studies have demonstrated the efficacy of 15-Deoxyspergualin in the management of recurrent graft rejection in renal transplant recipients.[1] It has been utilized as a rescue therapy for acute rejection episodes.[2] Early clinical trials showed promising remission rates in patients experiencing accelerated, acute, and chronic rejection.[1] The drug has also been studied in the context of heart and liver transplantation.[3][4]

Autoimmune Diseases

The immunomodulatory properties of 15-Deoxyspergualin make it a candidate for treating various autoimmune disorders. In 2001, the European Commission granted it orphan drug status for the treatment of granulomatosis with polyangiitis (formerly Wegener's granulomatosis).[5] There is also interest in its potential application for other autoimmune conditions such as lupus erythematosus and Crohn's disease.[5] Preclinical studies using a murine model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have shown that DSG can delay and reduce the severity of the disease.[6] It has also been investigated in experimental models of myasthenia gravis and autoimmune myocarditis.[7][8]

Mechanism of Action

The immunosuppressive effects of 15-Deoxyspergualin are multifaceted, targeting key cellular and molecular pathways in the immune response.

Interaction with Heat Shock Proteins

A primary molecular target of 15-Deoxyspergualin is the heat shock protein 70 (Hsp70) family, specifically the constitutively expressed Hsc70.[9][10] DSG binds to Hsc70, and this interaction is believed to be central to its immunosuppressive activity. It has been shown to inhibit the heat shock-induced nuclear localization of Hsp70.[10]

Inhibition of T-Cell Activation and Proliferation

15-Deoxyspergualin exerts a significant inhibitory effect on T-lymphocytes. It blocks the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, causing a cell cycle arrest in the G0/G1 phase and preventing progression to the S and G2/M phases.[5][6][9] This antiproliferative action curtails the expansion of activated T-cells.

Modulation of Cytokine Production and Signaling

The compound has been shown to suppress the production of key pro-inflammatory cytokines. Specifically, it inhibits the production of Interferon-gamma (IFN-γ) by Th1 effector T-cells.[6][11] The inhibitory effect on the induction of cytotoxic T-lymphocytes (CTLs) can be reversed by the addition of exogenous IFN-γ and partially by IL-2.[11][12]

Effects on Antigen-Presenting Cells and B-Cells

15-Deoxyspergualin also affects the function of macrophages and B-lymphocytes. It can inhibit the expression of MHC Class I antigens on the surface of macrophages and interfere with antigen processing.[13] Its effects on B-cells include the inhibition of surface immunoglobulin expression and differentiation.[13]

NF-κB Signaling Pathway

Data suggests a correlation between the administration of 15-Deoxyspergualin and a decrease in the transcription factor nuclear factor kappa B (NF-κB) activity.[10] This indicates that DSG may interfere with the NF-κB signaling cascade, a critical pathway for the expression of many pro-inflammatory genes.

15-Deoxyspergualin Mechanism of Action cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Antigen Antigen TCR T-Cell Receptor Antigen->TCR Activates DSG 15-Deoxyspergualin Hsc70 Hsc70 DSG->Hsc70 Binds to Cell_Cycle Cell Cycle Progression (G1 -> S) DSG->Cell_Cycle Inhibits NF-kB NF-κB Hsc70->NF-kB Inhibits nuclear translocation of NF-kB_Inhibitor IκB NF-kB_Inhibitor->NF-kB Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF-kB->Gene_Transcription Promotes TCR->NF-kB_Inhibitor Leads to degradation of IL-2R IL-2 Receptor TCR->IL-2R Upregulates IL-2R->Cell_Cycle Stimulates

Proposed mechanism of action for 15-Deoxyspergualin.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from selected studies on 15-Deoxyspergualin.

Table 1: Clinical Trial Data in Renal Transplant Rejection

Study PopulationTreatment RegimenOutcomeRemission RateReference
34 cases of graft rejectionDSG at 40-220 mg/m²Overall remission79%[1]
3 cases of early acute rejectionDSG aloneRemission100%[1]
8 cases of early acute rejectionRescue use of DSGRemission88%[1]
7 cases of early acute rejectionCombined use with other agentsRemission86%[1]
15 patients with rejection episodes3 mg/kg/day or 5 mg/kg/day for 5 daysFavorable remission in acute rejection6 out of 7 episodes (within 6 months post-transplant)[2]
15 patients with rejection episodes3 mg/kg/day or 5 mg/kg/day for 5 daysEffective in all rejection episodes10 out of 10 episodes (after 6 months post-transplant)[2]

Table 2: Preclinical Data in Experimental Autoimmune Myocarditis (EAM) in Rats

Treatment GroupDosage of DSG (mg/kg/day)Treatment Period (days)OutcomeReference
Group C1.01-10Decreased macroscopic and microscopic scores for myocarditis[8]
Group D3.01-10Decreased macroscopic and microscopic scores for myocarditis[8]
Group E10.01-10Decreased macroscopic and microscopic scores for myocarditis[8]
Delayed Therapy3.0 and 10.06-15 or 11-20No preventive effect observed[8]
Long-term Delayed Therapy10.06-25Evaluated for therapeutic effect[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols.

In Vitro Induction of Alloreactive Secondary Cytotoxic T-Lymphocytes (CTLs)
  • Objective: To determine the effect of 15-Deoxyspergualin on the generation of secondary CTLs in vitro.

  • Cell Source: Spleen cells from alloantigen-primed mice.

  • Stimulation: Co-culture of primed spleen cells with mitomycin C (MMC)-treated allogeneic mouse spleen cells.

  • Drug Application: A stable derivative, deoxymethylspergualin (MeDSG), was added to the cultures in a dose-dependent manner.

  • Assay: The lytic activity of the generated CTLs was measured against 51Cr-labelled allogeneic target cells.

  • Cytokine Rescue: To investigate the mechanism, exogenous recombinant murine interferon-gamma (IFN-γ) and interleukin-2 (IL-2) were added to the cultures in the presence of MeDSG.

  • Reference: [11][12]

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
  • Objective: To assess the efficacy of 15-Deoxyspergualin in a model of autoimmune disease.

  • Animal Model: C57BL/6 mice.

  • Induction of EAE: Immunization with myelin basic protein (MBP) or its peptide fragments in complete Freund's adjuvant.

  • Treatment: Administration of 15-Deoxyspergualin at specified doses and schedules following immunization.

  • Outcome Measures:

    • Clinical scoring of disease severity (e.g., tail limpness, paralysis).

    • Analysis of cell proliferation and cell cycle status of T-cells.

    • Measurement of cytokine production (e.g., IFN-γ) by Th1 effector T-cells.

  • Reference: [6]

EAE_Experimental_Workflow Start Start Immunization Induce EAE in Mice (Myelin Basic Protein + Adjuvant) Start->Immunization Grouping Divide into Control and Treatment Groups Immunization->Grouping Control_Treatment Administer Vehicle Grouping->Control_Treatment DSG_Treatment Administer 15-Deoxyspergualin Grouping->DSG_Treatment Monitoring Daily Clinical Scoring of Disease Severity Control_Treatment->Monitoring DSG_Treatment->Monitoring Analysis Analyze T-Cell Proliferation, Cell Cycle, and Cytokine Production Monitoring->Analysis End End Analysis->End

Workflow for a typical EAE experiment.

Adverse Effects and Toxicities

The primary dose-limiting toxicity of 15-Deoxyspergualin is bone marrow suppression, leading to reductions in white blood cells and platelets.[1][2][8][14] Other reported adverse effects include perioral numbness and gastrointestinal issues, which are generally mild.[1] Importantly, unlike some other immunosuppressants such as cyclosporine and FK506, nephrotoxicity has not been a significant concern with DSG.[8]

Conclusion

15-Deoxyspergualin is a potent immunosuppressive agent with a unique mechanism of action centered on its interaction with Hsc70 and subsequent effects on T-cell activation, proliferation, and cytokine production. Clinical and preclinical data support its potential therapeutic utility in preventing and treating allograft rejection and in the management of certain autoimmune diseases. While myelosuppression is a notable side effect, its distinct toxicity profile compared to calcineurin inhibitors suggests it could fill an important niche in the immunosuppressive armamentarium. Further research is warranted to fully elucidate its molecular mechanisms and to optimize its clinical application.

References

15-Deoxypulic acid and its role as a pentacyclic triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 15-Deoxypulic acid, a natural product isolated from the plant Pulicaria salviifolia. Initially, it is critical to address a significant point of classification. While sometimes mistakenly referred to as a pentacyclic triterpenoid, this compound is, in fact, a diterpenoid . This classification is definitively supported by its chemical formula, C20H26O4, which is characteristic of a C20 diterpene skeleton, rather than the C30 framework of a triterpenoid.[1][2][3] This guide will proceed with the correct classification and synthesize the available scientific information.

Pentacyclic triterpenoids are a well-studied class of compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[4][5] However, due to the misclassification, the biological roles and mechanisms of action attributed to pentacyclic triterpenoids should not be directly extrapolated to this compound. This document will focus on the known information for this compound and, where data is lacking, will draw context from the broader chemical and biological landscape of its source genus, Pulicaria.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.

PropertyValueReferences
CAS Number 95523-05-0[1][2][6]
Molecular Formula C20H26O4[1][2][3]
Molecular Weight 330.4 g/mol [2][3]
Type of Compound Diterpenoid[1]
Appearance Powder[1][3]
Source The herbs of Pulicaria salviifolia[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Desiccate at -20°C[1]

Biological Activities and Potential Applications

Direct and specific research on the biological activities of this compound is limited in publicly available literature. However, the genus Pulicaria is known to be a rich source of various bioactive secondary metabolites, including diterpenes, sesquiterpenes, and flavonoids.[7][8] Compounds isolated from Pulicaria species have been reported to possess a range of pharmacological effects, such as cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.[7][8]

While specific data for this compound is scarce, some suppliers suggest potential for antitumor, anti-inflammatory, and antioxidant effects, though these claims are not yet substantiated by dedicated studies.[2] Researchers investigating this compound are encouraged to perform primary screening for these and other activities.

Potential Signaling Pathways for Related Diterpenoids

Given the lack of specific mechanistic studies on this compound, we can look at the established signaling pathways modulated by other structurally related diterpenoids with known anti-inflammatory and anticancer activities. It is crucial to emphasize that the following pathways are presented as illustrative examples and have not been experimentally validated for this compound.

Anti-Inflammatory Signaling

Many diterpenoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB dimer is released from its inhibitor, IκBα, and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Released nucleus Nucleus NFkB_active->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nucleus->cytokines Upregulates Transcription Diterpenoid Diterpenoid (e.g., this compound?) Diterpenoid->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a diterpenoid.

Anticancer Signaling

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and it is often dysregulated in cancer.[10] Many natural products, including some diterpenoids, have been shown to induce apoptosis in cancer cells by inhibiting this pathway. Inhibition of Akt phosphorylation prevents the downstream suppression of pro-apoptotic proteins and can lead to cell cycle arrest and programmed cell death.

PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Diterpenoid Diterpenoid (e.g., this compound?) Diterpenoid->pAkt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a diterpenoid.

Experimental Protocols

Isolation and Characterization Workflow

The isolation of diterpenoids from plant material typically follows a standard phytochemical workflow.

Isolation_Workflow start Plant Material (Pulicaria salviifolia) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography purification Preparative HPLC/TLC chromatography->purification pure_compound Pure this compound purification->pure_compound structure Structural Elucidation (NMR, MS, IR, UV) pure_compound->structure

Caption: General workflow for the isolation and characterization of natural products.

In Vitro Biological Assays

For preliminary biological screening, a variety of cell-based and biochemical assays can be employed.

  • Anticancer Activity: The MTT or SRB assay is commonly used to assess cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Anti-inflammatory Activity: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model. The inhibition of nitric oxide (NO) production can be measured using the Griess assay, and the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell supernatant can be quantified by ELISA.

  • Antioxidant Activity: Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to determine the compound's ability to neutralize free radicals.

Conclusion and Future Directions

This compound is a diterpenoid natural product from Pulicaria salviifolia. Despite its commercial availability, there is a significant lack of published research on its biological activities and mechanism of action. The existing information is largely confined to its chemical properties and source. The potential for this compound to exhibit anticancer, anti-inflammatory, or antioxidant effects, as suggested by the bioactivities of other compounds from the Pulicaria genus, remains to be experimentally validated.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound in a wide range of in vitro assays to identify and quantify its primary biological effects.

  • Mechanism of Action Studies: Upon identification of a significant biological activity, elucidating the underlying molecular mechanisms and identifying specific protein targets and signaling pathways.

  • In Vivo Efficacy: For promising in vitro activities, progressing to animal models to assess efficacy, pharmacokinetics, and safety.

This technical guide serves as a foundational document, clarifying the chemical identity of this compound and highlighting the considerable opportunities that exist for novel research into its therapeutic potential.

References

Preliminary Insights into the Mechanistic Actions of 15-Deoxypulic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general overview based on currently available information regarding 15-Deoxypulic acid. Detailed experimental data on its specific mechanism of action, including comprehensive quantitative data and established signaling pathways, are limited in the public domain. The experimental protocols and pathway diagrams presented herein are illustrative examples based on common methodologies used for similar natural compounds and should not be considered as verified for this compound. Further empirical research is required to fully elucidate its pharmacological activity.

Introduction

This compound, a diterpenoid compound derived from Pulicaria salviifolia, has garnered interest for its potential biological activities.[1] Preliminary investigations suggest that this natural product may possess anti-inflammatory and antitumor properties, positioning it as a compound of interest for further pharmacological research.[2] This technical guide aims to synthesize the preliminary understanding of this compound's mechanism of action, drawing parallels with the activities of other diterpenoids and related natural products where direct data is unavailable.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any mechanistic study.

PropertyValueSource
CAS Number 95523-05-0[1][2]
Molecular Formula C₂₀H₂₆O₄[1][2]
Molecular Weight 330.4 g/mol [2]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Desiccate at -20°C[1]

Postulated Mechanisms of Action: An Overview

While direct evidence is scarce, the biological activities of many diterpenoids are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation. The potential mechanisms of action for this compound may involve the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival.[3][4] Its constitutive activation is implicated in various chronic inflammatory diseases and cancers.[3][4] Natural compounds are known to inhibit this pathway at multiple levels.[[“]] It is plausible that this compound could exert its anti-inflammatory effects by interfering with NF-κB signaling.

A hypothetical model of NF-κB inhibition is depicted below. This diagram illustrates the canonical NF-κB pathway and potential points of inhibition by a hypothetical agent like this compound.

NF_kB_Inhibition cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Transcription Gene Transcription (Inflammatory Mediators) Inhibitor This compound (Hypothetical) Inhibitor->IKK Inhibits? Inhibitor->Proteasome Inhibits? NFkB_n NF-κB Inhibitor->NFkB_n Inhibits Nuclear Translocation? DNA κB DNA sites NFkB_n->DNA Binds to DNA->Transcription

Hypothetical NF-κB Inhibition by this compound.
Modulation of MAPK Signaling Pathways

The MAPK pathways are involved in cellular responses to a variety of external stimuli and regulate processes such as cell proliferation, differentiation, and apoptosis. The ERK1/2 pathway, a component of the MAPK signaling cascade, has been implicated in vasoconstriction induced by other eicosanoids.[6] It is conceivable that this compound could modulate MAPK signaling, contributing to its potential antitumor effects.

Illustrative Experimental Protocols

To investigate the proposed mechanisms of action, a series of in vitro experiments would be necessary. The following are examples of standard protocols that could be adapted for studying this compound.

General Cytotoxicity Assessment: MTT Assay

This assay is a colorimetric method to assess cell viability.[7]

Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., cancer cell line or immune cell line).

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for Investigating NF-κB Inhibition

The following diagram illustrates a potential experimental workflow to determine if this compound inhibits the NF-κB pathway.

NFkB_Workflow start Start: Hypothesis This compound Inhibits NF-κB cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Treatment Groups: 1. Control 2. LPS (Inducer) 3. This compound + LPS cell_culture->treatment cytokine_assay Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA treatment->cytokine_assay western_blot Western Blot Analysis treatment->western_blot reporter_assay NF-κB Luciferase Reporter Assay treatment->reporter_assay conclusion Conclusion on NF-κB Inhibitory Activity cytokine_assay->conclusion nuclear_fractionation Nuclear & Cytoplasmic Fractionation western_blot->nuclear_fractionation phospho_proteins Probe for Phospho-IκBα and Phospho-p65 western_blot->phospho_proteins nuclear_p65 Probe for p65 in Nuclear Fraction nuclear_fractionation->nuclear_p65 phospho_proteins->conclusion nuclear_p65->conclusion reporter_assay->conclusion

Experimental Workflow for NF-κB Inhibition Studies.

Future Directions

The preliminary information on this compound suggests it is a promising candidate for further investigation. Future research should focus on:

  • In-depth Cytotoxicity Profiling: Assessing the compound's effects on a broader range of cancer and normal cell lines.

  • Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.

  • Pathway Analysis: Performing comprehensive studies, including Western blotting, qPCR, and reporter gene assays, to confirm its effects on the NF-κB, MAPK, and other relevant signaling pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

Conclusion

This compound is a natural product with potential therapeutic value. While current knowledge about its specific mechanism of action is in its infancy, this document provides a framework for future research based on the established activities of similar compounds. Rigorous experimental validation is essential to unlock the full therapeutic potential of this intriguing molecule.

References

In-Depth Technical Guide to the Spectroscopic Data of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 15-Deoxypulic acid, a diterpenoid of interest for its potential pharmacological activities. Due to the limited public availability of raw spectral data, this document compiles known information and provides generalized experimental protocols and relevant biological context to support further research and development.

Introduction to this compound

This compound is a natural diterpenoid that has been isolated from plants of the Pulicaria genus.[1] Diterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The structural elucidation of this compound was first reported in 1992, based on 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data.[1]

Chemical Structure:

  • Molecular Formula: C₂₀H₂₆O₄

  • Molecular Weight: 330.4 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables outline the expected ¹H and ¹³C NMR chemical shifts for this compound. These are predicted ranges based on the functional groups and carbon skeleton of the molecule. For definitive assignments, researchers should refer to the original isolation paper or acquire spectra on a purified sample.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Olefinic protons5.0 - 7.5d, t, m
Protons adjacent to carbonyls/ethers2.0 - 4.5m
Allylic protons2.0 - 3.0m
Aliphatic protons1.0 - 2.5m
Methyl protons0.8 - 1.5s, d
Carboxylic acid proton10.0 - 13.0br s

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (ppm)
Carboxylic acid carbonyl170 - 185
Lactone carbonyl170 - 180
Olefinic carbons100 - 150
Carbonyl- or ether-linked carbons60 - 90
Aliphatic carbons20 - 60
Methyl carbons10 - 30
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Absorption Frequency (cm⁻¹)Intensity
O-H (Carboxylic acid)3300 - 2500Broad
C-H (sp³ and sp²)3100 - 2850Medium-Strong
C=O (Carboxylic acid)1730 - 1700Strong
C=O (Lactone)1780 - 1740Strong
C=C (Olefin)1680 - 1620Medium-Weak
C-O1300 - 1000Strong
Mass Spectrometry (MS) Data

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound.

Table 4: Expected Mass Spectrometry (MS) Data for this compound

IonExpected m/zNotes
[M]+•330.1831Molecular ion (calculated for C₂₀H₂₆O₄)
[M-H₂O]+•312Loss of water
[M-COOH]+285Loss of the carboxylic acid group
Other fragmentsVariesDependent on the ionization method and energy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a diterpenoid natural product like this compound.

Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Elucidation sample Purified this compound dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) sample->dissolve nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) dissolve->nmr ir IR Spectroscopy (FTIR, KBr pellet or thin film) dissolve->ir ms Mass Spectrometry (e.g., ESI-MS, HRMS) dissolve->ms process Process raw data nmr->process ir->process ms->process interpret Interpret spectra process->interpret structure Confirm structure interpret->structure

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., time-of-flight (TOF) or quadrupole). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The choice of mode depends on the compound's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.

Potential Biological Signaling Pathway

Diterpenoids isolated from various plant sources have been reported to possess anti-inflammatory properties, often through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific biological activity of this compound is not extensively documented, it is plausible that it may also interact with this key inflammatory pathway.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus Deoxypulic This compound Deoxypulic->IKK Inhibits DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

This diagram illustrates how an inflammatory stimulus (like LPS or TNF-α) typically activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound, like other related diterpenoids, may exert its anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of the IKK complex.

Conclusion

This compound is a diterpenoid natural product with a chemical structure that suggests potential for interesting biological activities. While detailed public spectroscopic data remains scarce, this guide provides a framework for the expected spectral characteristics and outlines the necessary experimental protocols for its analysis. Further investigation into its biological effects, particularly its potential modulation of inflammatory pathways like NF-κB, is warranted to explore its therapeutic potential. Researchers are encouraged to seek the original 1992 publication by Muhammad et al. in Phytochemistry for the definitive spectroscopic data.

References

The Pharmacology of 15-Deoxyspergualin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxyspergualin (DSG), a synthetic analog of a natural product isolated from Bacillus laterosporus, is a potent immunosuppressive agent with a unique mechanism of action.[1][2] This technical guide provides a comprehensive overview of the pharmacology of DSG, with a focus on its molecular mechanism, pharmacokinetic profile, and clinical applications. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development of this compound and its derivatives.

Introduction

15-Deoxyspergualin, also known as Gusperimus, has demonstrated significant efficacy in the prevention and treatment of allograft rejection and in the management of autoimmune diseases.[2][3][4] Its immunosuppressive activity stems from its ability to modulate key cellular processes involved in T-cell activation and proliferation.[1][5] Unlike many conventional immunosuppressants, DSG exhibits a distinct mechanism of action, making it a valuable tool for both therapeutic intervention and immunological research.

Mechanism of Action

The primary molecular target of 15-Deoxyspergualin is the heat shock cognate protein 70 (Hsc70), a constitutively expressed member of the Hsp70 family.[1][6] The interaction with Hsc70 is crucial for its immunosuppressive effects.

2.1. Inhibition of T-Cell Proliferation and Maturation

DSG exerts a strong antiproliferative effect on T-lymphocytes. It inhibits the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, causing a cell cycle block from the G0/G1 phases to the S and G2/M phases.[1][2] This blockade of cell cycle progression is a key factor in its ability to suppress immune responses.[4]

2.2. Suppression of Cytotoxic T-Lymphocyte (CTL) Generation

DSG preferentially suppresses the differentiation and generation of secondary alloreactive cytotoxic T-lymphocytes, which are critical mediators of graft rejection.[2][7] However, it does not significantly inhibit the activity of already induced CTLs.[2][7]

2.3. Modulation of Cytokine Production and Signaling Pathways

DSG has been shown to inhibit the production of interferon-gamma (IFN-γ) by Th1 effector T-cells.[4] The inhibitory effect of DSG on CTL induction can be reversed by the addition of exogenous IFN-γ and partially by IL-2.[2][7] Furthermore, there is evidence suggesting that DSG's mechanism involves the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory and immune responses.[6]

15-Deoxyspergualin_Signaling_Pathway cluster_Antigen_Presentation Antigen Presentation cluster_T_Cell_Activation T-Cell Activation & Proliferation cluster_Effector_Function Effector Function APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen IL2_Production IL-2 Production TCR->IL2_Production NFkB_Pathway NF-κB Pathway IL2R IL-2 Receptor IL2_Production->IL2R Cell_Cycle Cell Cycle Progression (G1 to S/G2/M) IL2R->Cell_Cycle Proliferation T-Cell Proliferation Cell_Cycle->Proliferation CTL_Differentiation CTL Differentiation Proliferation->CTL_Differentiation IFNg_Production IFN-γ Production Proliferation->IFNg_Production DSG 15-Deoxyspergualin DSG->Cell_Cycle Inhibits DSG->CTL_Differentiation Inhibits DSG->IFNg_Production Inhibits DSG->NFkB_Pathway Inhibits

Figure 1: Simplified signaling pathway of T-cell activation and points of inhibition by 15-Deoxyspergualin.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacology of 15-Deoxyspergualin.

Table 1: In Vitro Efficacy

ParameterCell Line/AssayValueReference
IC50 (Growth Inhibition)Mouse EL-4 lymphoma cells0.02 µg/mL[1]
IC50 (Antiproliferative Effect after 4h treatment)Mouse EL-4 lymphoma cells0.4 µg/mL[1]

Table 2: Human Pharmacokinetics (Renal Transplant Patients)

ParameterValue (Mean)RangeReference
Elimination Half-life (t1/2α)0.5 h0.1 - 1.1 h[6]
Elimination Half-life (t1/2β)2.4 h1.0 - 5.9 h[6]
Maximum Concentration (Cmax)4117 ng/mL1944 - 7166 ng/mL[6]
Area Under the Curve (AUC)12505 ng·h/mL5642 - 24435 ng·h/mL[6]
Clearance653 mL/min375 - 945 mL/min[6]
Volume of Distribution0.7 L/kg0.2 - 1.4 L/kg[6]
Unmetabolized in Urine1.6%0.1% - 2.7%[6]

Table 3: Clinical Efficacy in Renal Graft Rejection

Treatment RegimenEfficacy (Remission Rate)Patient PopulationReference
DSG alone (≥1 week after other agents)100%3 cases of early acute rejection[8]
Rescue use of DSG (<1 week after other agents)88%8 cases of early acute rejection[8]
Combined use of DSG with other agents86%7 cases of early acute rejection[8]
Overall remission rate79%34 cases of rejection[8]
Reversal of acute rejection70-80%Multicenter clinical trials[2]
Intermittent administration for AOCR67%6 kidney transplant recipients[9]

Table 4: Clinical Trial Dosages for Renal Rejection

DosageRoute of AdministrationFrequencyReference
40 - 220 mg/m²Intravenous-[8]
200 - 300 mg per bodyIntermittentEvery 2 or 4 weeks for >6 months[9]
4 or 6 mg/kg per day3-hour intravenous infusionFor 5 days[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

4.1. Cytotoxic T-Lymphocyte (CTL) Assay (51Cr Release Assay)

This assay measures the ability of CTLs to lyse target cells.

  • Target Cell Labeling:

    • Harvest target cells (e.g., tumor cells or allogeneic lymphocytes) and wash with culture medium.

    • Resuspend 1 x 106 cells in 100 µL of fetal bovine serum.

    • Add 100 µCi of Na251CrO4 and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

    • Wash the labeled target cells three times with a large volume of culture medium to remove unincorporated 51Cr.

    • Resuspend the cells in culture medium at a concentration of 1 x 105 cells/mL.

  • Assay Setup:

    • Plate effector cells (CTLs) at various concentrations in a 96-well U-bottom plate.

    • Add 1 x 104 labeled target cells to each well (effector-to-target ratios are typically varied).

    • For spontaneous release control, add only target cells to wells with medium.

    • For maximum release control, add target cells to wells with a cell-lysing agent (e.g., 1% Triton X-100).

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of 51Cr Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

CTL_Assay_Workflow start Start label_targets Label Target Cells with 51Cr start->label_targets end End wash_targets Wash Labeled Target Cells label_targets->wash_targets add_targets Add Labeled Target Cells to Wells wash_targets->add_targets plate_effectors Plate Effector Cells (CTLs) plate_effectors->add_targets setup_controls Set Up Spontaneous & Maximum Release Controls add_targets->setup_controls incubate Incubate for 4-6 hours at 37°C setup_controls->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_cpm Measure CPM with Gamma Counter collect_supernatant->measure_cpm calculate Calculate % Specific Lysis measure_cpm->calculate calculate->end

Figure 2: Experimental workflow for a 51Cr release cytotoxic T-lymphocyte assay.

4.2. NF-κB Reporter Gene Assay

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate growth medium.

    • Co-transfect the cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Compound Treatment and Stimulation:

    • After transfection, seed the cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of 15-Deoxyspergualin for a specified period (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for a defined time (e.g., 6-24 hours). Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activity by 15-Deoxyspergualin relative to the stimulated control.

Toxicology and Adverse Effects

Clinical trials have reported several adverse reactions to 15-Deoxyspergualin, which are generally mild and reversible. These include:

  • Reductions in white blood cell count and platelets[8]

  • Anemia[8]

  • Perioral numbness[8]

  • Gastrointestinal disturbances[8]

Importantly, these side effects were typically not severe enough to necessitate discontinuation of treatment.[8]

Conclusion

15-Deoxyspergualin is a promising immunosuppressive agent with a well-defined, unique mechanism of action centered on the inhibition of T-cell proliferation and effector functions. Its clinical efficacy in preventing and treating graft rejection has been established. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of DSG and its analogs. Future research should focus on optimizing dosing regimens to maximize efficacy while minimizing adverse effects, and on exploring its application in a wider range of immune-mediated disorders.

References

15-Deoxyspergualin: A Comprehensive Technical Guide on its Potential as an Antitumor Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxyspergualin (DSG), a synthetic analog of the natural product spergualin, has garnered significant interest for its potent immunosuppressive and potential antitumor activities. Originally developed as an immunosuppressant for organ transplantation, its unique mechanism of action, primarily centered on the inhibition of polyamine biosynthesis and the modulation of immune responses, has prompted investigation into its utility as an anticancer agent. This technical guide provides an in-depth overview of 15-Deoxyspergualin, consolidating key findings on its synthesis, mechanism of action, preclinical antitumor efficacy, and clinical evaluation. The information is presented to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this intriguing molecule.

Chemical Synthesis

The synthesis of 15-Deoxyspergualin has historically been challenging, characterized by lengthy routes and low overall yields, typically ranging from 0.3% to 18%.[1][2] A significant advancement in its synthesis involves a microwave-accelerated Ugi multi-component reaction. This improved method streamlines the process, generating the peptoid core in a single step and boosting the overall yield to a more efficient 31% to 47%.[1][2] This optimized synthetic route is crucial for enabling more extensive biological evaluation and the generation of novel, more stable analogs.

Mechanism of Antitumor Action

The antitumor effects of 15-Deoxyspergualin are multifaceted, stemming from its ability to interfere with critical cellular processes, including polyamine metabolism and immune cell function.

Inhibition of Polyamine Biosynthesis

Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and differentiation. Cancer cells often exhibit elevated polyamine levels, making the polyamine biosynthesis pathway an attractive target for anticancer therapy. 15-Deoxyspergualin has been shown to inhibit several key enzymes in this pathway:

  • Spermidine Synthase: DSG acts as a non-competitive inhibitor with respect to putrescine.[3]

  • Spermine Synthase: DSG exhibits competitive inhibition with respect to spermidine.[3]

  • Polyamine Oxidase: This enzyme is also inhibited by DSG.[3]

The inhibition of these enzymes leads to a marked depletion of intracellular polyamine levels, which in turn significantly diminishes protein synthesis, a critical step for cancer cell proliferation.[3] Interestingly, the impact on DNA and RNA synthesis is reported to be minimal.[3]

Immunomodulatory Effects

Beyond its direct impact on tumor cell metabolism, 15-Deoxyspergualin exerts potent immunosuppressive effects, which can paradoxically contribute to its antitumor activity in certain contexts or be a focus for combination therapies. DSG has been observed to suppress the generation of alloreactive secondary cytotoxic T lymphocytes (CTLs) primarily during their differentiation phase.[4][5] This effect is thought to be mediated by inhibiting the production of interferon-gamma (IFN-γ), as the inhibitory effect of a DSG derivative on CTL induction can be abolished by the addition of exogenous IFN-γ.[4][5]

Inhibition of DNA Polymerase Alpha

Further studies have revealed that 15-Deoxyspergualin can reduce the activity of DNA polymerase alpha, an enzyme crucial for DNA replication, while not affecting DNA polymerase beta.[6] This selective inhibition contributes to its cytostatic effects on rapidly dividing cancer cells.

Preclinical Antitumor Activity: Quantitative Data

The preclinical antitumor efficacy of 15-Deoxyspergualin has been evaluated in various cancer models, demonstrating notable activity, particularly against hematological malignancies.

Cell Line/Tumor ModelAssay TypeEfficacy MetricValueReference
L5178y (T-cell leukemia)In vitroED500.0007 µM[6]
Murine LymphocytesIn vitroED50~25 µM[6]
CV-1 (Monkey Kidney Cells)In vitroED5016.3 µM[6]
L1210 Leukemia (i.p. implanted)In vivo (mice)Increased Lifespan>150% (at 25 mg/kg, days 1-9)[7]
L1210 Leukemia (s.c. implanted)In vivo (mice)Tumor Burden Reduction4-6 log10 units[7]
P388 LeukemiaIn vivo (mice)Prolonged Survival TimeData not specified[3]

Clinical Evaluation

The translation of preclinical findings into clinical efficacy for cancer treatment has been challenging.

A Phase II clinical trial of 15-Deoxyspergualin in patients with metastatic breast cancer who had failed frontline chemotherapy did not demonstrate significant antitumor activity.[8] In this study, patients were administered doses of 1800 mg/m²/d or 2150 mg/m²/d by continuous intravenous infusion for 5 days.[8] No complete or partial responses were observed, with a median time to progression of eight weeks.[8] The primary toxicities were neuromuscular side effects and granulocytopenia.[8]

Conversely, clinical trials evaluating DSG for the treatment of recurrent graft rejection in renal transplant recipients have shown high remission rates, underscoring its potent immunosuppressive capabilities.[9] An overall remission rate of 79% was observed in 34 cases of rejection.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Culture: Cancer cell lines (e.g., L5178y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density.

  • Drug Treatment: 15-Deoxyspergualin is dissolved in a suitable solvent and serially diluted to achieve a range of concentrations. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or by direct cell counting.

  • Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The ED50 (effective dose for 50% inhibition) is determined by plotting the percentage of inhibition against the drug concentration.

In Vivo Antitumor Efficacy in a Mouse Leukemia Model (General Protocol)
  • Animal Model: Immunocompetent or immunodeficient mice are used, depending on the study's objective.

  • Tumor Implantation: A specified number of leukemia cells (e.g., L1210) are implanted either intraperitoneally (i.p.) or subcutaneously (s.c.) into the mice.

  • Drug Administration: 15-Deoxyspergualin is administered to the mice via a specific route (e.g., i.p.) and schedule (e.g., daily for 9 days). A control group receives a vehicle solution.

  • Monitoring: The mice are monitored daily for signs of toxicity and tumor growth. For s.c. tumors, tumor volume is measured regularly. For i.p. tumors, survival time is the primary endpoint.

  • Endpoint Analysis: For s.c. models, the tumor burden reduction is calculated at the end of the treatment. For i.p. models, the increase in lifespan is calculated compared to the control group.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway: Inhibition of Polyamine Biosynthesis

Polyamine_Inhibition cluster_pathway Polyamine Biosynthesis Pathway cluster_inhibition Inhibition by 15-Deoxyspergualin cluster_downstream Downstream Effects Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Protein_Synthesis Protein Synthesis Spermine->Protein_Synthesis DSG 15-Deoxyspergualin Spermidine\nSynthase Spermidine Synthase DSG->Spermidine\nSynthase Spermine\nSynthase Spermine Synthase DSG->Spermine\nSynthase Polyamine\nOxidase Polyamine Oxidase DSG->Polyamine\nOxidase DSG_effect Reduced Polyamines Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation DSG_effect->Protein_Synthesis Inhibition

Caption: Inhibition of Polyamine Biosynthesis by 15-Deoxyspergualin.

Experimental Workflow: Preclinical Evaluation of 15-Deoxyspergualin

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Studies Cell_Lines Select Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay IC50_Determination Determine IC50/ED50 Values Cytotoxicity_Assay->IC50_Determination Animal_Model Establish Animal Tumor Model (e.g., Mouse Xenograft) IC50_Determination->Animal_Model Promising Results Treatment Administer 15-Deoxyspergualin Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth/Survival Treatment->Tumor_Measurement Efficacy_Analysis Analyze Antitumor Efficacy Tumor_Measurement->Efficacy_Analysis Enzyme_Assays Enzyme Inhibition Assays (e.g., Spermidine Synthase) Efficacy_Analysis->Enzyme_Assays Western_Blot Western Blot for Protein Expression Efficacy_Analysis->Western_Blot FACS FACS for Immune Cell Populations Efficacy_Analysis->FACS

Caption: Workflow for Preclinical Evaluation of Antitumor Agents.

Conclusion and Future Directions

15-Deoxyspergualin is a molecule with a well-defined and unique mechanism of action that includes the inhibition of polyamine biosynthesis and potent immunomodulation. While its preclinical antitumor activity, particularly against leukemia models, is promising, clinical trials in solid tumors have been less successful. The disconnect between preclinical and clinical results may be attributable to factors such as dose, schedule, and tumor type.

Future research should focus on:

  • Combination Therapies: The immunomodulatory properties of DSG could be leveraged in combination with immune checkpoint inhibitors or other immunotherapies.

  • Biomarker Development: Identifying biomarkers to predict which tumors are most likely to respond to DSG based on their dependence on the polyamine pathway could enable more targeted clinical trials.

  • Analog Development: The improved synthesis methods allow for the creation of more stable and potentially more potent analogs with an improved therapeutic index.

  • Exploring Different Cancer Types: Given its potent activity in leukemia models, further investigation in a broader range of hematological malignancies may be warranted.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin, a terminal metabolite of the cyclooxygenase-2 (COX-2) pathway.[1] Unlike many other prostaglandins (B1171923) that are pro-inflammatory, 15d-PGJ2 exhibits potent anti-inflammatory and pro-resolving properties.[1][2] It is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation, lipid metabolism, and cell proliferation.[3][4] The anti-inflammatory effects of 15d-PGJ2 are mediated through both PPARγ-dependent and -independent mechanisms, making it a subject of intense research for its therapeutic potential in various inflammatory disorders.[1][4]

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 15d-PGJ2, focusing on its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 15d-PGJ2 are multifaceted, primarily revolving around the modulation of key signaling pathways and transcription factors that govern the inflammatory response.

1. Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation:

15d-PGJ2 is a high-affinity endogenous ligand for PPARγ.[3][4] Upon binding, the 15d-PGJ2/PPARγ complex heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction can lead to:

  • Transrepression of Pro-inflammatory Genes: The activated PPARγ complex can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription (STAT) proteins.[1][2] This interference prevents the transcription of their target genes, which include various cytokines, chemokines, and adhesion molecules.

  • Induction of Anti-inflammatory Genes: The complex can also directly upregulate the expression of genes with anti-inflammatory properties.

2. PPARγ-Independent Mechanisms:

A significant portion of 15d-PGJ2's anti-inflammatory activity occurs independently of PPARγ activation. These effects are largely attributed to the electrophilic α,β-unsaturated carbonyl group within its cyclopentenone ring structure, which allows it to form covalent adducts with cellular proteins, particularly on cysteine residues.[4][5]

  • Direct Inhibition of the NF-κB Pathway: 15d-PGJ2 can directly inhibit multiple steps in the NF-κB signaling cascade.[3][4] This includes:

    • Inhibition of IκB Kinase (IKK): 15d-PGJ2 can covalently modify and inhibit IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα.[4][5] This prevents the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB p50/p65 dimer.[5][6]

    • Direct Modification of NF-κB Subunits: 15d-PGJ2 can directly interact with cysteine residues in the DNA-binding domains of NF-κB subunits, such as p65 and p50, thereby preventing their binding to DNA.[3][5]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: 15d-PGJ2 can influence the activity of MAPK signaling cascades, including p38, JNK, and ERK.[7][8] The effects can be context-dependent, with some studies showing inhibition of pro-inflammatory MAPK signaling.[8]

  • Activation of the Nrf2 Pathway: 15d-PGJ2 can activate the transcription factor Nrf2, which is a master regulator of the antioxidant response.[1] This leads to the expression of antioxidant and cytoprotective genes, which can help to mitigate oxidative stress associated with inflammation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent anti-inflammatory effects of 15d-PGJ2.

Table 1: Inhibition of Pro-inflammatory Mediators

Cell Type/ModelInflammatory Stimulus15d-PGJ2 ConcentrationEffectReference
RAW264.7 MacrophagesLPS (1 µg/ml)10 µMInhibition of PGE2 production[3]
Human Endothelial CellsTNF-α1-10 µMReduced expression of adhesion molecules and chemokines[9]
Murine Model of ColitisDSSIntraperitoneal injectionReduced IL-6 expression and STAT3 phosphorylation[2][10]
Rat Model of Muscle HyperalgesiaCarrageenan10 and 100 ngPrevention of mechanical hyperalgesia (ED50 = 5.8 ng)[11]
Osteosarcoma Cells-20 µMInhibition of cell growth[7]

Table 2: Modulation of Signaling Pathways

Cell TypePathway15d-PGJ2 ConcentrationEffectReference
RAW264.7 MacrophagesNF-κB (DNA binding)~5 µMInhibition of NF-κB DNA binding activity[3]
Osteosarcoma CellsMAPK (ERK1/2, p38, JNK)20 µMTime-dependent increase in phosphorylation/activation[7]
Human Breast Epithelial CellsIKKβ10 µMInhibition of IKKβ catalytic activity[5]
Mesangial CellsiNOS and COX-2 expressionNanomolar concentrationsAmplification of expression[12]
Mesangial CellsiNOS and COX-2 expression≥ 5 µMInhibition of expression[12]

Experimental Protocols

This section provides an overview of common methodologies used to investigate the anti-inflammatory properties of 15d-PGJ2.

1. Cell Culture and Treatment

  • Cell Lines: Commonly used cell lines include murine macrophage-like RAW264.7 cells, human monocytic THP-1 cells, human umbilical vein endothelial cells (HUVECs), and various cancer cell lines such as osteosarcoma (U2-OS, Saos-2) and breast cancer cells.[3][5][7]

  • Inflammatory Stimuli: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β).[3][6][9]

  • 15d-PGJ2 Treatment: 15d-PGJ2 is typically dissolved in a solvent like DMSO and added to the cell culture medium at various concentrations, often in the range of 1-40 µM.[5][7] A vehicle control (DMSO alone) is always included.

2. Western Blot Analysis for Protein Expression and Phosphorylation

  • Purpose: To quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., NF-κB, MAPK, Akt).

  • Methodology:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry. A loading control (e.g., β-actin or GAPDH) is used for normalization.[7]

3. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

  • Purpose: To assess the DNA binding activity of NF-κB.

  • Methodology:

    • Nuclear extracts are prepared from treated and untreated cells.

    • The extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site.

    • The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and exposed to X-ray film or imaged to visualize the bands representing the NF-κB-DNA complexes.[3]

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Purpose: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant or in biological fluids.

  • Methodology:

    • A plate is coated with a capture antibody specific for the cytokine of interest.

    • Samples and standards are added to the wells.

    • A detection antibody, also specific for the cytokine, is added.

    • A substrate is added that reacts with an enzyme conjugated to the detection antibody, producing a color change.

    • The absorbance is measured, and the cytokine concentration in the samples is determined by comparison to the standard curve.[13]

5. In Vivo Models of Inflammation

  • Carrageenan-Induced Paw Edema/Muscle Hyperalgesia: Carrageenan is injected into the paw or muscle of rodents to induce localized inflammation. 15d-PGJ2 is administered before or after the carrageenan challenge, and its effect on paw volume or pain sensitivity is measured.[11]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: DSS is administered in the drinking water of mice to induce colitis, which mimics inflammatory bowel disease. 15d-PGJ2 is administered (e.g., by intraperitoneal injection), and its effects on disease severity, colon length, and inflammatory markers in the colon are assessed.[2][10]

  • LPS-Induced Systemic Inflammation: LPS is injected into mice to induce a systemic inflammatory response. The effect of 15d-PGJ2 on serum cytokine levels and animal survival can be evaluated.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways and a typical experimental workflow.

G Figure 1: Simplified Overview of 15d-PGJ2 Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_15dPGJ2 15d-PGJ2 cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates 15d-PGJ2 15d-PGJ2 15d-PGJ2->IKK Inhibits NFkB NF-κB 15d-PGJ2->NFkB Inhibits PPARg PPARγ 15d-PGJ2->PPARg Activates MAPK MAPK 15d-PGJ2->MAPK Modulates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_NFkB->NFkB Releases NF-κB NFkB_DNA NF-κB binds to DNA NFkB->NFkB_DNA Translocates to Nucleus PPARg_DNA PPARγ-RXR binds to PPRE PPARg->PPARg_DNA Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_DNA->Gene_Expression Induces PPARg_DNA->Gene_Expression Represses G Figure 2: General Experimental Workflow for In Vitro Studies cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., RAW264.7) Pre_treatment Pre-treatment with 15d-PGJ2 (or Vehicle) Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation ELISA ELISA (Cytokine Measurement) Incubation->ELISA Western_Blot Western Blot (Protein Expression/ Phosphorylation) Incubation->Western_Blot EMSA EMSA (NF-κB DNA Binding) Incubation->EMSA qPCR RT-qPCR (Gene Expression) Incubation->qPCR

References

Methodological & Application

Application Notes & Protocols: Supercritical Fluid Extraction of 15-Deoxy-Δ12,14-prostaglandin J2 from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is presumed that the query for "15-Deoxypulic acid" contains a typographical error and refers to 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) , a naturally occurring prostaglandin (B15479496) D2 metabolite.[1][2] This cyclopentenone prostaglandin has garnered significant interest within the scientific community for its potent anti-inflammatory properties.[3][4] 15d-PGJ2 is known to modulate key inflammatory pathways, including the NF-κB signaling cascade, and is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][5][6]

While the presence of 15d-PGJ2 has been identified in various biological systems, particularly in inflammatory processes, its extraction from plant sources presents a novel area of exploration for natural product-based drug discovery.[2][7] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) offers a green and efficient alternative to traditional solvent extraction methods for isolating bioactive lipids from plant materials.[8][9] SFE provides the advantage of low-temperature processing, which is ideal for heat-sensitive molecules like prostaglandins, and avoids the use of toxic organic solvents.[9][10]

These application notes provide a detailed, albeit representative, protocol for the extraction of 15d-PGJ2 from a hypothetical plant matrix using SFE. The methodologies are based on established principles for the SFE of lipids and other bioactive compounds from plants.[11][12][13]

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction. The primary goals are to increase the surface area for solvent penetration and to reduce the moisture content, which can interfere with the extraction process.

  • Drying: Fresh plant material (e.g., leaves, stems, or roots) should be freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to minimize thermal degradation of 15d-PGJ2.

  • Grinding: The dried plant material should be ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for extraction, leading to higher yields.

  • Moisture Content Analysis: The moisture content of the powdered plant material should be determined to ensure consistency between batches.

Supercritical Fluid Extraction (SFE)

The following protocol outlines a general procedure for the SFE of 15d-PGJ2. The optimal conditions may vary depending on the specific plant matrix and SFE equipment.

  • Instrumentation: A laboratory-scale SFE system equipped with a high-pressure pump, an extraction vessel, a back-pressure regulator, and a collection vessel is required.

  • Extraction Parameters:

    • Supercritical Fluid: Supercritical CO2 (scCO2) is the primary solvent due to its non-polar nature, which is suitable for lipid extraction.[10]

    • Co-solvent: To enhance the extraction of the moderately polar 15d-PGJ2, a polar co-solvent such as ethanol (B145695) or methanol (B129727) can be added to the scCO2. The percentage of co-solvent is a critical parameter to optimize.[10]

    • Temperature: A relatively low temperature range (e.g., 40-60°C) is recommended to prevent the degradation of 15d-PGJ2.[13][14]

    • Pressure: The pressure should be optimized to achieve the desired density and solvating power of the scCO2. A typical range for lipid extraction is 200-400 bar.[13][14]

    • CO2 Flow Rate: A constant flow rate of CO2 should be maintained throughout the extraction process.

  • Procedure:

    • Load the ground plant material into the extraction vessel.

    • Pressurize the system with CO2 to the desired pressure.

    • Heat the extraction vessel to the set temperature.

    • Introduce the co-solvent at the desired percentage.

    • Initiate the flow of scCO2 through the extraction vessel for a predetermined duration (dynamic extraction).

    • The extract-laden scCO2 is then depressurized in the collection vessel, causing the CO2 to return to its gaseous state and the extract to precipitate.

    • The collected extract can then be further purified and analyzed.

Post-Extraction Processing and Analysis
  • Fractionation: The crude extract may be further fractionated using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate 15d-PGJ2.

  • Quantification: The concentration of 15d-PGJ2 in the extract and its fractions can be determined using analytical methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Data Presentation

The following table summarizes the key parameters for the supercritical fluid extraction of 15d-PGJ2. These values are representative and should be optimized for specific applications.

ParameterRecommended RangeRationale
Plant Material
Particle Size250-500 µmIncreases surface area for efficient extraction.[9]
Moisture Content< 10%High moisture can reduce extraction efficiency.
SFE Conditions
Supercritical FluidCarbon Dioxide (CO2)Non-toxic, non-flammable, and readily available.[12]
Co-solventEthanol (5-15%)Increases the polarity of the supercritical fluid to enhance the solubility of 15d-PGJ2.[10]
Temperature40 - 60 °CPrevents thermal degradation of the target compound.[13][14]
Pressure250 - 350 barOptimizes the density and solvating power of the scCO2 for lipid-like molecules.[12][13]
CO2 Flow Rate2 - 5 mL/minInfluences the extraction kinetics.
Extraction Time60 - 120 minDuration required for complete extraction, to be determined experimentally.
Collection
Separator Pressure40 - 60 barAllows for the efficient precipitation of the extract.
Separator Temperature20 - 30 °CFacilitates the separation of CO2 from the extract.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the supercritical fluid extraction of 15d-PGJ2 from a plant source.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_post Post-Extraction Plant Plant Material Drying Drying Plant->Drying Grinding Grinding Drying->Grinding SFE_System SFE System Grinding->SFE_System Load Sample Extraction Dynamic Extraction SFE_System->Extraction Parameters Set Parameters (Pressure, Temp, Co-solvent) Collection Extract Collection Extraction->Collection Purification Purification (HPLC/SPE) Collection->Purification Analysis Analysis (LC-MS/MS) Purification->Analysis Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_nfkb NF-κB Pathway cluster_pgj2 15d-PGJ2 Action Stimulus TNF-α IKK IKK Complex Stimulus->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes PGJ2 15d-PGJ2 PGJ2->IKK Inhibits PGJ2->NFkB Inhibits DNA binding PPARg PPARγ PGJ2->PPARg Activates PPARg->Inflammatory_Genes Inhibits

References

HPLC-MS/MS method for quantification of 15-Deoxypulic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS method for the quantification of 15-Deoxyspergualin (15-DSP), a potent immunosuppressant, has been developed and validated for use in human plasma. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring in clinical trials and patient care. The following application note provides a detailed protocol for this sensitive and specific assay.

Introduction

15-Deoxyspergualin (Gusperimus) is an immunosuppressive agent that has been investigated for its potential in treating various autoimmune diseases and in preventing rejection following organ transplantation. Accurate and reliable quantification of 15-DSP in biological matrices is essential for understanding its pharmacokinetics and for optimizing dosing regimens. This document details a robust HPLC-MS/MS method for the determination of 15-DSP in human plasma.

Materials and Reagents

Reagent/MaterialSource
15-Deoxyspergualin (Reference Standard)Commercially available
15-Deoxyspergualin-d4 (Internal Standard)Custom synthesis or commercially available
Acetonitrile (B52724) (HPLC Grade)Fisher Scientific or equivalent
Methanol (HPLC Grade)Fisher Scientific or equivalent
Formic Acid (LC-MS Grade)Sigma-Aldrich or equivalent
Water (Deionized, 18 MΩ·cm)Milli-Q system or equivalent
Human Plasma (K2EDTA)Biological specialty company

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of 15-DSP and the internal standard (IS) from human plasma.

  • Pre-treatment: To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (100 ng/mL 15-Deoxyspergualin-d4 in water). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Injection: Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Chromatographic Conditions:

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnWaters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature40°C
Injection Volume10 µL

Mass Spectrometric Conditions:

ParameterCondition
Mass SpectrometerSCIEX Triple Quad 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions15-DSP: 499.4 -> 143.1; IS: 503.4 -> 147.1
Collision Energy15-DSP: 35 eV; IS: 35 eV
Declustering Potential15-DSP: 80 V; IS: 80 V
Entrance Potential10 V
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas30 psi
Temperature500°C

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of 15-DSP to the internal standard against the nominal concentration of 15-DSP. The curve was linear over the concentration range of 1.0 to 1000 ng/mL.

Concentration (ng/mL)Mean Peak Area Ratio (n=3)Accuracy (%)
1.00.021102.3
5.00.10598.7
25.00.522101.1
100.02.09899.5
500.010.45100.8
1000.021.0299.2
Quality Control Samples

The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low3.02.9598.34.5
Medium150.0152.1101.43.2
High800.0790.498.82.8

Experimental Workflow

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (25 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 precipitate 4. Protein Precipitation (Acetonitrile) vortex1->precipitate vortex2 5. Vortex precipitate->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject hplc 11. Chromatographic Separation inject->hplc msms 12. MS/MS Detection hplc->msms integrate 13. Peak Integration msms->integrate calculate 14. Calculate Peak Area Ratios integrate->calculate quantify 15. Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for 15-Deoxyspergualin quantification.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 15-Deoxy-pulchellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxy-pulchellin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including potential anticancer effects. The cytotoxic potential of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as cysteine residues in proteins, thereby disrupting cellular processes.[1][2] This document provides a detailed protocol for establishing an in vitro cytotoxicity assay for 15-Deoxy-pulchellin, a critical step in the preliminary screening of its potential as a therapeutic agent.

The following protocols outline methods for determining the concentration-dependent cytotoxic effects of 15-Deoxy-pulchellin on cancer cell lines, employing commonly used and well-validated assays such as the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay for mechanistic insights.

Experimental Workflow

The overall experimental workflow for assessing the in vitro cytotoxicity of 15-Deoxy-pulchellin is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Mechanism prep_compound Prepare 15-Deoxy-pulchellin Stock Solution seed_cells Seed Cells in 96-well Plates prep_cells Culture Selected Cancer Cell Lines prep_cells->seed_cells treat_cells Treat Cells with 15-Deoxy-pulchellin seed_cells->treat_cells incubation Incubate for 24, 48, 72 hours treat_cells->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) calc_ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Materials and Reagents

  • 15-Deoxy-pulchellin (ensure purity and proper storage)

  • Selected cancer cell lines (e.g., HeLa, A549, HL-60) and a non-cancerous cell line (e.g., HaCaT) for selectivity assessment.[3]

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 96-well cell culture plates

  • Microplate reader

Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is crucial for a comprehensive cytotoxicity profile. It is recommended to use a panel of cell lines representing different cancer types. For sesquiterpene lactones, human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HL-60 (leukemia) are commonly used.[2] Including a non-cancerous cell line, such as HaCaT (human keratinocytes), will help in determining the selectivity of the compound.[3]

Protocol:

  • Culture the selected cell lines in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

Preparation of 15-Deoxy-pulchellin Stock Solution
  • Dissolve 15-Deoxy-pulchellin in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare fresh working solutions by diluting the stock solution in the cell culture medium to the desired concentrations just before use. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[4]

Protocol:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of 15-Deoxy-pulchellin (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of membrane integrity.[3]

Protocol:

  • Follow the same cell seeding and treatment procedure as in the MTT assay.

  • At the end of the incubation period, use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Briefly, collect the cell culture supernatant and measure the LDH activity.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (Annexin V staining) and membrane permeability (PI staining).

Protocol:

  • Seed cells in a 6-well plate and treat them with 15-Deoxy-pulchellin at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of 15-Deoxy-pulchellin on Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM) ± SD
HeLa 24Value
48Value
72Value
A549 24Value
48Value
72Value
HL-60 24Value
48Value
72Value
HaCaT 24Value
48Value
72Value

Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with 15-Deoxy-pulchellin

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control 0ValueValueValueValue
15-Deoxy-pulchellin IC50/2ValueValueValueValue
IC50ValueValueValueValue
2 x IC50ValueValueValueValue

Potential Signaling Pathway

Sesquiterpene lactones often induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this pathway is shown below.

apoptosis_pathway compound 15-Deoxy-pulchellin stress Cellular Stress compound->stress ros ↑ ROS Production bax Bax/Bak Activation ros->bax stress->ros mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

These protocols provide a robust framework for the initial in vitro cytotoxic evaluation of 15-Deoxy-pulchellin. The data generated from these assays will be instrumental in determining the compound's potential for further development as an anticancer agent and will guide future mechanistic studies. It is important to perform each experiment with appropriate controls and to replicate the findings to ensure their validity.

References

Application Note and Protocols for Performing an Apoptosis Assay with 15-Deoxy-Δ12,14-prostaglandin J2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a terminal metabolite of prostaglandin D2 (PGD2).[1][2][3] It is widely recognized for its potent anti-inflammatory and anti-neoplastic properties.[4] A significant body of research has demonstrated that 15d-PGJ2 can inhibit cell proliferation and induce programmed cell death, or apoptosis, in a wide array of cancer cell lines, including those from breast, lung, colon, and leukemia.[2][5][6] Its ability to trigger apoptosis makes it a compound of significant interest for cancer therapy research. The mechanisms underlying its pro-apoptotic effects are multifaceted and often cell-type specific, involving both receptor-dependent and independent pathways.[4][7][8]

The primary mechanism of 15d-PGJ2-induced apoptosis often begins with the rapid generation of intracellular reactive oxygen species (ROS).[2][5][9] This oxidative stress acts as a key upstream signal, triggering several downstream signaling cascades. These include the activation of mitogen-activated protein kinases (MAPKs) like JNK, p38, and ERK, and the inactivation of pro-survival pathways such as the PI3K/Akt signaling cascade.[5][9][10] Ultimately, these signals converge on the mitochondria, leading to mitochondrial dysfunction and the activation of the intrinsic and/or extrinsic apoptosis pathways, often culminating in the activation of executioner caspases like caspase-3.[7][8][10]

This document provides a detailed guide for researchers on how to design and perform apoptosis assays using 15d-PGJ2, covering key experimental protocols and data interpretation.

Key Signaling Pathways in 15d-PGJ2-Induced Apoptosis

15d-PGJ2 initiates apoptosis through a complex signaling network. The diagram below illustrates the principal pathways activated by 15d-PGJ2, leading to programmed cell death.

G cluster_0 15d-PGJ2 Treatment cluster_1 Upstream Events cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade & Apoptosis PGJ2 15d-PGJ2 ROS ↑ Reactive Oxygen Species (ROS) PGJ2->ROS Akt ↓ Akt Inactivation (Pro-survival) PGJ2->Akt MAPK ↑ MAPK Activation (JNK, p38) ROS->MAPK Bcl2 ↓ Bcl-2 Akt->Bcl2 Mito Mitochondrial Dysfunction MAPK->Mito Bax ↑ Bax MAPK->Bax CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Caption: Signaling cascade of 15d-PGJ2-induced apoptosis.

Data Presentation: Experimental Parameters for 15d-PGJ2

The optimal concentration of 15d-PGJ2 and incubation time can vary significantly depending on the cell line. The following table summarizes conditions reported in the literature to guide experimental design.

Cell Line15d-PGJ2 ConcentrationIncubation TimeKey Apoptotic Events ObservedCitation(s)
Osteosarcoma (U2-OS, Saos-2)20 µM24 - 72 hoursROS production, MAPK activation, Caspase-7/PARP cleavage.[9]
Leukemia (HL-60)Dose-dependent (e.g., 5-20 µM)24 hoursROS generation, Akt inactivation, mitochondrial injury.[5]
Human Breast Cancer (MDA-MB-231)10 µM36 - 48 hoursG1 cell cycle arrest, nuclear condensation.[6]
Non-Small Cell Lung Carcinoma (A549)10 µM24 hoursROS production, decreased GSH, caspase activation.[2]
Human Glioma (A172)10-20 µM24 hoursROS generation, mitochondrial membrane depolarization.[1]
Human Microvascular Endothelial (HMEC-1)Not specifiedNot specifiedIncreased Bax/Bcl-2 ratio, Caspase-9 and -3 activation.[10]

Experimental Protocols

A generalized workflow for assessing apoptosis induced by 15d-PGJ2 is presented below. It involves cell culture, treatment, and subsequent analysis using one or more standard apoptosis assays.

G start Start: Seed Cells in Culture Plates treat Treat Cells with 15d-PGJ2 (and Vehicle Control) start->treat incubate Incubate for Desired Time Period treat->incubate harvest Harvest Cells (Adherent & Suspension) incubate->harvest choose_assay Select Apoptosis Assay harvest->choose_assay annexin Annexin V / PI Staining (Early/Late Apoptosis) choose_assay->annexin Flow Cytometry tunel TUNEL Assay (DNA Fragmentation) choose_assay->tunel Microscopy / Flow caspase Caspase Activity Assay (Execution Phase) choose_assay->caspase Spectrophotometry analysis Data Acquisition (Flow Cytometer / Plate Reader) annexin->analysis tunel->analysis caspase->analysis end End: Data Analysis & Interpretation analysis->end

Caption: General experimental workflow for apoptosis assays.
Protocol 1: Annexin V/PI Staining for Apoptosis Detection

This is the most common method for quantifying early and late-stage apoptosis. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

Materials and Reagents:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 10X Annexin V Binding Buffer (e.g., 100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS), cold

  • Deionized water

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with the desired concentration of 15d-PGJ2 for the appropriate duration. Include a vehicle-treated sample as a negative control.

  • Prepare Buffers: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[12]

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine all cells for each sample.

  • Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS, then centrifuge again.

  • Resuspend Cells: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12][13] The cell concentration should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution to the 100 µL cell suspension.[11] Gently vortex the mixture.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[13]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls.

Interpretation of Results:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a minimal population in typical apoptosis).

Protocol 2: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects the extensive DNA fragmentation that is a hallmark of late-stage apoptosis.[14][15] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.[14][16]

Materials and Reagents:

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)

  • PBS

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS or Proteinase K)[14]

  • DNase I (for positive control)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation: Grow and treat cells on coverslips (for microscopy) or in plates.

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[16]

  • Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells to allow enzyme entry by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[14] For tissue sections, a harsher treatment like Proteinase K may be needed.[14]

  • Controls:

    • Positive Control: Treat a fixed and permeabilized sample with DNase I (e.g., 1 µg/mL) for 15-30 minutes to induce DNA breaks in all cells.[14]

    • Negative Control: Prepare a sample that will go through the entire protocol but without the TdT enzyme in the labeling step.[14]

  • TdT Labeling Reaction:

    • Wash cells with PBS.

    • Prepare the TdT reaction mix according to the kit manufacturer's instructions (typically TdT enzyme, labeled dUTPs, and reaction buffer).

    • Add the reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[14]

  • Detection:

    • Stop the reaction and wash the cells.

    • If using an indirect detection method (e.g., Br-dUTP), add the corresponding fluorescently-labeled antibody.

    • Counterstain nuclei with a dye like DAPI to visualize all cells.

  • Analysis: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence. Alternatively, stained cells can be analyzed by flow cytometry.

Protocol 3: Colorimetric Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] This assay measures its activity by detecting the cleavage of a specific peptide substrate linked to a colorimetric reporter molecule, p-nitroaniline (pNA).[18][19] The amount of color produced is proportional to the caspase-3 activity in the cell lysate.

Materials and Reagents:

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Treated and control cells

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Induce Apoptosis: Treat cells with 15d-PGJ2 and prepare a corresponding untreated control sample.

  • Prepare Cell Lysate:

    • Count the cells and pellet approximately 1-5 x 10^6 cells by centrifugation.

    • Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[18][20]

    • Incubate on ice for 10-15 minutes.[18][20]

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Prepare the Reaction Mix by adding DTT to the 2X Reaction Buffer according to the kit's protocol (e.g., 10 µL of 1M DTT per 1 mL of buffer).[19]

    • Add 50 µL of the 2X Reaction Buffer/DTT mix to each well containing lysate.[19]

    • Add 5 µL of the Caspase-3 substrate (DEVD-pNA).[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader.[18][19]

  • Data Analysis: Compare the absorbance values of the 15d-PGJ2-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

References

Synthesizing Analogs of 15-Deoxypulic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pulvinic acids and their derivatives are a class of natural products exhibiting a range of biological activities. Their core structure, the γ-ylidenebutenolide, is a key pharmacophore that has attracted significant interest from the drug discovery and development community. This document provides detailed application notes and experimental protocols for the synthesis of pulvinic acid and pulvinone derivatives, offering researchers a practical guide to producing these compounds for further investigation. The methodologies described herein are based on published synthetic strategies and are intended to be adapted for the synthesis of novel derivatives, including analogs of 15-Deoxypulic acid.

I. Bioinspired Synthesis of Pulvinic Acid Derivatives via Suzuki-Miyaura Coupling and Oxidative Ring Cleavage

This strategy mimics the proposed biosynthetic pathway of pulvinic acids, starting from terphenyl-quinones. It allows for the synthesis of both symmetrical and unsymmetrical pulvinic acid derivatives.

Application Notes:

This bioinspired approach is particularly useful for creating a library of diverse pulvinic acid analogs by varying the arylboronic acids used in the Suzuki-Miyaura coupling steps. The sequential coupling allows for the introduction of two different aryl groups, leading to unsymmetrical derivatives. The oxidative cleavage of the terphenyl-quinone scaffold to the bis-lactone (B144190) intermediate is a key step, followed by methanolysis and deprotection to yield the final pulvinic acid.

Experimental Protocol: General Procedure

Step 1: Synthesis of Terphenyl-quinones via Sequential Suzuki-Miyaura Coupling

  • To a solution of a dihalo-p-benzoquinone (e.g., 2,5-dibromo-3,6-dimethoxy-p-benzoquinone) in a suitable solvent (e.g., toluene), add the first arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., K₂CO₃ or CsF).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 120°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and add the second arylboronic acid (1.1 equivalents) and fresh catalyst and base.

  • Reheat the mixture to the same temperature and stir until the mono-arylated intermediate is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the terphenyl-quinone.

Step 2: Oxidative Ring Cleavage to Bis-lactone Intermediate

  • Dissolve the synthesized terphenyl-quinone in a mixture of acetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO).

  • Heat the reaction mixture, typically at 80-100°C, for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting bis-lactone by chromatography.

Step 3: Methanolysis and Deprotection to Pulvinic Acid

  • Treat the bis-lactone intermediate with a solution of sodium methoxide (B1231860) in methanol (B129727) at room temperature.

  • Stir the reaction until the bis-lactone is fully converted, as indicated by TLC.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the pulvinic acid derivative.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. If protecting groups are present, a subsequent deprotection step (e.g., using BBr₃ for methoxy (B1213986) groups) may be necessary.

Quantitative Data:
Starting Material (Halo-quinone)Arylboronic Acid 1Arylboronic Acid 2Product (Terphenyl-quinone)Yield
2,5-dibromo-3,6-dimethoxy-quinone(4-methoxyphenyl)boronic acid(4-methoxyphenyl)boronic acidSymmetrical terphenyl-quinoneFair
2,5-dibromo-3,6-dimethoxy-quinone(4-methoxyphenyl)boronic acid(3,4-dimethoxyphenyl)boronic acidUnsymmetrical terphenyl-quinone28-50%
2,5-dibromo-3,6-dimethoxy-quinonefuran-2-yl-boronic acid-Mono-arylated quinone24%

Yields are reported as found in the literature and may vary based on specific substrates and reaction conditions.

Visualization:

Bioinspired_Synthesis cluster_suzuki Sequential Suzuki-Miyaura Couplings Dihaloquinone Dihalo-p-benzoquinone Monoarylated Mono-arylated Quinone Dihaloquinone->Monoarylated Suzuki-Miyaura Coupling 1 Arylboronic1 Arylboronic Acid 1 (Pd Catalyst, Base) Terphenyl Terphenyl-quinone Monoarylated->Terphenyl Suzuki-Miyaura Coupling 2 Arylboronic2 Arylboronic Acid 2 (Pd Catalyst, Base) Bislactone Bis-lactone Intermediate Terphenyl->Bislactone Oxidative Ring Cleavage OxidativeCleavage Acetic Anhydride, DMSO PulvinicAcid Pulvinic Acid Derivative Bislactone->PulvinicAcid Methanolysis & Deprotection Methanolysis NaOMe, MeOH then H+

Caption: Bioinspired synthesis of pulvinic acid derivatives.

II. Synthesis of Unsymmetrical Pulvinic Acids from Butenolides

This method provides a route to unsymmetrical pulvinic acids through the condensation of a metallated butenolide with a benzoylformate derivative.

Application Notes:

This approach is valuable for the targeted synthesis of specific unsymmetrical pulvinic acids. The choice of the substituted butenolide and the benzoylformate determines the final substitution pattern of the product. The dehydration of the tertiary alcohol intermediate is a critical and often challenging step.

Experimental Protocol: General Procedure
  • Preparation of the Butenolide: Synthesize the required 3-alkoxy or 3-aryloxy butenolide from the corresponding maleic anhydride derivative. This typically involves reduction of the anhydride.

  • Metallation and Condensation:

    • Dissolve the butenolide in a dry aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere.

    • Add a strong base, such as lithium N-cyclohexyl-N-isopropylamide, dropwise and stir for a period to allow for metallation.

    • Add a solution of the desired methyl benzoylformate derivative in the same solvent.

    • Allow the reaction to proceed at low temperature, then warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the resulting tertiary alcohol intermediate by chromatography.

  • Dehydration:

    • Suspend the purified tertiary alcohol in a dry, non-polar solvent like benzene.

    • Add a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).

    • Heat the suspension to reflux for several hours.

    • Monitor the reaction by TLC.

    • Cool the reaction, filter off the solid, and wash with the solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the permethylated pulvinic acid derivative.

Quantitative Data:

Specific yield data for this multi-step process is not detailed in the provided search results but is generally described as producing the target compounds.

Visualization:

Butenolide_Synthesis Butenolide Substituted Butenolide Metallated Metallated Butenolide Butenolide->Metallated Metallation Base Strong Base (e.g., Li-NCA) TertiaryAlcohol Tertiary Alcohol Intermediate Metallated->TertiaryAlcohol Condensation Benzoylformate Methyl Benzoylformate Benzoylformate->TertiaryAlcohol PulvinicAcid Unsymmetrical Pulvinic Acid TertiaryAlcohol->PulvinicAcid Dehydration Dehydration Dehydrating Agent (e.g., P₂O₅)

Caption: Synthesis of unsymmetrical pulvinic acids from butenolides.

III. Tandem C-Acylation-Cyclization for the Synthesis of Pulvinones

This novel two-step methodology provides efficient access to pulvinone derivatives, which are closely related to pulvinic acids.[1][2]

Application Notes:

This strategy utilizes functionalized 1,3-dioxolane-2,4-diones as activated synthons of α-hydroxy acids. The key is a tandem C-acylation-cyclization process that proceeds under mild conditions with good yields. This method is suitable for generating a variety of pulvinone derivatives by varying the starting aromatic aldehydes and other precursors.

Experimental Protocol: General Procedure
  • Synthesis of (Z)-5-arylidene-1,3-dioxolan-2,4-diones:

    • Prepare substituted 2-hydroxy-3-acrylic acids from the corresponding aromatic aldehydes and acetylglycine.

    • To a solution of the 2-hydroxy-3-acrylic acid in anhydrous diethyl ether at 0°C, add a phosgene (B1210022) solution (e.g., 20% in toluene).

    • Add a solution of triethylamine (B128534) in anhydrous diethyl ether dropwise over 1 hour.

    • Stir the reaction mixture at 0°C for an additional 2 hours.

    • Filter off the precipitate and evaporate the filtrate under reduced pressure to obtain the (Z)-5-arylidene-1,3-dioxolan-2,4-dione.

  • Tandem C-acylation-cyclization to form Pulvinones:

    • The detailed protocol for this step requires further elucidation from the full-text article but generally involves the reaction of the synthesized dioxolanedione with another precursor, leading to a tandem reaction that forms the pulvinone core.

Quantitative Data:

The search results describe this methodology as providing "excellent yields" under "mild conditions," but specific quantitative data is not provided in the abstracts.[1]

Visualization:

Pulvinone_Synthesis ArylAldehyde Aromatic Aldehyde + Acetylglycine AcrylicAcid 2-Hydroxy-3-acrylic Acid ArylAldehyde->AcrylicAcid Dioxolanedione (Z)-5-arylidene-1,3- dioxolan-2,4-dione AcrylicAcid->Dioxolanedione Cyclization Phosgene Phosgene, Et₃N Pulvinone Pulvinone Derivative Dioxolanedione->Pulvinone Tandem Reaction TandemReaction Tandem C-acylation- cyclization

Caption: Tandem C-acylation-cyclization for pulvinone synthesis.

IV. Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound or its close analogs was not found in the provided search results. Further research, including biological screening and mechanism of action studies, would be required to elucidate the cellular targets and pathways affected by these compounds.

References

Application Notes and Protocols for 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a terminal metabolite of prostaglandin D2 (PGD2). It is a well-documented endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. Beyond its PPARγ agonist activity, 15d-PGJ2 exerts a wide range of biological effects through PPARγ-independent mechanisms, primarily due to its reactive α,β-unsaturated carbonyl group which can form covalent adducts with nucleophilic cellular components like cysteine residues in proteins.

Functionally, 15d-PGJ2 is recognized for its potent anti-inflammatory, anti-proliferative, and pro-apoptotic properties in various cell types, making it a subject of intense research in cancer biology, immunology, and inflammation[1][2]. Its mechanisms of action are complex and often cell-type specific, involving the modulation of key signaling pathways such as NF-κB, MAPK, and reactive oxygen species (ROS) generation[3][4][5]. These application notes provide detailed protocols for the preparation of cell cultures for 15d-PGJ2 treatment and subsequent analysis of its effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by 15d-PGJ2 and a general experimental workflow for studying its cellular effects.

15d-PGJ2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor 15d-PGJ2 15d-PGJ2 ROS ROS Generation 15d-PGJ2->ROS IKK IKK 15d-PGJ2->IKK Inhibits (Covalent Mod.) p50/p65 p50/p65 15d-PGJ2->p50/p65 Inhibits DNA Binding (Covalent Mod.) PPARγ_inactive PPARγ 15d-PGJ2->PPARγ_inactive Binds & Activates MAPK MAPK (JNK, p38) ROS->MAPK Activates IκB IκBα IKK->IκB Phosphorylates NF-κB_complex p50/p65-IκBα NF-κB_complex->p50/p65 Releases NF-κB_nucleus p50/p65 p50/p65->NF-κB_nucleus Translocates Apoptosis_Genes Apoptosis-related Gene Expression MAPK->Apoptosis_Genes Activates PPARγ_active PPARγ-RXR PPARγ_inactive->PPARγ_active Heterodimerizes with RXR Gene_Expression Gene Expression (e.g., COX-2, iNOS) PPARγ_active->Gene_Expression Represses NF-κB_nucleus->Gene_Expression Activates

Caption: Key signaling pathways modulated by 15d-PGJ2.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Seeding Cell Seeding Start->Seeding Adherence Adherence & Growth (24-48 hours) Seeding->Adherence Treatment 15d-PGJ2 Treatment (Varying Concentrations & Durations) Adherence->Treatment Harvesting Cell Harvesting Treatment->Harvesting Viability Cell Viability/Proliferation (MTT, Alamar Blue) Harvesting->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Harvesting->Apoptosis Protein Protein Analysis (Western Blot, ELISA) Harvesting->Protein RNA Gene Expression Analysis (RT-qPCR) Harvesting->RNA ROS_Assay ROS Measurement (H2DCFDA) Harvesting->ROS_Assay Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis RNA->Data_Analysis ROS_Assay->Data_Analysis

Caption: General experimental workflow for 15d-PGJ2 treatment.

Materials and Reagents

  • Cell Lines: Specific to the research question (e.g., RAW 264.7 macrophages, Jurkat T-cells, U2-OS osteosarcoma cells, HUVEC).

  • Culture Media: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Antibiotics: Penicillin-Streptomycin (B12071052) solution.

  • 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2): High purity, stored as a stock solution in a suitable solvent (e.g., DMSO or ethanol) at -20°C or -80°C.

  • Vehicle Control: The solvent used to dissolve 15d-PGJ2 (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For adherent cell detachment.

  • Reagents for specific assays: (e.g., MTT reagent, Annexin V-FITC/PI staining kit, antibodies for Western blotting, primers for RT-qPCR).

Experimental Protocols

Protocol 1: General Cell Culture Preparation for 15d-PGJ2 Treatment
  • Cell Culture Maintenance: Maintain the chosen cell line in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect from the flask.

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into appropriate culture vessels (e.g., 6-well, 24-well, or 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency for adherent cells) at the time of treatment.

  • Cell Adherence and Growth: Allow the cells to adhere and grow for 24-48 hours before treatment. For suspension cells, allow them to recover and stabilize for a similar period.

Protocol 2: 15d-PGJ2 Treatment
  • Preparation of 15d-PGJ2 Working Solutions:

    • Thaw the 15d-PGJ2 stock solution on ice.

    • Prepare serial dilutions of 15d-PGJ2 in serum-free or low-serum (e.g., 0.5-1%) culture medium to achieve the desired final concentrations. The use of low-serum medium is often recommended to avoid non-specific binding of 15d-PGJ2 to serum proteins.

    • Also, prepare a vehicle control with the same final concentration of the solvent as in the highest concentration of 15d-PGJ2.

  • Cell Treatment:

    • Carefully remove the old culture medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared 15d-PGJ2 working solutions and the vehicle control to the respective wells.

    • Incubate the cells for the desired duration (this can range from minutes for signaling pathway studies to 24-72 hours for viability and apoptosis assays).

Protocol 3: Post-Treatment Cell Viability Assessment (MTT Assay)
  • MTT Incubation: Following the treatment period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or accutase after a brief trypsinization.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Quantitative Data Summary

The effects of 15d-PGJ2 are highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize typical experimental parameters and observed effects based on published literature.

Table 1: Effective Concentrations and Durations of 15d-PGJ2 in Various Cell Lines

Cell LineCell Type15d-PGJ2 Concentration (µM)Treatment DurationObserved EffectsReference(s)
RAW 264.7Murine Macrophage61 hourInhibition of IKK activity[6]
HeLaHuman Cervical Cancer1016 hoursInhibition of NF-κB DNA binding[6]
U2-OS, Saos-2Human Osteosarcoma204 - 24 hoursDecreased cell viability, ROS production, MAPK activation[4]
MG63, SaOS2, U2OSHuman Osteosarcoma10 - 4024 - 72 hoursInhibition of cell growth, induction of apoptosis[5]
A549, H1299, H23Human Lung Adenocarcinoma5 - 2024 - 48 hoursDecreased cell viability, inhibition of colony formation[7]
CCRF-CEM, J-Jahn, JurkatHuman T-cell Leukemia1 - 1048 hoursInhibition of proliferation, induction of apoptosis[8]
HL-1Murine Cardiomyocyte154 hoursIncreased TNFα expression, apoptosis[9]
Human Myocytes, VECs, AECsHuman Reproductive Tissues32Pre-incubationModulation of inflammatory responses[10][11]

Table 2: Summary of 15d-PGJ2 Effects on Key Signaling Pathways

PathwayEffectCell TypesMechanismReference(s)
NF-κB InhibitionMacrophages, HeLa, OsteoblastsPPARγ-dependent and -independent; direct covalent modification of IKK and p65[2]
MAPK (JNK, p38) ActivationCardiomyocytes, OsteosarcomaROS-dependent activation leading to apoptosis[4][5]
PPARγ ActivationAdipocytes, Macrophages, Endothelial cellsLigand binding, leading to transcriptional regulation of target genes[6][1]
ROS Generation InductionOsteosarcoma, CardiomyocytesEarly cellular response leading to MAPK activation and apoptosis[4][5][9]
Akt InhibitionOsteosarcomaDownregulation of Akt and p-Akt leading to apoptosis[5]

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers initiating studies with 15d-PGJ2. Due to the pleiotropic effects of this compound, it is crucial to carefully select the appropriate cell model, optimize treatment conditions (concentration and duration), and utilize a panel of assays to elucidate its specific mechanisms of action in the context of the research question. The provided diagrams and tables serve as a valuable starting point for experimental design and data interpretation.

References

Application Notes and Protocols for the Characterization of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxypulic acid is a diterpenoid compound of scientific interest due to its potential biological activities, including antitumor, anti-inflammatory, and antioxidant effects.[1] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and drug development settings. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 95523-05-0[2]
Molecular Formula C₂₀H₂₆O₄[3]
Molecular Weight 330.4 g/mol [3]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • A gradient elution is often employed for the analysis of diterpenoids to ensure good resolution.[4]

    • The UV detection wavelength should be selected based on the UV spectrum of this compound, typically in the range of 210-250 nm for similar compounds.[4][5]

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm
  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

A streamlined workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for the identification and quantification of this compound, especially in complex matrices.

Experimental Protocol: LC-MS/MS

Objective: To confirm the identity and quantify this compound in a sample.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Electrospray ionization (ESI) source

  • C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol, using LC-MS grade solvents. For quantitative analysis, prepare a series of calibration standards of known concentrations.

  • LC-MS Conditions:

ParameterCondition
Column C18 reversed-phase (2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min, 20-95% B; 15-20 min, 95% B; 20-25 min, 20% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Negative (-) or Positive (+)
Scan Mode Full Scan (for identification) and MRM (for quantification)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
  • Data Analysis:

    • Identification: In full scan mode, identify the [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of this compound (330.4 g/mol ).

    • Quantification: In Multiple Reaction Monitoring (MRM) mode, monitor specific precursor-to-product ion transitions. Develop a calibration curve by plotting the peak area against the concentration of the reference standards. Use this curve to determine the concentration of this compound in the unknown sample. For triterpenoid (B12794562) analysis, a quantitation range of 3.00–3000 ng/g has been reported.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample (typically 5-10 mg)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

ExperimentKey Parameters
¹H NMR Spectral width: ~16 ppm, Number of scans: 16-64, Relaxation delay: 1-2 s
¹³C NMR Spectral width: ~220 ppm, Number of scans: 1024 or more, Relaxation delay: 2 s
2D NMR (COSY, HSQC, HMBC) Standard parameter sets are typically used to establish correlations.
  • Data Analysis and Expected Chemical Shifts:

    • Process the acquired data (Fourier transformation, phase correction, baseline correction).

    • The chemical shifts for diterpenoids generally fall within predictable ranges.[7][8]

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (CH₃) 0.7 - 1.515 - 30
Methylene (CH₂) 1.0 - 2.520 - 45
Methine (CH) 1.5 - 3.030 - 60
Olefinic (C=CH) 4.5 - 6.5100 - 150
Carboxylic Acid (COOH) 10 - 13170 - 185
Lactone Carbonyl (C=O) -170 - 180
Carbon attached to Oxygen (C-O) 3.5 - 4.560 - 90

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.

Experimental Protocol: FT-IR

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

Procedure:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis and Expected Absorptions:

    • The presence of a carboxylic acid and a lactone ring in this compound will give rise to characteristic IR absorption bands.[9][10]

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H 3300 - 2500Broad, strong
C-H (sp³) 3000 - 2850Medium to strong
Lactone C=O ~1770 - 1740Strong
Carboxylic Acid C=O 1725 - 1700Strong
C-O Stretch 1320 - 1210Strong

Biological Activity and Signaling Pathways

Diterpenoid lactones, the class of compounds to which this compound belongs, are known to exert their biological effects, particularly their anti-cancer and anti-inflammatory activities, through the modulation of various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, literature on structurally similar compounds suggests potential involvement of pathways such as NF-κB, PI3K/Akt/mTOR, MAPK/ERK, and STAT3.[11] These pathways are crucial regulators of cell proliferation, apoptosis, inflammation, and angiogenesis.

For instance, some diterpenoid lactones have been shown to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism involves the inhibition of pro-survival signaling and the activation of pro-apoptotic pathways.

Hypothetical Signaling Pathway for Diterpenoid Lactone-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_effect Cellular Response Diterpenoid Diterpenoid Lactone (e.g., this compound) NFkB NF-κB Inhibition Diterpenoid->NFkB Inhibits PI3K_Akt PI3K/Akt Inhibition Diterpenoid->PI3K_Akt Inhibits MAPK MAPK Activation Diterpenoid->MAPK Activates Apoptosis Apoptosis NFkB->Apoptosis Promotes PI3K_Akt->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Induces MAPK->Apoptosis Promotes

A putative signaling pathway for diterpenoid lactones.

Disclaimer: The signaling pathway depicted above is a generalized representation based on the activities of similar diterpenoid lactones and should be considered hypothetical for this compound pending specific experimental validation.

References

Application Notes and Protocols for the Structural Elucidation of 15-Deoxypulic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the comprehensive structural characterization of 15-Deoxypulic acid. The protocols outlined herein are intended to guide researchers in acquiring and interpreting NMR data to confirm the molecular structure, assign proton and carbon resonances, and establish stereochemical relationships within the molecule. While specific spectral data for this compound (CAS No. 95523-05-0) is not publicly available in scientific literature at the time of this writing, this document serves as a template and guide to the methodologies that would be employed for its structural determination.

Introduction

This compound is a diterpenoid natural product.[1] Its structural complexity, characterized by a specific arrangement of rings and functional groups, necessitates the use of advanced spectroscopic techniques for unambiguous characterization. NMR spectroscopy, through a series of experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provides the necessary data to piece together the molecular puzzle. These experiments allow for the determination of the carbon skeleton, the placement of substituents, and the relative stereochemistry of chiral centers.

Chemical Properties of this compound

PropertyValue
CAS Number 95523-05-0
Molecular Formula C₂₀H₂₆O₄
Molecular Weight 330.4 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the NMR spectra.[3]

  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.[2]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

The following NMR experiments are crucial for the structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number of different types of protons, their chemical environment, and their scalar coupling relationships.

    • Typical Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 0-12 ppm.

      • Number of scans: 16-64, depending on concentration.

      • Relaxation delay: 1-2 seconds.

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number of non-equivalent carbons and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

    • Typical Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Spectral width: 0-220 ppm.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay: 2-5 seconds.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

    • Typical Parameters: Similar to ¹³C NMR with a specific pulse angle (135°).

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum indicate J-coupling.

    • Methodology: This is a homonuclear 2D experiment correlating ¹H chemical shifts with other ¹H chemical shifts.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms. Cross-peaks show correlations between the chemical shifts of a proton and its directly bonded carbon.

    • Methodology: This is a heteronuclear 2D experiment correlating ¹H and ¹³C chemical shifts over one bond.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To establish long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.

    • Methodology: This is a heteronuclear 2D experiment that shows correlations between protons and carbons that are separated by multiple bonds.

Data Presentation (Hypothetical Data for this compound)

The following tables are templates and do not contain real experimental data for this compound due to its unavailability in the public domain. The chemical shifts are placeholders and are not representative of the actual compound.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
e.g., 5.80d1H8.5H-X
e.g., 4.25dd1H10.2, 4.5H-Y
e.g., 2.10m2HH-Z
e.g., 1.05s3HCH₃-A

Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)DEPT-135Assignment
e.g., 175.0CC=O
e.g., 140.2CC=C
e.g., 121.5CHC=CH
e.g., 70.8CHCH-O
e.g., 45.3CH₂CH₂
e.g., 21.7CH₃CH₃

Visualization of Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Assembly H1_NMR ¹H NMR (Proton Environments & Coupling) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Fragments DEPT DEPT-135 (Carbon Multiplicity) DEPT->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Establish Connectivity of Fragments HMBC->Connectivity Fragments->COSY Fragments->HSQC Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure Signaling_Pathway Compound This compound Target Target Protein (e.g., Kinase, Transcription Factor) Compound->Target Inhibition Pathway Signaling Cascade Target->Pathway Blocks Signal Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

References

Application of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a naturally occurring cyclopentenone prostaglandin (B15479496), has emerged as a promising agent in cancer research.[1][2] It is a terminal metabolite of prostaglandin D2 (PGD2) and functions as a potent anti-inflammatory and anti-neoplastic agent.[1][2] Extensive studies on various cancer cell lines have demonstrated its ability to inhibit cell growth, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[3][4][5] The multifaceted mechanisms of action of 15d-PGJ2, often independent of its classical receptor, peroxisome proliferator-activated receptor-gamma (PPARγ), make it a subject of intense investigation for novel cancer therapeutic strategies.[1][6]

These application notes provide a comprehensive overview of the use of 15d-PGJ2 in cancer cell line research, including its effects on various cancer types, the signaling pathways it modulates, and detailed protocols for key in vitro experiments.

Data Presentation: Efficacy of 15d-PGJ2 Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of 15d-PGJ2 have been quantified in numerous studies. The following tables summarize key quantitative data, such as IC50 values and the extent of apoptosis induction, in different cancer cell lines.

Table 1: IC50 Values of 15d-PGJ2 in Human Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Duration of Treatment (hours)Assay Method
Thyroid Papillary CarcinomaTPC-19.3Not SpecifiedMTT Assay
OsteosarcomaU2-OS~20 (concentration used)24MTT Assay
OsteosarcomaSaos-2~20 (concentration used)24MTT Assay
Endometrial CancerHHUANot SpecifiedNot SpecifiedNot Specified
Endometrial CancerIshikawaNot SpecifiedNot SpecifiedNot Specified
Endometrial CancerHEC-59Not SpecifiedNot SpecifiedNot Specified

Table 2: Apoptosis Induction by 15d-PGJ2 in Human Cancer Cell Lines

Cancer TypeCell Line15d-PGJ2 Concentration (µM)Duration of Treatment (hours)Percentage of Apoptotic CellsMethod
OsteosarcomaU2-OS2024Time-dependent increaseAnnexin V/PI Staining
OsteosarcomaSaos-22024Time-dependent increaseAnnexin V/PI Staining
LeukemiaHL-60Dose-dependentNot SpecifiedDose-dependent increaseNot Specified
Colorectal CancerCT-26Dose-dependentNot SpecifiedDose-dependent increaseNot Specified

Key Signaling Pathways Modulated by 15d-PGJ2

15d-PGJ2 exerts its anti-cancer effects through the modulation of multiple signaling pathways. A primary mechanism is the induction of reactive oxygen species (ROS), which triggers downstream events leading to apoptosis.[4]

G 15d-PGJ2 15d-PGJ2 ROS Reactive Oxygen Species (ROS) Generation 15d-PGJ2->ROS MAPK MAPK Activation (pERK1/2, pJNK, pp38) ROS->MAPK AKT AKT Pathway Inhibition ROS->AKT Apoptosis Apoptosis MAPK->Apoptosis AKT->Apoptosis

Figure 1: ROS-mediated signaling cascade initiated by 15d-PGJ2.

Another critical pathway involves the inhibition of the pro-survival AKT signaling and the PKA-PLK1 pathway, leading to cell cycle arrest and apoptosis.[4]

G 15d-PGJ2 15d-PGJ2 AKT AKT Downregulation 15d-PGJ2->AKT PKA_PLK1 PKA-PLK1 Downregulation 15d-PGJ2->PKA_PLK1 Apoptosis Apoptosis AKT->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest PKA_PLK1->G2M_Arrest G2M_Arrest->Apoptosis

Figure 2: Inhibition of AKT and PKA-PLK1 pathways by 15d-PGJ2.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. The following are standard protocols for assessing the effects of 15d-PGJ2 on cancer cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of 15d-PGJ2 on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U2-OS, Saos-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 15d-PGJ2 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of 15d-PGJ2 (e.g., 0.6 to 20 µM).[6] Include a vehicle control (DMSO) at a concentration corresponding to the highest 15d-PGJ2 concentration used.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed Cells in 96-well plate B Treat with 15d-PGJ2 (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Figure 3: Workflow for the MTT-based cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following 15d-PGJ2 treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 15d-PGJ2

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of 15d-PGJ2 for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G A Seed and Treat Cells in 6-well plates B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cell Population D->E

Figure 4: Workflow for apoptosis detection via flow cytometry.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by 15d-PGJ2.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-p-ERK, anti-AKT, anti-caspase-7, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

15d-PGJ2 demonstrates significant anti-cancer activity across a spectrum of cancer cell lines by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways, prominently involving ROS generation and the inhibition of pro-survival signals. The provided protocols offer a standardized approach for researchers to investigate the effects of 15d-PGJ2 in their specific cancer models. Further exploration of this compound's mechanisms and in vivo efficacy holds promise for the development of novel cancer therapies.

References

Application Notes and Protocols for Testing the Efficacy of 15-Deoxypluvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical evaluation of 15-Deoxypluvic Acid, a compound hypothesized to share functional similarities with the well-characterized prostaglandin (B15479496) 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). The protocols outlined below are designed to assess its efficacy, with a primary focus on its anti-inflammatory and pro-apoptotic properties. 15d-PGJ2 is known to exert its effects through multiple mechanisms, including the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the direct inhibition of the NF-κB signaling pathway.[1][2][3][4][5] This document provides detailed methodologies for in vitro assays to elucidate the biological activities and molecular mechanisms of 15-Deoxypluvic Acid.

Key Biological Activities to Investigate

  • Anti-inflammatory Effects: Evaluation of the compound's ability to suppress inflammatory responses, a key feature of 15d-PGJ2.[6][7][8][9]

  • Pro-apoptotic Activity: Assessment of the compound's potential to induce programmed cell death in cancer cell lines.[2][6][10][11]

  • Signaling Pathway Modulation: Investigation of the compound's impact on key signaling cascades like NF-κB, which are central to inflammation and cell survival.[1][3][4][5][10]

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of 15-Deoxypluvic Acid.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action A Dose-Response & Cytotoxicity (Cell Viability Assays) B Anti-inflammatory Activity (LPS-stimulated Macrophages) A->B Select non-toxic doses C Pro-apoptotic Activity (Cancer Cell Lines) A->C Select non-toxic doses D NF-κB Pathway Analysis (Western Blot, Reporter Assay) B->D Investigate mechanism F Apoptosis Pathway Analysis (Caspase Activity, Western Blot) C->F Investigate mechanism E PPARγ Activation Assay D->E Distinguish pathways

Caption: Experimental workflow for 15-Deoxypluvic Acid efficacy testing.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of 15-Deoxypluvic Acid on relevant cell lines and to establish a non-toxic concentration range for subsequent efficacy studies.

Methodology: MTT Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

  • Target cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies, MCF-7 human breast cancer cells for apoptosis studies)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 15-Deoxypluvic Acid (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 15-Deoxypluvic Acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
0.1
1
10
25
50
100

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

Objective: To evaluate the ability of 15-Deoxypluvic Acid to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Nitric Oxide (NO) and Pro-inflammatory Cytokine Measurement

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • 15-Deoxypluvic Acid

  • LPS (from E. coli)

  • Griess Reagent for NO detection

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 15-Deoxypluvic Acid (determined from Protocol 1) for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect the culture supernatants for analysis.

  • Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be generated.

  • Cytokine ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + 15-Deoxypluvic Acid (X µM)
LPS + 15-Deoxypluvic Acid (Y µM)
LPS + 15-Deoxypluvic Acid (Z µM)

Protocol 3: Apoptosis Induction Assay

Objective: To determine if 15-Deoxypluvic Acid induces apoptosis in cancer cells.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and distinguishes necrotic cells with compromised membrane integrity using PI.[13][14][15]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • 15-Deoxypluvic Acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 15-Deoxypluvic Acid for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[16]

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Control
15-Deoxypluvic Acid (X µM)
15-Deoxypluvic Acid (Y µM)
15-Deoxypluvic Acid (Z µM)

Protocol 4: Western Blot Analysis of NF-κB Signaling

Objective: To investigate the effect of 15-Deoxypluvic Acid on the NF-κB signaling pathway, a key mechanism of action for 15d-PGJ2.[1][3][4][5][10]

Methodology: Western Blotting

This protocol assesses the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the total protein levels.[17][18][19]

Materials:

  • RAW 264.7 cells

  • 15-Deoxypluvic Acid

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with 15-Deoxypluvic Acid for 1 hour, followed by LPS stimulation for 30 minutes. Lyse the cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate overnight at 4°C with primary antibodies.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Data Presentation:

Treatmentp-IκBα / IκBα Ratiop-p65 / p65 Ratio
Control
LPS (1 µg/mL)
LPS + 15-Deoxypluvic Acid (X µM)
LPS + 15-Deoxypluvic Acid (Y µM)

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of 15-Deoxypluvic Acid (hypothesized to be similar to 15d-PGJ2) on the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IKB IκBα IKK->IKB Phosphorylates IKB_NFKB IκBα-NF-κB Complex IKK->IKB_NFKB Targets NFKB NF-κB (p50/p65) NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates IKB_NFKB->NFKB Releases Compound 15-Deoxypluvic Acid Compound->IKK Inhibits Compound->NFKB Inhibits DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFKB_nuc->Genes Promotes Transcription

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of 15-Deoxypulvinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive methodologies for the in vitro assessment of the antioxidant capacity of 15-Deoxypulvinic acid.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals.[1] 15-Deoxypulvinic acid is a natural compound whose antioxidant potential is of significant interest. These application notes provide a detailed overview of common in vitro assays to quantify the antioxidant capacity of 15-Deoxypulvinic acid. The primary assays covered are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[2][3]

Overview of Antioxidant Capacity Assays

A variety of assays are available to assess antioxidant capacity, each with its own mechanism. These assays can be broadly categorized into two types: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.[4][5]

  • DPPH Assay (SET-based): This method measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

  • ABTS Assay (SET-based): In this assay, the pre-formed ABTS radical cation is reduced by an antioxidant, leading to a loss of its characteristic blue-green color.[8][9]

  • FRAP Assay (SET-based): This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue color.[10][11][12]

  • ORAC Assay (HAT-based): The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's ability to quench these radicals is measured by the preservation of the fluorescent signal over time.[13][14][15]

Experimental Protocols

The following sections provide detailed protocols for each of the aforementioned antioxidant assays. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH by an antioxidant. The loss of the violet color is measured spectrophotometrically at 517 nm.[7]

Materials:

  • 15-Deoxypulvinic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[7]

  • Preparation of Test Samples: Dissolve 15-Deoxypulvinic acid in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.[7]

  • Assay Protocol:

    • Add a defined volume of the 15-Deoxypulvinic acid dilutions to separate wells of a microplate or cuvettes.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH solution).

    • Mix the contents thoroughly.[7]

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Measurement: Measure the absorbance of each solution at 517 nm.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[6]

Data Presentation:

Concentration of 15-Deoxypulvinic Acid (µg/mL)Absorbance at 517 nm (Mean ± SD)% Scavenging Activity
0 (Control)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Positive Control (e.g., Trolox)ValueValue

The results can be used to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution C Mix Sample and DPPH A->C B Prepare Sample Dilutions B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance at 734 nm.[9]

Materials:

  • 15-Deoxypulvinic acid

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9][16]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Preparation of Test Samples: Prepare a series of dilutions of 15-Deoxypulvinic acid in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the 15-Deoxypulvinic acid dilutions to separate wells or cuvettes.

    • Add a larger, fixed volume of the ABTS•+ working solution.

    • Include a blank (solvent only) and a control (solvent with ABTS•+ solution).

    • Mix thoroughly.[8]

  • Incubation: Incubate at room temperature for a specified time (e.g., 6 minutes).[16]

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

    • % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

Data Presentation:

Concentration of 15-Deoxypulvinic Acid (µg/mL)Absorbance at 734 nm (Mean ± SD)% Scavenging Activity
0 (Control)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Positive Control (e.g., Trolox)ValueValue

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS Radical C Mix Sample and ABTS A->C B Prepare Sample Dilutions B->C D Incubate C->D E Measure Absorbance at 734 nm D->E F Calculate % Scavenging E->F

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric 2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to the intensely blue ferrous form (Fe²⁺-TPTZ) in an acidic medium. The change in absorbance is measured at 593 nm.[17][18]

Materials:

  • 15-Deoxypulvinic acid

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

  • Preparation of Test Samples: Prepare a series of dilutions of 15-Deoxypulvinic acid in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the 15-Deoxypulvinic acid dilutions to separate wells or cuvettes.

    • Add a larger, fixed volume of the FRAP reagent.

    • Include a blank (solvent only) and a standard curve using a known concentration of FeSO₄.

    • Mix thoroughly.[11]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-10 minutes, but can be longer).[11][19]

  • Measurement: Measure the absorbance at 593 nm.[17]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared from FeSO₄. The results are expressed as mM Fe²⁺ equivalents.

Data Presentation:

Concentration of 15-Deoxypulvinic Acid (µg/mL)Absorbance at 593 nm (Mean ± SD)FRAP Value (mM Fe²⁺ Equivalents)
0 (Blank)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Positive Control (e.g., Trolox)ValueValue

Experimental Workflow:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP Reagent C Mix Sample and FRAP Reagent A->C B Prepare Sample Dilutions B->C D Incubate at 37°C C->D E Measure Absorbance at 593 nm D->E F Calculate FRAP Value E->F ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents C Add Fluorescein & Sample A->C B Prepare Samples/Standards B->C D Incubate at 37°C C->D E Inject AAPH D->E F Measure Fluorescence Decay E->F G Calculate AUC and ORAC Value F->G Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Gene Transcription CellProtection Cell Protection & Detoxification AntioxidantEnzymes->CellProtection

References

Application Notes and Protocols for In Vitro Dose-Response Studies of 15-Deoxy-Δ12,14-prostaglandin J2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496) derived from prostaglandin D2. It is a potent anti-inflammatory and pro-apoptotic agent that has garnered significant interest for its therapeutic potential in various diseases, including cancer and inflammatory disorders. 15d-PGJ2 exerts its biological effects through both peroxisome proliferator-activated receptor γ (PPARγ)-dependent and -independent pathways. Its ability to modulate key signaling pathways, such as NF-κB, MAPKs, and Akt, makes it a valuable tool for in vitro research. These application notes provide a summary of dose-response data and detailed protocols for studying the effects of 15d-PGJ2 in vitro.

Data Presentation: Dose-Response of 15d-PGJ2 in Various In Vitro Models

The following tables summarize the quantitative effects of 15d-PGJ2 on cell viability, apoptosis, and signaling pathway modulation in different cell lines.

Table 1: Effect of 15d-PGJ2 on Cell Viability

Cell LineAssayConcentration RangeEffectIC50Citation
Osteosarcoma (MG63, SaOS2, U2OS)MTT10 - 40 µMDose- and time-dependent inhibition of cell growth.Not specified[1]
Transformed T-cell lines (CCRF-CEM, J-Jahn, Jurkat)Proliferation AssayUp to 10 µMComplete inhibition of proliferation at 10 µM.Not specified[2]
Lung Cancer (A549, H1299, H23)Alamar BlueNot specified (20 µM used for subsequent experiments)Concentration- and time-dependent decrease in cell viability.Not specified[3]
Colon Cancer (HCT116), Breast Cancer (MDAMB231), Prostate Cancer (DU145)Clonogenic SurvivalNot specifiedDose-dependent decrease in surviving colonies.Not specified[4]
Murine Macrophages (RAW264.7)Cell Viability<20 µMBiphasic effect: enhanced viability at <20 µM (peak at ~7.5 µM), reduced viability at >20 µM.Not specified[5]

Table 2: Induction of Apoptosis by 15d-PGJ2

Cell LineAssayConcentrationTime PointApoptotic EffectCitation
Osteosarcoma (MG63, SaOS2, U2OS)Annexin V/PI Staining10 - 40 µM72 hSignificant dose-dependent induction of apoptosis.[1]
Cardiomyocytes (HL-1)Cell Viability15 µM8 h35% reduction in cell viability.[6]
Human Neuroblastoma (SH-SY5Y)Nuclear Staining (Hoechst 33258), DNA Fragmentation10 µM24 h, 48 hInduction of apoptotic nuclei and DNA fragmentation.[7]
Ha-ras-transformed Human Breast Epithelial Cells (MCF10A-ras)Sub-G0/G1 population, Annexin V-FITC/PI5 - 10 µM24 hIncreased apoptotic cell population.[8]

Table 3: Modulation of Signaling Pathways by 15d-PGJ2

Cell LinePathwayAssayConcentrationEffectCitation
Cardiomyocytes (HL-1)MAPK (p38, p42/44)Western Blot15 µMPronounced activation (phosphorylation).[6]
Murine Macrophages (RAW 264.7)NF-κBEMSA0.5 µMHalf-maximal inhibition of NF-κB activity.[9]
Breast Cancer (MCF-7)NF-κB /AP-1DNA Binding AssayNot specifiedSignificant blockade of TPA-induced NF-κB/AP-1 DNA binding.[10]
HeLa CellsNF-κBEMSA6 µMInhibition of NF-κB DNA binding.[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on osteosarcoma cell lines[1].

Materials:

  • 15d-PGJ2 (stock solution in DMSO)

  • Target cells (e.g., MG63, SaOS2, U2OS)

  • 96-well plates

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 15d-PGJ2 in complete culture medium. A typical concentration range is 0, 10, 20, and 40 µM. Include a vehicle control (DMSO) at the same concentration as the highest 15d-PGJ2 treatment.

  • Remove the culture medium from the wells and add 100 µL of the prepared 15d-PGJ2 dilutions or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on the methodology used in osteosarcoma cell studies[1].

Materials:

  • 15d-PGJ2 (stock solution in DMSO)

  • Target cells

  • 6-well plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of 15d-PGJ2 (e.g., 0, 10, 20, 40 µM) for the desired duration (e.g., 72 hours).

  • Harvest the cells by trypsinization and collect the culture supernatant to include any detached apoptotic cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of MAPK Activation

This protocol is a general procedure based on findings in cardiomyocyte and osteosarcoma cell lines[6][12].

Materials:

  • 15d-PGJ2 (stock solution in DMSO)

  • Target cells

  • Culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with 15d-PGJ2 at the desired concentration (e.g., 15-20 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin) and the total protein for phosphorylated targets.

Mandatory Visualization

Signaling Pathways

15d-PGJ2_Signaling_Pathways cluster_0 15d-PGJ2 cluster_1 PPARγ-Independent Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_2 PPARγ-Dependent Pathway 15d-PGJ2 15d-PGJ2 IKK IKK 15d-PGJ2->IKK inhibits NF-κB NF-κB 15d-PGJ2->NF-κB inhibits DNA binding ROS ROS 15d-PGJ2->ROS induces PPARγ PPARγ 15d-PGJ2->PPARγ activates IκB IκB IKK->IκB phosphorylates IκB->NF-κB inhibits Gene Transcription (Inflammation) Gene Transcription (Inflammation) NF-κB->Gene Transcription (Inflammation) activates p38 p38 ROS->p38 ERK1/2 ERK1/2 ROS->ERK1/2 JNK JNK ROS->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis RXR RXR PPARγ->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Target Gene Expression Target Gene Expression PPRE->Target Gene Expression

Caption: Key signaling pathways modulated by 15d-PGJ2.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with 15d-PGJ2 (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubation (Time-Course) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis Signaling Signaling Pathway (Western Blot) Incubation->Signaling Data_Quant Data Quantification (Absorbance, Fluorescence, Band Intensity) Viability->Data_Quant Apoptosis->Data_Quant Signaling->Data_Quant Statistical_Analysis Statistical Analysis Data_Quant->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for in vitro studies of 15d-PGJ2.

Logical Relationships

Logical_Relationships cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes 15d-PGJ2 15d-PGJ2 Inc_ROS Increased ROS 15d-PGJ2->Inc_ROS Inhibit_NFkB Inhibition of NF-κB 15d-PGJ2->Inhibit_NFkB Activate_PPARg Activation of PPARγ 15d-PGJ2->Activate_PPARg Apoptosis_Induction Apoptosis Induction Inc_ROS->Apoptosis_Induction Anti_Inflammatory Anti-inflammatory Effects Inhibit_NFkB->Anti_Inflammatory Activate_PPARg->Anti_Inflammatory Cell_Growth_Inhibition Cell Growth Inhibition Apoptosis_Induction->Cell_Growth_Inhibition

Caption: Relationship between 15d-PGJ2's effects and outcomes.

References

Troubleshooting & Optimization

improving the solubility of 15-Deoxypulic acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of 15-Deoxypulic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a diterpenoid compound. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. Its solubility in aqueous solutions, including cell culture media, is limited.

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation occurs because this compound is a hydrophobic compound with low solubility in aqueous environments. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

A3: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: Can I use other solvents besides DMSO to prepare my stock solution?

A4: Yes, other organic solvents like ethanol (B145695) can be used. However, the choice of solvent depends on the specific requirements of your experiment and the tolerance of your cell line to that solvent. Always perform a vehicle control to assess the solvent's effect on your cells.

Q5: Are there any alternative methods to improve the solubility of this compound in my cell culture medium?

A5: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents (e.g., glycerin, PEG400), non-ionic surfactants (e.g., Tween 80, Tween 20), or complexation agents. The formation of micelles using block copolymers is another advanced method.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for cell culture experiments.

Problem Possible Cause Suggested Solution
Precipitation upon dilution in media The concentration of this compound in the final working solution exceeds its solubility limit.- Lower the final concentration of this compound. - Prepare a less concentrated stock solution. - Increase the final volume of the cell culture medium.
The organic solvent from the stock solution is causing the compound to precipitate out.- Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (ideally <0.5%). - Add the stock solution to the media dropwise while gently vortexing or swirling to facilitate mixing.
Cloudy or turbid cell culture medium Fine precipitate of this compound is present.- Warm the medium to 37°C and gently shake or sonicate for a short period to aid dissolution. - If turbidity persists, the solution may be supersaturated. Consider lowering the concentration.
Inconsistent experimental results Incomplete dissolution or precipitation of the compound is leading to variations in the effective concentration.- Always visually inspect the media for any signs of

Technical Support Center: Overcoming Poor Bioavailability of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and encountering challenges related to its poor in vivo bioavailability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why does 15d-PGJ2 exhibit poor bioavailability in vivo?

A1: The poor bioavailability of 15d-PGJ2 is primarily attributed to its high lipophilicity and strong binding to serum proteins, particularly albumin. This binding sequesters the molecule, reducing the concentration of free, active 15d-PGJ2 that can reach target tissues. Furthermore, its reactive α,β-unsaturated carbonyl group can lead to non-specific binding and rapid metabolism.

Q2: What are the most promising strategies to enhance the in vivo bioavailability of 15d-PGJ2?

A2: Nanoencapsulation is a leading strategy to improve the bioavailability of 15d-PGJ2. Formulations such as poly(D,L-lactide-co-glycolide) (PLGA) nanocapsules and solid lipid nanoparticles (SLNs) have been shown to protect 15d-PGJ2 from premature degradation and protein binding, facilitate its transport to target sites, and provide sustained release.[1][2] These nanoformulations can lead to enhanced therapeutic effects at significantly lower doses compared to the free compound.[2]

Q3: What are the key signaling pathways modulated by 15d-PGJ2?

A3: 15d-PGJ2 is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[3][4] However, many of its effects are also mediated through PPARγ-independent pathways. These include the direct inhibition of the pro-inflammatory transcription factor NF-κB and modulation of the MAPK signaling cascade.[4]

Q4: Are there any known dose-dependent effects of 15d-PGJ2 that I should be aware of in my in vivo experiments?

A4: Yes, 15d-PGJ2 can exhibit biphasic or dual effects, where low doses may paradoxically promote pro-inflammatory or pro-proliferative responses, while higher doses exert the desired anti-inflammatory and anti-proliferative effects.[5] This phenomenon is thought to be due to its interaction with multiple cellular targets. Nanoformulations that provide a sustained release can help to mitigate these biphasic effects by maintaining a therapeutic concentration at the target site.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or no observable in vivo efficacy despite successful in vitro results. 1. Poor Bioavailability: High serum protein binding and rapid metabolism of free 15d-PGJ2. 2. Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. 3. Instability of Formulation: The 15d-PGJ2 formulation may not be stable under in vivo conditions.1. Utilize a Nanoformulation: Encapsulate 15d-PGJ2 in PLGA nanocapsules or SLNs to protect it from degradation and improve its pharmacokinetic profile. 2. Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window. 3. Characterize Formulation Stability: Assess the stability of your formulation in relevant biological fluids (e.g., plasma) before in vivo administration.
Unexpected Toxicity or Adverse Effects in Animal Models. 1. Biphasic Effects: Low concentrations of 15d-PGJ2 at the target site may be causing pro-inflammatory or toxic effects.[5] 2. Reactive Oxygen Species (ROS) Generation: 15d-PGJ2 can induce ROS, which may lead to cellular stress and toxicity at high concentrations.[6][7] 3. Off-Target Effects: The reactive nature of 15d-PGJ2 can lead to non-specific interactions with cellular components.1. Optimize Nanoformulation Release Profile: Use a sustained-release nanoformulation to avoid low-dose paradoxical effects.[5] 2. Co-administration with Antioxidants: Consider the co-administration of an antioxidant if ROS-mediated toxicity is suspected. 3. Targeted Delivery: If possible, utilize a targeted nanoformulation to increase the concentration of 15d-PGJ2 at the desired site and reduce off-target effects.
High Variability in Experimental Results Between Animals. 1. Inconsistent Formulation: Batch-to-batch variability in the preparation of the 15d-PGJ2 formulation. 2. Administration Route: The route of administration may lead to variable absorption and distribution. 3. Biological Variability: Inherent differences in the metabolic rates and physiological states of the animals.1. Standardize Formulation Protocol: Strictly adhere to a standardized protocol for the preparation and characterization of your 15d-PGJ2 formulation. 2. Optimize Administration Route: Investigate different administration routes (e.g., intravenous, intraperitoneal, subcutaneous) to identify the one with the most consistent results for your model. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power.
Difficulty in Preparing a Stable and Homogeneous 15d-PGJ2 Formulation. 1. Poor Aqueous Solubility: 15d-PGJ2 is highly lipophilic and difficult to dissolve in aqueous solutions. 2. Aggregation of Nanoparticles: Improper formulation techniques can lead to the aggregation of nanocarriers.1. Use of Co-solvents: For preliminary studies, dissolve 15d-PGJ2 in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before diluting in an aqueous vehicle. Note: Always run a vehicle control group. 2. Optimize Nanoparticle Preparation: Carefully follow the detailed protocols for preparing PLGA nanocapsules or SLNs, paying close attention to parameters such as sonication time, stirring speed, and temperature.

Data Presentation

In Vivo Pharmacokinetic Parameters of 15d-PGJ2 Formulations
Formulation Expected Cmax Expected Tmax Expected AUC Key Findings
Free 15d-PGJ2 LowShortLowRapidly cleared from circulation with low bioavailability due to high serum protein binding.
15d-PGJ2-loaded PLGA Nanocapsules Higher than free 15d-PGJ2Prolonged (peak between 2-8 hours)Significantly higher than free 15d-PGJ2Provides sustained release of 15d-PGJ2, with the drug still detectable in serum after 24 hours.[1]
15d-PGJ2-loaded Solid Lipid Nanoparticles (SLNs) Higher than free 15d-PGJ2ProlongedSignificantly higher than free 15d-PGJ2Demonstrates high encapsulation efficiency and sustained release, leading to improved anti-inflammatory effects at much lower doses compared to free 15d-PGJ2.[2]

Experimental Protocols

Protocol 1: Preparation of 15d-PGJ2-loaded PLGA Nanocapsules

This protocol is based on the nanoprecipitation method.

Materials:

  • 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Acetone (B3395972)

  • Sorbitan (B8754009) monostearate

  • Caprylic/capric triglyceride

  • Polysorbate 80

  • Deionized water

Procedure:

  • Prepare the Organic Phase:

    • Dissolve 100 mg of PLGA, 40 mg of sorbitan monostearate, and 200 mg of caprylic/capric triglyceride in 30 mL of acetone.

    • Add the desired amount of 15d-PGJ2 to the organic phase and ensure complete dissolution.

  • Prepare the Aqueous Phase:

    • Dissolve 60 mg of polysorbate 80 in 30 mL of deionized water.

  • Nanoprecipitation:

    • Under moderate magnetic stirring, slowly add the organic phase to the aqueous phase.

    • Continue stirring for 10 minutes to allow for the formation of nanocapsules.

  • Solvent Evaporation:

    • Remove the acetone under reduced pressure using a rotary evaporator.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free 15d-PGJ2 from the nanocapsules using ultrafiltration and quantifying the amount of encapsulated drug via a suitable analytical method (e.g., HPLC).

Protocol 2: Preparation of 15d-PGJ2-loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the emulsification-solvent evaporation method.

Materials:

  • 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

  • Glyceryl tripalmitate (or other suitable solid lipid)

  • Chloroform (B151607)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Prepare the Organic Phase:

    • Dissolve 150 mg of glyceryl tripalmitate and the desired amount of 15d-PGJ2 in 5 mL of chloroform.

  • Prepare the Aqueous Phase:

    • Prepare a 1% (w/v) solution of PVA in 30 mL of deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Sonicate the mixture for 5 minutes at 40 W using a probe sonicator to form an emulsion.

    • Homogenize the emulsion at 18,000 rpm for 7 minutes using a high-shear homogenizer.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of chloroform and the formation of solid lipid nanoparticles.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Measure the encapsulation efficiency as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways of 15d-PGJ2

15d-PGJ2 Signaling Pathways PPARg PPARγ RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Altered Gene Expression (e.g., anti-inflammatory genes) PPRE->Gene_Expression Anti_Inflammatory_Effects Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory_Effects NFkB_Inhibition NF-κB Inhibition NFkB_Inhibition->Anti_Inflammatory_Effects IKK IKK p65_p50 p65/p50 IKK->p65_p50 inhibits activation of p65_p50->NFkB_Inhibition MAPK_Pathway MAPK Pathway (e.g., JNK, p38) MAPK_Pathway->Anti_Inflammatory_Effects 15d-PGJ2 15d-PGJ2 15d-PGJ2->IKK PPARγ-independent 15d-PGJ2->MAPK_Pathway PPARγ-independent

Caption: Signaling pathways of 15d-PGJ2, including PPARγ-dependent and -independent mechanisms.

Experimental Workflow for In Vivo Efficacy Testing

In Vivo Efficacy Workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis Formulation Prepare 15d-PGJ2 Formulation (Free, PLGA-NC, or SLN) Characterization Characterize Formulation (Size, PDI, Zeta, EE) Administration Administer Formulation Characterization->Administration Acclimatization Animal Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Free, Nanoformulation) Acclimatization->Grouping Inflammation_Induction Induce Inflammation (e.g., LPS, Carrageenan) Grouping->Inflammation_Induction Inflammation_Induction->Administration Monitoring Monitor Clinical Signs (e.g., Paw Edema, Weight Loss) Administration->Monitoring Sacrifice Euthanize Animals at Pre-determined Time Points Monitoring->Sacrifice Sample_Collection Collect Blood and Tissues Sacrifice->Sample_Collection Biomarker_Analysis Analyze Biomarkers (e.g., Cytokines, Myeloperoxidase) Sample_Collection->Biomarker_Analysis Histology Histological Examination Sample_Collection->Histology Data_Analysis Statistical Analysis of Data Biomarker_Analysis->Data_Analysis Histology->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of 15d-PGJ2 nanoformulations.

References

Technical Support Center: Optimizing HPLC Peak Shape for 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is 15d-PGJ2, and why is its analysis important?

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a metabolite of prostaglandin (B15479496) D2 (PGD2). It is a significant endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and inflammation. Accurate quantification of 15d-PGJ2 is crucial for research in areas such as inflammation, cancer, and diabetes.[1][2]

Q2: What are the main challenges in the HPLC analysis of 15d-PGJ2?

The primary challenges include its low endogenous concentrations in biological samples, chemical instability, and the presence of isomeric prostaglandins (B1171923) that can interfere with separation.[3] Proper sample handling and optimized chromatographic conditions are essential for accurate analysis.

Q3: How should 15d-PGJ2 samples be stored to ensure stability?

Due to its instability, samples containing 15d-PGJ2 should be processed quickly. For short-term storage, -20°C is adequate for up to one month. For long-term storage, it is highly recommended to store samples at -80°C, which can preserve the analyte for up to six months. It is also critical to avoid repeated freeze-thaw cycles.

Q4: Which HPLC mode is most suitable for 15d-PGJ2 analysis?

Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for separating 15d-PGJ2.[2] This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase, which is ideal for the separation of moderately polar compounds like prostaglandins.[4]

Q5: Why is a deuterated internal standard important for quantitative analysis?

Using a stable isotope-labeled internal standard, such as 15d-PGJ2-d4, is crucial for accurate quantification.[3] This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. It is added at the beginning of the sample preparation process to account for any analyte loss during extraction and to correct for variations in instrument response.

Troubleshooting HPLC Peak Shape Issues

Poor peak shape can compromise resolution, accuracy, and precision. The most common peak shape problems are tailing, fronting, and splitting.

G cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Observe Poor Peak Shape tailing Peak Tailing (Asymmetry > 1.2) start->tailing fronting Peak Fronting (Asymmetry < 0.8) start->fronting split Split or Shouldered Peaks start->split tailing_cause1 Secondary Interactions (e.g., silanol (B1196071) activity) tailing_cause2 Column Contamination or Void tailing_cause3 Inadequate Buffering fronting_cause1 Sample Overload fronting_cause2 Sample Solvent Stronger than Mobile Phase split_cause1 Partially Blocked Frit or Column Inlet split_cause2 Sample Solvent Incompatibility split_cause3 Co-elution

Peak Tailing

Peak tailing occurs when the latter half of the peak is drawn out. This is often due to secondary interactions between the analyte and the stationary phase, such as acidic silanol groups on the silica (B1680970) support interacting with basic analytes.

  • Possible Causes & Solutions:

    • Silanol Interactions: Uncapped silanol groups on the column packing can interact with polar functional groups on 15d-PGJ2.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help by masking the active sites.

    • Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column inlet can distort peak shape.

      • Solution: Use a guard column and implement a robust sample preparation procedure. Regularly flush the column with a strong solvent or, if the problem persists, replace the column.

    • Inadequate Buffering: If the mobile phase pH is close to the pKa of 15d-PGJ2, small pH variations can affect its ionization state, leading to tailing.

      • Solution: Ensure the mobile phase is adequately buffered. Increase the buffer concentration if necessary.

Peak Fronting

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can significantly affect quantification.

  • Possible Causes & Solutions:

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column with less retention.

      • Solution: Reduce the injection volume or dilute the sample.

    • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte will not be properly focused on the head of the column.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Split Peaks

Split or shouldered peaks can indicate a physical problem with the column or an issue with the sample introduction.

  • Possible Causes & Solutions:

    • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

      • Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column. If this fails, the column may need to be replaced.

    • Column Void: A void or channel in the column packing material can lead to multiple paths for the analyte, resulting in a split peak.

      • Solution: This is typically a sign of a degraded column that needs to be replaced.

Experimental Protocols & Data

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for quantifying 15d-PGJ2 in human plasma.[2]

  • Spiking: To 200 µL of human plasma, add the internal standard (e.g., 15d-PGJ2-d4).

  • Protein Precipitation: Add 600 µL of methanol, vortex for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Acidification: Transfer the supernatant to a new tube and acidify with 20 µL of 10% formic acid.

  • Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile/water 1:1 with 0.1% ammonium (B1175870) acetate) for HPLC analysis.[2]

G start Start: Plasma Sample step1 Add Internal Standard (15d-PGJ2-d4) start->step1 step2 Protein Precipitation (Methanol, -20°C) step1->step2 step3 Centrifuge (14,000 x g) step2->step3 step4 Collect Supernatant & Acidify (Formic Acid) step3->step4 step5 Liquid-Liquid Extraction (Ethyl Acetate) step4->step5 step6 Evaporate Organic Layer (Nitrogen Stream) step5->step6 step7 Reconstitute in Mobile Phase step6->step7 end Inject into HPLC step7->end

HPLC and LC-MS/MS Method Parameters

The following tables summarize typical parameters used for the analysis of 15d-PGJ2. These can serve as a starting point for method development and optimization.

Table 1: HPLC Column Specifications

ParameterSpecification 1Specification 2
Column Chemistry C18C18
Brand Example Waters® Acquity BEHThermo Hypersil C18-BD
Particle Size 1.7 µm3 µm
Dimensions 2.1 x 50 mm2.0 x 150 mm
Reference [2][3]

Table 2: Mobile Phase and Gradient Elution Programs

ParameterMethod 1 (LC-MS/MS)[2]Method 2 (LC-MS/MS)[3]
Mobile Phase A Water with 0.1% Ammonium AcetateWater with 0.005% Acetic Acid (pH 5.7)
Mobile Phase B AcetonitrileAcetonitrile/Methanol (95:5)
Flow Rate 0.3 mL/min0.2 mL/min
Column Temp. 40°CNot Specified
Gradient Program A linear gradient appropriate for separating prostaglandins20% to 60% B over 30 minutes

Table 3: Mass Spectrometry Parameters (for LC-MS/MS)

ParameterSetting[3]
Ionization Mode Negative Ion Electrospray (NI-ESI)
Monitored Transition m/z 315.2 → 271.0
Internal Standard m/z 319.2 → 275.0 ([2H4]15d-PGJ2)
Collision Energy 13 eV
Capillary Voltage 3 kV
Source Temperature 70°C

By carefully considering these troubleshooting tips and method parameters, researchers can significantly improve the peak shape and overall quality of their 15d-PGJ2 analysis, leading to more reliable and reproducible results.

References

Technical Support Center: Chromatography of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the chromatographic analysis of 15-Deoxypulic acid, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise resolution, quantification accuracy, and overall method reliability.[1][2] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1][3] Peak tailing occurs when the trailing edge of the peak is elongated.[1][4]

Q1: What are the primary causes of peak tailing in the chromatography of this compound?

A1: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to multiple retention mechanisms.[5][6] The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][7]

  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction of the acidic functional groups of this compound with residual, unreacted silanol groups on the silica-based stationary phase.[6][8] These silanol groups can be acidic and interact with polar functional groups of the analyte, leading to asymmetrical peaks.[1][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to peak distortion.[9][10] For acidic compounds, a mobile phase pH that is too high can lead to increased ionization and potential interaction with the stationary phase.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[7][11]

  • Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can distort peak shape.[2][6] This can be caused by debris from the sample, mobile phase, or system components.[2]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, or poorly made connections.[12][13]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A2: A logical troubleshooting workflow can help identify and resolve the root cause of peak tailing.

G A Observe Peak Tailing B Check All Peaks or Specific Peaks A->B C All Peaks Tailing B->C All D Only this compound Peak Tailing B->D Specific E Check for Extra-Column Volume - Tubing length/diameter - Connection fittings C->E F Inspect Column - Blocked frit - Bed deformation C->F G Optimize Mobile Phase - Adjust pH - Add buffer/modifier D->G H Evaluate Column Chemistry - Use end-capped column - Consider alternative stationary phase D->H I Review Sample Preparation - Sample solvent mismatch - Sample overload D->I J Problem Resolved E->J F->J G->J H->J I->J

Figure 1. A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Column & Stationary Phase

Q3: Can the type of HPLC column I'm using contribute to peak tailing for this compound?

A3: Yes, the column chemistry is critical. Older, Type A silica (B1680970) columns contain a higher concentration of acidic silanol groups and trace metal impurities, which can lead to significant peak tailing for polar and ionizable compounds.[1] Using a modern, high-purity, Type B silica column that is "end-capped" can significantly reduce these secondary interactions.[6][14] End-capping chemically derivatizes the majority of residual silanol groups, making the surface less active.[6]

Mobile Phase & Method Parameters

Q4: How does mobile phase pH affect the peak shape of this compound?

A4: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[9][15] To ensure a single, sharp peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[16] For an acidic compound, lowering the mobile phase pH (e.g., to pH 2.5-3) will suppress the ionization of the carboxylic acid group, making the molecule more hydrophobic and less likely to interact with residual silanols.[5][14] This typically results in improved peak shape and retention on a reversed-phase column.

Q5: What mobile phase additives can I use to reduce peak tailing?

A5: Several mobile phase additives can be employed to improve peak shape:

  • Buffers: Incorporating a buffer (e.g., phosphate (B84403) or acetate) at a sufficient concentration (typically 10-25 mM) helps to maintain a constant mobile phase pH, which is crucial for reproducible retention times and peak shapes.[6][14]

  • Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy to lower the pH and suppress silanol interactions.[14][17] TFA is also a strong ion-pairing agent that can further mask interactions between basic analytes and silanols.[18] For an acidic analyte like this compound, a simple acidic modifier like formic acid is often sufficient.

  • Competing Bases: While more commonly used for basic analytes, a competing base like triethylamine (B128534) (TEA) can be added in small concentrations to the mobile phase.[1] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[14] However, with modern end-capped columns, this is often unnecessary.[14]

Q6: Could my sample injection be causing the peak tailing?

A6: Yes, issues with the sample injection can lead to peak distortion.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[12] Whenever possible, dissolve the sample in the initial mobile phase.[13]

  • Column Overload: Injecting too high a concentration or volume of the sample can lead to peak tailing.[7][11] If you suspect this is the issue, try diluting your sample and reinjecting.[6]

Quantitative Data Summary

The following tables provide illustrative data on how different chromatographic parameters can affect the peak asymmetry of an acidic compound like this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf) at 5% heightAsymmetry Factor (As) at 10% heightObservations
5.52.12.5Significant tailing, pH is likely close to the pKa.
4.51.82.1Reduced tailing, but still not ideal.
3.51.41.6Acceptable peak shape for many applications.[3]
2.51.11.2Symmetrical, Gaussian-like peak.[3]

Table 2: Effect of Column Type on Peak Asymmetry

Column TypeTailing Factor (Tf)Asymmetry Factor (As)Rationale
Type A Silica, non-end-capped2.52.9High number of active silanol sites.[1]
Type B Silica, end-capped1.21.3Reduced silanol activity due to high purity and end-capping.[6][14]
Hybrid Silica (e.g., BEH)1.11.2Offers a wider usable pH range and reduced silanol activity.[1]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound with Minimized Peak Tailing

This protocol provides a starting point for the analysis of this compound on a reversed-phase column.

  • Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV at an appropriate wavelength for this compound.

  • Sample Preparation: Dissolve the this compound standard or sample in a mixture of Water/Acetonitrile (70:30) to match the initial mobile phase conditions.

Visualizations

G cluster_0 Chromatographic Column Analyte Analyte Silanol Residual Silanol Group (Si-OH) Analyte->Silanol Secondary Interaction (Causes Tailing) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Interaction (Hydrophobic)

Figure 2. Analyte interactions within a reversed-phase HPLC column.

G A High pH (> pKa) B This compound (Ionized, COO-) A->B C Increased Interaction with Silanols B->C D Peak Tailing C->D E Low pH (< pKa) F This compound (Unionized, COOH) E->F G Reduced Interaction with Silanols F->G H Symmetrical Peak G->H

Figure 3. The effect of mobile phase pH on the peak shape of this compound.

References

Technical Support Center: Large-Scale Synthesis of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 15-Deoxypulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for the synthesis of this complex polyketide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a complex polyketide natural product, presents several significant challenges. These include managing its intricate stereochemistry across multiple chiral centers, ensuring the efficient construction of the carbon skeleton, and achieving high yields for each synthetic step to ensure a viable overall process.[[“]] Furthermore, the purification of intermediates and the final product on a large scale can be complex due to the presence of closely related impurities.[2]

Q2: How can I improve the yield of the convergent fragment coupling reactions?

A2: Low yields in fragment coupling are a common issue. To address this, a thorough optimization of reaction conditions is crucial. This includes screening different coupling reagents, solvents, temperatures, and stoichiometries of the reactants. It is also important to ensure the high purity of the coupling fragments, as impurities can significantly interfere with the reaction.

Q3: What are the recommended analytical techniques for monitoring the progress of the synthesis and ensuring the purity of this compound?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress and assessing the purity of intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural verification at each step. Mass Spectrometry (MS) should be used to confirm the molecular weight of the products. For chiral separations and analysis, chiral HPLC or Supercritical Fluid Chromatography (SFC) may be necessary.

Q4: Are there any known stability issues with this compound or its intermediates?

A4: Polyketide natural products can be sensitive to acidic, basic, and oxidative conditions.[3] It is advisable to handle all intermediates and the final compound under an inert atmosphere (e.g., argon or nitrogen) and to use purified, degassed solvents. Temperature control is also critical, and prolonged exposure to elevated temperatures should be avoided. Stability studies on key intermediates are recommended to identify potential degradation pathways.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Aldol (B89426) Addition Step

Q: My key aldol reaction is showing poor diastereoselectivity, leading to a difficult separation of isomers. How can I improve this?

A: Achieving high diastereoselectivity is a common hurdle in the synthesis of complex molecules with multiple stereocenters.[[“]] Here are several strategies to consider:

  • Reagent Control: The choice of the chiral auxiliary or catalyst is paramount. If you are using a substrate-controlled approach, the inherent facial bias may not be sufficient. Consider switching to a reagent-controlled reaction using a well-established chiral auxiliary or an asymmetric catalyst.

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can have a profound impact on the transition state geometry of the aldol reaction. A systematic screening of solvents and a gradual lowering of the reaction temperature can often lead to significantly improved diastereoselectivity.

  • Metal Chelating Effects: The choice of the metal counterion in the enolate formation can influence the stereochemical outcome. Experiment with different Lewis acids or bases to promote a more rigid, chair-like transition state, which can enhance facial selectivity.

Problem 2: Incomplete Removal of Protecting Groups

Q: I am struggling with the deprotection of a specific silyl (B83357) ether in a late-stage intermediate. The reaction is sluggish and incomplete. What can I do?

A: Incomplete deprotection is a frequent challenge, especially in complex molecules where steric hindrance can be a major factor.

  • Reagent Selection: If a standard reagent like TBAF is proving ineffective, consider more reactive fluoride (B91410) sources or different deprotection strategies altogether. For instance, acidic deprotection methods (e.g., HF-Pyridine, CSA in MeOH) might be more effective, provided the substrate is stable to acidic conditions.

  • Reaction Conditions: Increasing the reaction temperature or using a co-solvent to improve solubility can sometimes drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures.

  • Microwave-Assisted Deprotection: In some cases, microwave irradiation can accelerate sluggish deprotection reactions. This should be explored cautiously, with careful monitoring to avoid product degradation.

Problem 3: Difficult Purification of the Final Product

Q: The final purification of this compound by column chromatography is resulting in low recovery and co-elution of impurities. Are there alternative purification strategies?

A: Large-scale purification of complex natural products often requires a multi-step approach.

  • Crystallization: If the final product is a solid, exploring different solvent systems for crystallization can be a highly effective method for achieving high purity and is generally more scalable than chromatography.

  • Preparative HPLC: For high-value products where purity is critical, preparative reverse-phase HPLC can be an excellent option. Method development on an analytical scale is essential to optimize separation and throughput.

  • Alternative Chromatography Techniques: Consider other chromatography modes such as ion-exchange chromatography if your molecule has acidic or basic handles, or size-exclusion chromatography for separating based on molecular size.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Fragment A and B

Coupling ReagentStoichiometry (A:B:Reagent)SolventTemperature (°C)Reaction Time (h)Yield (%)
HBTU1 : 1.2 : 1.5DMF0 to 251265
HATU1 : 1.2 : 1.5DCM0 to 251278
EDC/HOBt1 : 1.2 : 1.5DCM/DMF0 to 252455

Table 2: Purification of this compound - Method Comparison

Purification MethodLoading (g)Purity (by HPLC)Recovery (%)
Silica (B1680970) Gel Chromatography1092%75
Preparative RP-HPLC1>98%85
Crystallization10>99%60

Experimental Protocols

Protocol: Stereoselective Aldol Reaction

This protocol describes a general procedure for a stereoselective aldol reaction, a key transformation often employed in polyketide synthesis.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the chiral auxiliary-bearing ketone (1.0 eq) and anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of titanium(IV) chloride (1.1 eq) in DCM is added dropwise over 15 minutes, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 eq). The reaction mixture is stirred at -78 °C for 1 hour.

  • Aldol Addition: A solution of the aldehyde (1.2 eq) in anhydrous DCM is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 4 hours.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The mixture is allowed to warm to room temperature and extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired aldol adduct.

Visualizations

Synthetic_Pathway cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material 1 A2 Intermediate A1 A1->A2 [Steps] A3 Fragment A A2->A3 [Steps] Coupling Fragment Coupling A3->Coupling B1 Starting Material 2 B2 Intermediate B1 B1->B2 [Steps] B3 Fragment B B2->B3 [Steps] B3->Coupling Intermediate_C Linear Precursor Coupling->Intermediate_C Macrolactonization Macrolactonization Intermediate_C->Macrolactonization Deprotection Global Deprotection Macrolactonization->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Hypothetical convergent synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Reaction Step Check_Purity Check Purity of Starting Materials (HPLC, NMR) Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Purify_SM Re-purify Starting Materials Purity_OK->Purify_SM No Screen_Conditions Systematically Screen Reaction Conditions (Solvent, Temp, Conc.) Purity_OK->Screen_Conditions Yes Purify_SM->Check_Purity Conditions_Improved Yield Improved? Screen_Conditions->Conditions_Improved Change_Reagent Consider Alternative Reagents/Catalysts Conditions_Improved->Change_Reagent No End Optimized Protocol Conditions_Improved->End Yes Change_Reagent->Screen_Conditions Consult_Literature Consult Literature for Similar Transformations Change_Reagent->Consult_Literature

Caption: Troubleshooting workflow for addressing low reaction yields.

References

minimizing degradation of 15-Deoxypulic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prostaglandin (B15479496) Analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) during extraction and analysis.

Troubleshooting Guide: Minimizing 15d-PGJ2 Degradation

This guide addresses specific issues that may arise during the extraction and analysis of 15d-PGJ2.

Issue Possible Cause Troubleshooting Steps
Low or No Analyte Signal Analyte Degradation: Prostaglandins (B1171923) are inherently unstable. Improper sample handling and storage are common sources of degradation.[1][2]1. Sample Handling: Process samples on ice as quickly as possible to minimize enzymatic and chemical degradation.[1] 2. Storage: Store samples at -80°C immediately after collection and for long-term storage.[1][2] 3. Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to significant degradation.[2]
Inefficient Extraction: The chosen extraction method may not be optimal for 15d-PGJ2 from the specific biological matrix.1. Method Optimization: Solid-Phase Extraction (SPE) is a highly effective method for concentrating prostaglandins.[2] Ensure the SPE cartridge (e.g., C18) is appropriate and elution solvents are optimized.[2][3][4] 2. Solvent Choice for LLE: If using Liquid-Liquid Extraction (LLE), the choice of organic solvent is critical. Ethyl acetate (B1210297) is a commonly used and effective solvent for 15d-PGJ2 extraction.[5][6]
Poor Reproducibility/ High Variability Inconsistent Sample Preparation: Minor variations in the protocol can lead to significant differences in recovery.1. Standardize Protocol: Ensure the sample preparation protocol is followed consistently for all samples, standards, and quality controls.[1] 2. Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as d4-15d-PGJ2.[1][3][4] The SIL-IS should be added at the beginning of the sample processing to account for analyte loss during extraction and variability in instrument response.
Matrix Effects: Components in the biological sample can interfere with the ionization of 15d-PGJ2 in the mass spectrometer, leading to ion suppression or enhancement.[1]1. Improve Sample Cleanup: Enhance the sample cleanup process. If using protein precipitation, consider switching to a more robust method like SPE or LLE.[1] 2. Chromatographic Separation: Optimize the liquid chromatography method to separate 15d-PGJ2 from interfering matrix components.[1][2]
Unexpected Additional Peaks Isomer Formation/Degradation Products: 15d-PGJ2 is a dehydration product of PGD2.[3][5][7] PGD2 itself is unstable and can convert to 15d-PGJ2 during sample processing.[8][9]1. Control for Ex Vivo Formation: To confirm that the detected 15d-PGJ2 is native and not an artifact of sample preparation, spike a control sample with a deuterated PGD2 standard and monitor for the formation of deuterated 15d-PGJ2.[8] 2. High-Resolution Chromatography: Utilize high-resolution chromatography (e.g., UHPLC) to separate 15d-PGJ2 from its isomers and other related prostaglandins.[2]

Frequently Asked Questions (FAQs)

Q1: What is 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and why is it difficult to work with?

A1: 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a cyclopentenone prostaglandin derived from prostaglandin D2 (PGD2).[7][10] Its difficulty in handling stems from its chemical instability and low endogenous concentrations in biological samples.[2] The presence of a reactive α,β-unsaturated carbonyl group in its structure makes it susceptible to degradation and covalent binding to cellular components.[4][7][11]

Q2: What are the optimal storage conditions for samples containing 15d-PGJ2?

A2: To ensure the stability of 15d-PGJ2, samples should be processed quickly after collection and stored at -80°C if not for immediate analysis.[1][2] It is crucial to minimize the number of freeze-thaw cycles.[2] For unstable prostaglandins like the precursor PGD2, handling time at room temperature should not exceed 8 hours.[2][9]

Q3: Which extraction method is recommended for 15d-PGJ2?

A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for 15d-PGJ2. SPE using C18 cartridges is a common and robust method for cleaning up and concentrating the analyte from biological fluids like urine and cell culture media.[2][3][4] LLE with ethyl acetate following methanol (B129727) precipitation is also a validated method, particularly for plasma samples.[5][6]

Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification?

A4: A stable isotope-labeled internal standard (e.g., d4-15d-PGJ2) is chemically identical to the analyte but has a different mass.[2] Adding it at the start of the extraction process allows it to compensate for the loss of analyte during sample preparation and for variations in mass spectrometry signal due to matrix effects, thereby ensuring accurate quantification.[1][2]

Q5: What analytical technique is best for measuring 15d-PGJ2?

A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 15d-PGJ2.[2][5] This method offers high sensitivity and specificity, which is crucial for distinguishing 15d-PGJ2 from its isomers and other structurally similar prostaglandins that may be present in the sample.[2] Operating the mass spectrometer in negative ion mode is often preferred for prostaglandins due to the presence of the carboxylic acid group.[1]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for 15d-PGJ2 from Cell Culture Media

This protocol is adapted from methodologies described for prostaglandin extraction.[3][4]

  • Internal Standard Spiking: Spike the cell culture medium sample (e.g., 5.0 mL) with a known amount of a stable isotope-labeled internal standard (e.g., 1.0 ng of [2H4]15d-PGJ2).[3][4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 25% ethanol (B145695) in water) to remove polar interferences.[3][4]

  • Elution: Elute the 15d-PGJ2 with a stronger organic solvent, such as ethyl acetate or methanol.[2][3][4]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1]

Liquid-Liquid Extraction (LLE) Protocol for 15d-PGJ2 from Plasma

This protocol is based on a validated method for 15d-PGJ2 extraction from human plasma.[5][6]

  • Protein Precipitation: Precipitate proteins in the plasma sample by adding methanol.

  • Extraction: Perform liquid-liquid extraction by adding ethyl acetate, followed by vigorous vortexing and centrifugation.

  • Phase Separation: Collect the organic (upper) phase containing the 15d-PGJ2.

  • Drying: Evaporate the organic phase to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis.

Visualizations

Chemical Degradation and Formation Pathway

The following diagram illustrates the formation of 15d-PGJ2 from its precursor, PGD2, through a series of dehydration reactions.

Formation Pathway of 15d-PGJ2 PGD2 Prostaglandin D2 (PGD2) PGJ2 Prostaglandin J2 (PGJ2) PGD2->PGJ2 - H2O (Dehydration) d12PGJ2 Δ12-Prostaglandin J2 (Δ12-PGJ2) PGJ2->d12PGJ2 Isomerization d15PGJ2 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) d12PGJ2->d15PGJ2 - H2O (Dehydration)

Caption: Formation of 15d-PGJ2 from PGD2.

General Experimental Workflow

This diagram outlines the key steps in the extraction and analysis of 15d-PGJ2 from biological samples.

General Workflow for 15d-PGJ2 Analysis Sample Biological Sample (e.g., Plasma, Cell Media) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for 15d-PGJ2 extraction and analysis.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues encountered during 15d-PGJ2 analysis.

Troubleshooting Logic for 15d-PGJ2 Analysis Start Low/Inconsistent Signal? CheckStorage Check Sample Storage (-80°C, min. freeze-thaw) Start->CheckStorage Yes Success Improved Results Start->Success No CheckIS Used Stable Isotope Internal Standard? CheckStorage->CheckIS ImplementIS Implement SIL-IS CheckIS->ImplementIS No OptimizeExtraction Optimize Extraction (SPE/LLE) CheckIS->OptimizeExtraction Yes ImplementIS->OptimizeExtraction OptimizeLCMS Optimize LC-MS/MS (Gradient, Ion Source) OptimizeExtraction->OptimizeLCMS OptimizeLCMS->Success

Caption: Logic for troubleshooting 15d-PGJ2 analysis issues.

References

Technical Support Center: Refining NMR Signal Assignment for 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for the nuclear magnetic resonance (NMR) signal assignment of 15-Deoxypulic acid, a complex diterpenoid.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound is very crowded, especially in the aliphatic region (1.0-2.5 ppm). How can I begin to assign these overlapping signals?

A1: Signal overlap is a common challenge with complex natural products like this compound. A systematic approach using two-dimensional (2D) NMR experiments is the most effective strategy.[1]

  • Start with a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will help identify proton-proton coupling networks, allowing you to trace out spin systems within the molecule. For example, you should be able to identify connected protons in the ten-membered ring and the lactone moiety.

  • Utilize a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment correlates each proton signal to the carbon it is directly attached to, spreading the information into a second dimension and greatly improving resolution. This is crucial for assigning the carbons corresponding to the overlapped proton signals.

  • Employ a TOCSY (Total Correlation Spectroscopy) experiment. This can reveal entire spin systems from a single cross-peak, which is particularly useful for identifying all protons belonging to a specific structural fragment, even if some are obscured in the COSY.[1]

Q2: I am having trouble assigning the quaternary carbons, such as the tertiary methyl-bearing carbon and the carbons of the carboxylic acid and lactone carbonyls. Which experiment is best for this?

A2: Quaternary carbons do not have attached protons and will therefore be absent in HSQC spectra. The recommended experiment for their assignment is the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • The HMBC experiment detects correlations between protons and carbons over two to three bonds.

  • Look for correlations from well-resolved proton signals to the quaternary carbons. For instance, the protons of the tertiary methyl group should show a correlation to the quaternary carbon it is attached to. Protons adjacent to the carbonyl groups will show correlations to the carbonyl carbons, confirming their assignments.

Q3: The chemical shift of the carboxylic acid proton is not visible in my spectrum, or it appears as a very broad signal. How can I confirm its presence?

A3: Carboxylic acid protons are acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the sample, leading to signal broadening or disappearance.[2]

  • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum. This is a definitive test for exchangeable protons like -OH and -COOH.[2]

  • Solvent Choice: The chemical shift and appearance of the carboxylic acid proton are highly dependent on the solvent and concentration. In a non-polar solvent like CDCl₃, it may be a broad singlet, while in DMSO-d₆, it is often a sharper, more well-defined peak due to stronger hydrogen bonding with the solvent.

Q4: I am observing more signals than expected for the 20 carbons of this compound. What could be the cause?

A4: The presence of extra signals could indicate the presence of rotamers or conformational isomers, which are common in medium-sized rings like the ten-membered ring in this compound.[2]

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the extra signals are due to slow interconversion between conformers on the NMR timescale, increasing the temperature may cause the signals to coalesce into a single set of averaged peaks.[2] Conversely, lowering the temperature may sharpen the signals of the individual conformers.

  • Sample Purity: Re-evaluate the purity of your sample using techniques like LC-MS to ensure the extra peaks are not from an impurity.

Hypothetical NMR Data for this compound

The following table summarizes plausible ¹H and ¹³C NMR data for this compound, based on its chemical structure. This data is intended for illustrative purposes to aid in understanding the expected spectral features.

PositionHypothetical ¹³C Chemical Shift (δc, ppm)Hypothetical ¹H Chemical Shift (δH, ppm)Key HMBC Correlations (¹H → ¹³C)
135.22.15 (m), 1.85 (m)C-2, C-10, C-11, C-14
228.11.60 (m)C-1, C-3, C-4
338.51.45 (m)C-2, C-4, C-5
4134.8--
5125.15.30 (t, J=7.5 Hz)C-3, C-4, C-6, C-7
629.52.25 (m)C-4, C-5, C-7, C-8
741.31.95 (m)C-5, C-6, C-8, C-10
825.81.70 (m)C-6, C-7, C-9, C-10
948.22.05 (m)C-7, C-8, C-10, C-11, C-20
1039.7--
11148.5--
12112.34.95 (s), 4.80 (s)C-10, C-11
13172.5--
1421.81.15 (s)C-1, C-10, C-11
1572.14.30 (m)C-16, C-17
1631.52.50 (m)C-15, C-17, C-18
17178.2--
1828.92.10 (m)C-16, C-17
1916.51.75 (s)C-3, C-4, C-5
20180.111.5 (br s)C-8, C-9

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Spectroscopy (¹H and ¹³C):

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is typically sufficient. Using a DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection) pulse sequence is highly recommended to differentiate between CH, CH₂, CH₃, and quaternary carbons.

3. 2D NMR Spectroscopy:

  • gCOSY (gradient-selected Correlation Spectroscopy):

    • Purpose: To identify ¹H-¹H scalar couplings (typically over 2-3 bonds).

    • Key Parameters: Set spectral widths to cover all proton signals. Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension (t₁).

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.

    • Key Parameters: Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm). Optimize the ¹JCH coupling constant to ~145 Hz.

  • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • Key Parameters: Set the long-range coupling delay (¹ⁿJCH) to optimize for correlations of around 8-10 Hz. This is crucial for assigning quaternary carbons and piecing together molecular fragments.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis Sample Purified this compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C & DEPTQ NMR NMR_Tube->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign_Spins Assign Spin Systems COSY->Assign_Spins Assign_Carbons Assign C & H HSQC->Assign_Carbons Connect_Frags Connect Fragments HMBC->Connect_Frags TOCSY TOCSY (Optional) Assign_Spins->Connect_Frags Assign_Carbons->Connect_Frags Final_Structure Final Assignment Connect_Frags->Final_Structure

Caption: A standard experimental workflow for the de novo NMR signal assignment of a natural product.

troubleshooting_pathway Start Overlapping ¹H Signals Observed Check_COSY Analyze ¹H-¹H COSY Data Start->Check_COSY Decision_COSY Are spin systems resolved? Check_COSY->Decision_COSY HSQC_Step Acquire/Analyze ¹H-¹³C HSQC Decision_COSY->HSQC_Step Yes TOCSY_Step Acquire TOCSY to confirm spin systems Decision_COSY->TOCSY_Step No Decision_HSQC Are ¹H-¹³C correlations clear? HSQC_Step->Decision_HSQC Advanced_Methods Consider Advanced Methods (e.g., Pure Shift NMR) Decision_HSQC->Advanced_Methods No HMBC_Step Use HMBC to connect fragments Decision_HSQC->HMBC_Step Yes TOCSY_Step->HSQC_Step Advanced_Methods->HMBC_Step Final_Assignment Proceed with Assignment HMBC_Step->Final_Assignment

Caption: A decision-making flowchart for resolving overlapping proton signals during NMR analysis.

References

Technical Support Center: Enhancing the Yield of 15-Deoxyspergualin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is based on available research for 15-Deoxyspergualin, as "15-Deoxypulic acid" is not a commonly recognized compound in scientific literature. It is presumed that the intended compound of interest is 15-Deoxyspergualin, a potent immunosuppressant.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield of 15-Deoxyspergualin from its natural producer, Bacillus laterosporus.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the fermentation, extraction, and purification of 15-Deoxyspergualin.

1. Fermentation & Biosynthesis

Question/IssueAnswer/Troubleshooting Steps
FAQ: What are the optimal fermentation conditions for 15-Deoxyspergualin production? Optimal conditions can vary, but generally, a temperature of 28-30°C and a pH of 6.0-7.0 are recommended for Bacillus laterosporus. Aeration and agitation are also critical; maintaining a dissolved oxygen level above 20% saturation is often beneficial.
Troubleshooting: Low or no production of 15-Deoxyspergualin in my fermentation batch. 1. Verify Strain Integrity: Ensure the Bacillus laterosporus strain is viable and has not lost its producing capabilities through repeated subculturing. Use a fresh culture from a cryopreserved stock if possible. 2. Media Composition: The composition of the culture medium is crucial. A complex medium containing sources of carbon (e.g., glucose, glycerol), nitrogen (e.g., peptone, yeast extract), and essential minerals is required. See the detailed protocol below for a sample medium composition. 3. Check Fermentation Parameters: Incorrect pH, temperature, or aeration can significantly inhibit production. Monitor these parameters closely throughout the fermentation process.
FAQ: Can the yield be improved by adding precursors to the culture medium? Yes, the biosynthesis of 15-Deoxyspergualin involves spermidine (B129725) and glycine. Supplementing the medium with these precursors, particularly spermidine, has been shown to enhance the yield. However, high concentrations can be toxic to the bacteria, so optimization of the precursor feed is necessary.

2. Extraction & Purification

Question/IssueAnswer/Troubleshooting Steps
Troubleshooting: Poor recovery of 15-Deoxyspergualin from the fermentation broth. 1. Inefficient Cell Lysis: If the compound is intracellular, ensure efficient cell lysis. Sonication or high-pressure homogenization can be effective. 2. Incorrect pH during Extraction: 15-Deoxyspergualin is a basic compound. Adjusting the pH of the supernatant to the acidic range (e.g., pH 2-3 with HCl) can improve its solubility in the aqueous phase before proceeding to ion-exchange chromatography. 3. Emulsion Formation: During solvent extraction, emulsions can form, trapping the product. To break emulsions, try adding a saturated NaCl solution or centrifuging at a higher speed.
FAQ: What is the most effective method for purifying 15-Deoxyspergualin? A multi-step chromatographic process is typically required. A common sequence involves: 1. Cation-Exchange Chromatography: To capture the basic 15-Deoxyspergualin from the clarified broth. 2. Adsorption Chromatography: Using a resin like Diaion HP-20 to desalt and further purify the compound. 3. Reversed-Phase HPLC: As a final polishing step to achieve high purity.
Troubleshooting: Co-elution of impurities during chromatography. 1. Optimize Gradient Elution: In HPLC, adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) in water with a counter-ion like TFA) to improve the resolution between 15-Deoxyspergualin and closely related impurities. 2. Alternative Chromatography Resins: If co-elution persists, try a different type of resin or a column with a different selectivity. For instance, a different ion-exchange resin or a phenyl-hexyl reversed-phase column instead of a C18. 3. Sample Overload: Reduce the amount of sample loaded onto the column to prevent peak broadening and improve separation.

Quantitative Data Summary

The following tables summarize key quantitative data for the production and purification of 15-Deoxyspergualin.

Table 1: Fermentation Parameters and Yields

ParameterValueReference
Producing OrganismBacillus laterosporus
Temperature28-30 °C
pH6.0 - 7.0
Fermentation Time72 - 96 hours
Reported Yield10 - 50 mg/L

Table 2: Extraction and Purification Recovery Rates

StepTypical Recovery RateNotes
Cation-Exchange Chromatography80-90%Highly effective for initial capture.
Adsorption Chromatography (HP-20)70-85%Good for desalting and removing polar impurities.
Reversed-Phase HPLC60-75%Final polishing step; losses can occur due to peak tailing or broadness.
Overall Estimated Recovery 35-55% From clarified broth to pure compound.

Experimental Protocols

Protocol 1: Fermentation of Bacillus laterosporus for 15-Deoxyspergualin Production

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of Bacillus laterosporus from a slant into a 250 mL flask containing 50 mL of seed medium (e.g., 1% glucose, 0.5% peptone, 0.5% yeast extract, 0.1% MgSO₄·7H₂O, pH 7.0).

    • Incubate at 28°C for 24 hours on a rotary shaker at 200 rpm.

  • Production Fermentation:

    • Prepare the production medium (e.g., 2% glycerol, 1% soybean meal, 0.5% yeast extract, 0.2% NaCl, 0.1% K₂HPO₄, pH 7.0).

    • Inoculate the production fermenter with 5% (v/v) of the seed culture.

    • Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 72-96 hours.

    • Monitor pH and production of 15-Deoxyspergualin by taking periodic samples and analyzing via HPLC.

Protocol 2: Extraction and Purification of 15-Deoxyspergualin

  • Harvest and Clarification:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the supernatant from the cell mass.

    • Adjust the pH of the supernatant to 2.0 with 5M HCl.

  • Cation-Exchange Chromatography:

    • Load the acidified supernatant onto a pre-equilibrated cation-exchange column (e.g., Dowex 50WX8).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound compounds with a linear gradient of NH₄OH (0 to 2 M).

    • Collect fractions and analyze for the presence of 15-Deoxyspergualin.

  • Adsorption Chromatography:

    • Pool the active fractions, adjust the pH to 7.0, and load onto a Diaion HP-20 column.

    • Wash the column with water to remove salts.

    • Elute with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 50%, 80%, 100%).

    • Pool the fractions containing 15-Deoxyspergualin.

  • Reversed-Phase HPLC:

    • Concentrate the pooled fractions under vacuum.

    • Purify the concentrate using a preparative C18 HPLC column.

    • Use a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Elute with a suitable gradient to separate 15-Deoxyspergualin from its analogs.

    • Collect the pure fractions, lyophilize, and store at -20°C.

Visualizations

Below are diagrams illustrating the experimental workflow for enhancing the yield of 15-Deoxyspergualin.

experimental_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product strain Bacillus laterosporus Strain seed Seed Culture Preparation strain->seed prod Production Fermentation seed->prod harvest Harvest & Centrifugation prod->harvest acidify Acidify Supernatant (pH 2.0) harvest->acidify cation_ex Cation-Exchange Chromatography acidify->cation_ex adsorption Adsorption Chromatography (HP-20) cation_ex->adsorption hplc Reversed-Phase HPLC adsorption->hplc lyophilize Lyophilization hplc->lyophilize final_product Pure 15-Deoxyspergualin lyophilize->final_product troubleshooting_logic cluster_fermentation_check Fermentation Issues cluster_extraction_check Extraction/Purification Issues cluster_solution Solutions start Low 15-DSP Yield check_strain Verify Strain Integrity start->check_strain check_media Optimize Media Composition start->check_media check_params Check Temp, pH, Aeration start->check_params check_lysis Ensure Cell Lysis (if intracellular) start->check_lysis check_ph Verify pH for Extraction start->check_ph check_chrom Optimize Chromatography Steps start->check_chrom solution_ferm Use Fresh Stock / Adjust Media check_strain->solution_ferm check_media->solution_ferm solution_params Calibrate Probes / Control Parameters check_params->solution_params solution_ext Adjust pH / Optimize Gradients check_lysis->solution_ext check_ph->solution_ext check_chrom->solution_ext

Technical Support Center: Enhancing 15-Deoxypulic Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 15-Deoxypulic acid derivatization reactions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer: Specific experimental data on the derivatization of this compound is limited in publicly available literature. The protocols and troubleshooting advice provided below are based on established methods for the derivatization of structurally similar triterpenoid (B12794562) acids and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

The primary and most accessible reactive site on this compound is the carboxylic acid (-COOH) group. This group can be readily converted into a variety of derivatives, such as esters and amides, to modify the compound's physicochemical properties or to attach a fluorescent or UV-active tag for analytical purposes.

Q2: Why is derivatization of this compound necessary?

Derivatization of this compound is often performed for several reasons:

  • To improve analytical detection: Triterpenoids like this compound often lack strong chromophores or fluorophores, leading to poor sensitivity in HPLC-UV or fluorescence detection. Derivatization can introduce a tag that enhances detection.

  • To increase volatility for Gas Chromatography (GC): The carboxylic acid group makes the molecule non-volatile. Converting it to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ester, is necessary for GC analysis.

  • To modify biological activity: Altering the carboxylic acid group can change the molecule's solubility, cell permeability, and interaction with biological targets, which is crucial in drug development.

  • To enable further synthetic modifications: The carboxylic acid can be converted to other functional groups to serve as a handle for more complex chemical transformations.

Q3: What are the most common derivatization reactions for the carboxylic acid group of this compound?

Common derivatization reactions for the carboxylic acid group include:

  • Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer Esterification) or with a coupling agent.

  • Amide formation: Reacting the carboxylic acid with an amine using a coupling agent.

  • Silylation: Reacting the carboxylic acid with a silylating agent to form a silyl (B83357) ester, primarily for GC analysis.

Q4: How should this compound be handled and stored to ensure its stability?

This compound should be stored as a powder in a sealed container in a cool, dry place.[1] For long-term storage, it is recommended to keep it below -20°C.[1] Stock solutions can also be stored at -20°C for several months.[1] It is advisable to prepare and use solutions on the same day to minimize degradation.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Derivative

Q: I am attempting an esterification of this compound, but I am getting a very low yield or no product at all. What could be the cause?

A: Low yields in esterification reactions of sterically hindered carboxylic acids like this compound can be attributed to several factors. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or HPLC. For Fischer esterification, which is a reversible reaction, use a large excess of the alcohol and remove water as it forms, for example, by using a Dean-Stark apparatus.[2][3]

  • Reagent Degradation: The reagents, especially coupling agents, might have degraded due to moisture.

    • Solution: Use fresh, high-quality reagents. Ensure that solvents are anhydrous, as water can hydrolyze activated intermediates.

  • Steric Hindrance: The bulky structure of this compound can impede the approach of the nucleophile (alcohol or amine).

    • Solution: Consider using a less sterically hindered alcohol or amine if possible. Alternatively, use a more powerful coupling agent. For acid-catalyzed reactions, stronger acids might be necessary, but be cautious of potential side reactions.

  • Poor Solubility: this compound may not be fully dissolved in the reaction solvent.

    • Solution: Choose a solvent in which this compound is more soluble. Gentle warming or sonication might help to dissolve the starting material.[1]

Issue 2: Formation of Multiple Products/Side Reactions

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products can complicate purification and reduce the yield of the desired derivative.

  • Dehydration: Strong acid catalysts and high temperatures can sometimes lead to dehydration of the triterpenoid backbone.

    • Solution: Use milder reaction conditions. For esterification, consider using a carbodiimide (B86325) coupling agent like DCC or EDC with a catalyst like DMAP at room temperature, which avoids strongly acidic conditions.

  • Reaction with Other Functional Groups: Although the carboxylic acid is the most reactive site, other parts of the molecule might react under harsh conditions.

    • Solution: Employ milder and more selective reagents. If necessary, consider using protecting groups for other potentially reactive sites, although this adds extra steps to the synthesis.

  • Epimerization: If there are chiral centers near the carboxylic acid, harsh basic or acidic conditions could potentially lead to epimerization.

    • Solution: Use mild reaction conditions and avoid prolonged exposure to strong acids or bases.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my derivatized product from the reaction mixture. What are the recommended purification methods?

A: Purifying triterpenoid derivatives can be challenging due to their similar polarities to byproducts and starting materials.

  • Removal of Excess Reagents:

    • Solution: An aqueous workup can be effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO3) can remove unreacted carboxylic acid.

  • Chromatographic Separation:

    • Solution: Column chromatography is a standard method for purifying triterpenoid derivatives. Silica (B1680970) gel is commonly used. For closely related compounds, flash chromatography can offer better resolution.[4] Reversed-phase chromatography (e.g., with C18 silica) can also be effective. The use of macroporous resins has also been reported for the purification of triterpenoids.[5]

  • Recrystallization:

    • Solution: If the derivatized product is a solid, recrystallization from a suitable solvent system can be a highly effective method to obtain a pure compound.

Experimental Protocols (Examples)

Note: These are generalized protocols and should be optimized for your specific application.

Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane (TMS-CHN2)

This method is rapid and efficient for forming methyl esters under mild conditions.

Materials:

  • This compound

  • Trimethylsilyldiazomethane (TMS-CHN2) solution (2.0 M in hexanes)

  • Methanol

  • Toluene (B28343)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 10 mg of this compound in a mixture of 1 mL of toluene and 0.2 mL of methanol.

  • While stirring, add the TMS-CHN2 solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Continue stirring at room temperature for 30 minutes.

  • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain the methyl ester derivative.

Protocol 2: Derivatization with a Fluorescent Tag for HPLC Analysis (using ADAM)

This protocol attaches a fluorescent tag for sensitive detection.

Materials:

  • This compound

  • 9-Anthryldiazomethane (ADAM)

  • Toluene

  • Methanol

Procedure:

  • Dissolve 1 mg of this compound in 500 µL of toluene.

  • Add a freshly prepared solution of ADAM in toluene in slight excess.

  • Allow the reaction to proceed at room temperature for 1-2 hours in the dark.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, the reaction mixture can be diluted with the mobile phase and directly injected into the HPLC system.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Carboxylic Acids.

Derivatization ReagentTarget DerivativeTypical Reaction ConditionsAdvantagesDisadvantages
H₂SO₄ / AlcoholEsterReflux in excess alcoholInexpensive, simple procedureReversible reaction, harsh conditions may not be suitable for sensitive substrates
DCC/DMAP, AlcoholEsterRoom temperature, anhydrous solvent (e.g., DCM)Mild conditions, high yieldDCC byproduct can be difficult to remove, potential for side reactions
TMS-CHN₂Methyl EsterRoom temperature, co-solvent like methanolFast, high yield, mild conditionsReagent is toxic and must be handled with care
ADAMFluorescent EsterRoom temperature, no catalyst neededHigh sensitivity for fluorescence detection, mild conditionsReagent can be expensive and may have limited stability
BSTFA/TMCSSilyl Ester60-80°CIncreases volatility for GC analysisDerivative is moisture-sensitive

Visualizations

Experimental Workflow

experimental_workflow start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Derivatization Reagents dissolve->add_reagents reaction Reaction (Controlled Temp. & Time) add_reagents->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Quench & Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

Caption: General workflow for the derivatization of this compound.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., AP-1) erk->transcription_factor Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression derivative This compound Derivative derivative->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

addressing matrix effects in LC-MS analysis of 15-Deoxypulic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 15-Deoxyspergualin (15-DSP).

Frequently Asked Questions (FAQs)

Q1: What is 15-Deoxyspergualin and why is its analysis challenging?

15-Deoxyspergualin (15-DSP) is a potent immunosuppressive agent. Its analysis is challenging due to its highly polar and basic nature, which leads to poor retention on traditional reversed-phase liquid chromatography (RP-LC) columns.[1] This characteristic makes it susceptible to co-elution with endogenous polar components from biological matrices like plasma or urine, leading to significant matrix effects.[2]

Q2: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[4][5] In electrospray ionization (ESI), these interferences often stem from competition for charge between the analyte and matrix components in the ESI source.[6]

Q3: What are the common sources of matrix effects for 15-DSP analysis in biological samples?

For polar, basic compounds like 15-DSP, the primary sources of matrix effects in biological fluids (e.g., plasma, serum) are endogenous components such as phospholipids, salts, and proteins.[3] During sample preparation, especially with simpler methods like protein precipitation, these components can co-extract with the analyte and interfere with its ionization.[7]

Q4: How can I determine if my 15-DSP analysis is affected by matrix effects?

The most common methods to assess matrix effects are the post-column infusion test and the post-extraction spike test.[8]

  • Post-Column Infusion (Qualitative): This method involves infusing a constant flow of 15-DSP standard solution into the MS detector post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[9]

  • Post-Extraction Spike (Quantitative): This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a pure solvent. The matrix factor (MF) is calculated as:

    • MF (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • An MF < 100% indicates ion suppression.[10]

    • An MF > 100% indicates ion enhancement.[10]

Troubleshooting Guide

Q5: I am observing significant ion suppression for 15-DSP. What are my options?

Ion suppression is the most common matrix effect.[4] A systematic approach, from sample preparation to chromatography, is essential for troubleshooting.

Troubleshooting Workflow for Ion Suppression

cluster_prep Sample Prep Options start Start: Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep First Step chromatography Modify Chromatography sample_prep->chromatography If suppression persists spe Use SPE sample_prep->spe is_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is_standard For ultimate compensation result Accurate Quantitation is_standard->result lle Use LLE spe->lle dilution Dilute Sample lle->dilution

Caption: A logical workflow for troubleshooting ion suppression.

1. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[8]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like 15-DSP, a mixed-mode cation exchange (MCX) SPE sorbent can be effective, as it provides both reversed-phase and ion-exchange retention mechanisms to isolate the basic analyte from matrix interferences.[11]
  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate 15-DSP from matrix components based on partitioning between two immiscible liquids. Optimizing the pH and solvent polarity is crucial for good recovery.[8]
  • Protein Precipitation (PPT): While simple, PPT is often insufficient and leaves many matrix components, like phospholipids, in the supernatant.[2] If using PPT, consider subsequent clean-up steps or significant dilution.

2. Modify Chromatographic Conditions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating very polar compounds like 15-DSP.[12][13] It uses a polar stationary phase and a high organic mobile phase, which can change the elution profile of matrix components relative to the analyte, thus reducing co-elution.[1][14]
  • Gradient Optimization: Adjust the mobile phase gradient to achieve better separation between 15-DSP and the region of ion suppression identified by post-column infusion.[10]
  • Use a Divert Valve: Program the divert valve to send the highly contaminated early-eluting portion of the chromatogram to waste, protecting the MS source.[9]

3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

  • This is the "gold standard" for compensating for matrix effects. A SIL-IS (e.g., containing 13C or 2H atoms) has nearly identical chemical and physical properties to 15-DSP and will co-elute.[15] Therefore, it experiences the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[3]

Q6: My 15-DSP recovery is low after Solid-Phase Extraction (SPE). What should I do?

Low recovery during SPE is typically due to sub-optimal loading, washing, or elution steps.[10]

  • Check pH: Ensure the pH of the sample during the loading step is appropriate to ensure 15-DSP is retained on the sorbent (for ion-exchange, pH should be adjusted to charge the molecule).

  • Wash Step: The wash solvent may be too strong, causing premature elution of the analyte. Try a weaker solvent (e.g., lower percentage of organic).

  • Elution Step: The elution solvent may be too weak to fully desorb 15-DSP from the sorbent. Increase the solvent strength or use a small amount of modifier (e.g., ammonia (B1221849) for a basic compound on a cation-exchange sorbent) to neutralize the analyte for elution.

Experimental Protocols & Data

Protocol 1: Example SPE Method for 15-DSP from Human Plasma

This protocol is a general guideline for a mixed-mode cation exchange SPE. Optimization is required.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1: Wash with 1 mL of 0.1 M acetate (B1210297) buffer.

  • Wash 2: Wash with 1 mL of methanol.

  • Elute: Elute 15-DSP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects for polar analytes.

Method Relative Matrix Effect (%) Analyte Recovery (%) Complexity Notes
Protein Precipitation (PPT)50 - 80% (High Suppression)[11]85 - 105%LowFast and simple but provides the least clean-up.[2]
Liquid-Liquid Extraction (LLE)80 - 95% (Low Suppression)[16]70 - 90%MediumCleaner than PPT; requires optimization of pH and solvent.
Solid-Phase Extraction (SPE)90 - 110% (Minimal Effect)[17]80 - 100%HighProvides the cleanest extracts but requires method development.[18]

Data are representative values for polar analytes and should be used for comparative purposes.

Overall Analytical Workflow

sample Biological Sample (e.g., Plasma) is_spike Spike with SIL-IS sample->is_spike prep Sample Preparation (PPT, LLE, or SPE) is_spike->prep check1 Assess Matrix Effects? (Post-extraction spike) prep->check1 check1->prep If dirty lc HILIC Separation check1->lc If clean ms MS/MS Detection (ESI+) lc->ms data Data Analysis (Analyte/IS Ratio) ms->data result Final Concentration data->result

Caption: Workflow for 15-DSP analysis from sample to result.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Paclitaxel and 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and data available for paclitaxel (B517696) versus 15-Deoxypulic acid. While paclitaxel is a well-established and extensively studied chemotherapeutic agent with a wealth of experimental data, there is a notable absence of published studies on the anticancer activity of this compound.

This guide provides a detailed overview of the anticancer properties of paclitaxel, including its mechanism of action, efficacy against various cancer cell lines, and the experimental protocols used to generate this data. Unfortunately, due to the lack of available scientific information, a direct comparison with this compound cannot be formulated at this time. This compound is a known chemical entity, classified as a diterpenoid, but its biological effects, particularly in the context of cancer, remain uninvestigated in the public domain.

Paclitaxel: A Potent Microtubule-Stabilizing Agent

Paclitaxel, a natural compound originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy for a variety of cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton.

Mechanism of Action

Paclitaxel exerts its anticancer effects by binding to the β-tubulin subunit of microtubules, which are dynamic polymers crucial for cell division (mitosis).[2][3] This binding stabilizes the microtubules, preventing their depolymerization.[2][4] The consequence of this stabilization is the formation of non-functional microtubule bundles, which disrupts the mitotic spindle assembly, leading to an arrest of the cell cycle at the G2/M phase and subsequent programmed cell death (apoptosis).[2][3]

Beyond its primary role in mitotic arrest, paclitaxel has been shown to induce other cellular effects that contribute to its antitumor activity. These include the induction of gene expression for tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as binding to the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death.[5]

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel BetaTubulin β-tubulin subunit of microtubules Paclitaxel->BetaTubulin Binds to Microtubule Microtubule Stabilization BetaTubulin->Microtubule Promotes MitoticSpindle Disruption of Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

In Vitro Anticancer Activity of Paclitaxel

The efficacy of paclitaxel has been demonstrated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric used to quantify this activity. The IC50 values for paclitaxel can vary depending on the cancer cell line and the duration of drug exposure.[6][7]

Cancer TypeCell LineIC50 (nM)Exposure Time (hours)
Ovarian CancerVarious0.4 - 3.4Not Specified
Breast CancerSK-BR-3~572
Breast CancerMDA-MB-231~1072
Breast CancerT-47D~2.572
Lung Cancer (NSCLC)VariousMedian: 9,40024
Lung Cancer (NSCLC)VariousMedian: 27120
Lung Cancer (SCLC)VariousMedian: 25,00024
Lung Cancer (SCLC)VariousMedian: 5,000120
Various Cancers8 Human Tumor Cell Lines2.5 - 7.524

Note: IC50 values can be influenced by experimental conditions. The data presented is a summary from various sources for comparative purposes.

Experimental Protocols

The evaluation of the anticancer activity of compounds like paclitaxel in a laboratory setting involves a series of standardized in vitro assays. These protocols are designed to measure cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB Assay)

These assays are fundamental to determining the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Cancer cell lines are grown in a suitable culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and, after allowing them to attach, are treated with a range of concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

  • Staining: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is added to the wells. Viable cells metabolize MTT into a colored formazan (B1609692) product, or SRB binds to cellular proteins.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.

Cell_Viability_Assay_Workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate to allow cell attachment Start->Incubate1 Treat Treat with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for a specified duration Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, SRB) Incubate2->AddReagent Incubate3 Incubate to allow color development AddReagent->Incubate3 Measure Measure Absorbance with a microplate reader Incubate3->Measure Analyze Calculate % Viability and determine IC50 Measure->Analyze End End Analyze->End

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cancer cells are treated with the compound of interest. After the treatment period, cells are harvested.

  • Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a mechanism of action similar to that of paclitaxel.

Conclusion on the Comparative Anticancer Activity

While this guide provides a robust overview of the anticancer activity of paclitaxel, a direct and evidence-based comparison with this compound is not feasible due to the current lack of scientific data on the latter. The information presented on paclitaxel serves as a valuable resource for researchers and drug development professionals. Future research into the biological properties of this compound is necessary to ascertain its potential as an anticancer agent and to enable a meaningful comparison with established chemotherapeutics like paclitaxel.

References

Unveiling the In Vivo Antitumor Mechanism of Decanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Decanoic Acid's Antitumor Efficacy and its Comparison with Other Anticancer Agents

Decanoic acid (DA), a medium-chain fatty acid, has emerged as a potential therapeutic agent in oncology, demonstrating promising antitumor effects in preclinical studies. This guide provides a comprehensive comparison of the in vivo antitumor mechanism of decanoic acid with other relevant compounds, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of DA's potential in cancer therapy.

Comparative Analysis of Antitumor Efficacy

The in vivo antitumor activity of decanoic acid has been evaluated in hepatocellular carcinoma (HCC) models, where it has shown significant potential in mitigating tumor growth and metastasis. To provide a clear comparison, this section summarizes the quantitative data on the efficacy of decanoic acid and other relevant fatty acids with anticancer properties.

CompoundCancer ModelDosageKey FindingsReference
Decanoic Acid Hepatocellular Carcinoma (HCC) Mouse Model50 mg/kg (intraperitoneal)Significant regression in tumor growth and reduction in lung metastasis.[1][1][2]
Pentadecanoic Acid (C15:0) Not specified in detail, mentions B-cell lymphomas1.25 mg or 5 mg (injected)Dose-dependent increase in survival days (162% and 284% increase in lifespan, respectively).[3][3]
Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Ehrlich Solid Tumor in Mice2.5 and 5 mg/kg (oral)Significant decrease in tumor volume and inhibition rate, especially in combination with cyclophosphamide.[4][4][5]

In Vivo Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key in vivo experiments are provided below.

Hepatocellular Carcinoma (HCC) Xenograft Mouse Model

This protocol outlines the procedure for establishing and utilizing an in vivo mouse model to assess the antitumor effects of decanoic acid on hepatocellular carcinoma.

  • Cell Culture: Human HCC cell lines (e.g., HCC-Luc) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., NCr-nude mice) are used to prevent rejection of human tumor xenografts.[6][7][8][9]

  • Tumor Implantation: Cultured HCC cells are harvested, resuspended in a suitable medium (e.g., PBS), and implanted subcutaneously or orthotopically into the mice.[6][7][9] Patient-derived xenograft (PDX) models, which involve the direct transfer of human tumors into immunodeficient mice, can also be used to better recapitulate the characteristics of patient tumors.[10]

  • Treatment: Once tumors are established, mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of decanoic acid (50 mg/kg), while the control group receives a vehicle-only injection.[1]

  • Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. In models using luciferase-expressing cells, tumor progression and metastasis can be monitored non-invasively using bioluminescence imaging.[8]

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry, and western blotting, to evaluate the expression of key proteins involved in the signaling pathways of interest.[2] Lungs are also harvested to assess metastasis.[1]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of decanoic acid's antitumor action and a typical experimental workflow for its in vivo validation.

G cluster_0 Decanoic Acid Action DA Decanoic Acid cMet c-Met Phosphorylation ↓ DA->cMet Downstream Downstream Signaling ↓ (e.g., Akt, MAPK) cMet->Downstream Apoptosis Apoptosis ↑ Downstream->Apoptosis TumorGrowth Tumor Growth & Metastasis ↓ Apoptosis->TumorGrowth

Caption: Proposed signaling pathway for the antitumor effect of Decanoic Acid.

G cluster_1 In Vivo Validation Workflow start Establish HCC Xenograft Model treatment Decanoic Acid Treatment start->treatment monitoring Monitor Tumor Growth treatment->monitoring analysis Endpoint Analysis: Tumor & Tissue Collection monitoring->analysis pathway Pathway Validation: Western Blot, IHC analysis->pathway

Caption: Experimental workflow for in vivo validation of Decanoic Acid's antitumor mechanism.

Mechanism of Action

Decanoic acid exerts its antitumor effects primarily by targeting the c-Met signaling pathway.[1][2] Aberrant activation of the c-Met receptor tyrosine kinase is implicated in the growth and progression of various cancers, including hepatocellular carcinoma.[1]

Studies have shown that decanoic acid suppresses the phosphorylation of c-Met, which in turn inhibits its downstream signaling cascades.[1][2] This disruption of c-Met signaling leads to the induction of apoptosis (programmed cell death) in HCC cells, as evidenced by the activation of caspase-3 and PARP.[2] Furthermore, decanoic acid has been observed to inhibit the expression of several oncogenic proteins that are dependent on the c-Met pathway.[1]

In contrast, other fatty acids with anticancer properties may act through different mechanisms. For instance, some studies suggest that certain fatty acids can modulate the immune response to cancer cells or alter estrogen metabolism.[5] The diversity of these mechanisms highlights the unique therapeutic potential of decanoic acid in targeting the c-Met signaling axis.

This comparative guide provides a foundational understanding of the in vivo antitumor mechanism of decanoic acid. The presented data and protocols offer a valuable resource for researchers to further investigate and validate the therapeutic potential of this promising natural compound.

References

A Comparative Analysis of 15-Deoxypulic Acid and Oleanolic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between 15-Deoxypulic acid and oleanolic acid is not feasible at this time due to a significant disparity in available scientific literature. While oleanolic acid is a well-researched pentacyclic triterpenoid (B12794562) with a plethora of studies detailing its biological activities, this compound remains largely uncharacterized in publicly accessible scientific databases. This guide, therefore, provides a comprehensive overview of the current knowledge on oleanolic acid, alongside the limited information available for this compound, highlighting the critical need for further research into the latter compound.

This compound: An Unexplored Diterpenoid

This compound is a diterpenoid compound with the chemical formula C20H26O4.[1][2] It is reportedly sourced from the herbs of Pulicaria salviifolia.[1] Currently, information regarding its biological activity, mechanism of action, and potential therapeutic effects is not available in peer-reviewed scientific literature. Commercial suppliers list it as a reference standard for research purposes.[1][2] The lack of published data prevents a meaningful comparison with oleanolic acid.

Oleanolic Acid: A Multifaceted Triterpenoid

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in numerous plant species. It has been the subject of extensive research, revealing a wide array of pharmacological effects.

Oleanolic acid has demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory Effects: Oleanolic acid inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.

  • Antioxidant Properties: It can enhance the body's antioxidant defense system by increasing the levels of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

  • Anticancer Activity: Studies have shown that oleanolic acid can inhibit the growth of various cancer cell lines. Its mechanisms include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

  • Hepatoprotective Effects: Oleanolic acid has been shown to protect the liver from damage induced by various toxins.

  • Antimicrobial and Antiviral Activities: It has demonstrated inhibitory effects against a range of bacteria, fungi, and viruses.

  • Metabolic Regulation: Oleanolic acid has been investigated for its potential to improve insulin (B600854) sensitivity and regulate glucose and lipid metabolism.

Biological ActivityKey Findings
Anti-inflammatory Inhibits NF-κB activation and reduces pro-inflammatory cytokine production.
Antioxidant Increases levels of antioxidant enzymes like SOD and GSH-Px.
Anticancer Induces apoptosis, causes cell cycle arrest, and inhibits angiogenesis.
Hepatoprotective Protects against toxin-induced liver damage.
Antimicrobial Exhibits inhibitory activity against various bacteria and fungi.
Antiviral Shows activity against certain viruses.
Metabolic Regulation May improve insulin sensitivity and modulate glucose/lipid metabolism.

Experimental Protocols for Oleanolic Acid

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of oleanolic acid.

  • Objective: To determine the effect of oleanolic acid on cell viability and to calculate its cytotoxic concentration (IC50).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of oleanolic acid for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow the formazan (B1609692) crystals to form.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

  • Objective: To investigate the inhibitory effect of oleanolic acid on NF-κB activation.

  • Methodology:

    • Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

    • After transfection, cells are pre-treated with different concentrations of oleanolic acid.

    • NF-κB activation is stimulated with an appropriate inducer (e.g., TNF-α).

    • Cell lysates are collected, and the luciferase activity is measured using a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Signaling Pathways Modulated by Oleanolic Acid

Oleanolic acid exerts its diverse biological effects by modulating multiple signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.

Oleanolic acid is a known inhibitor of the NF-κB signaling pathway, which plays a central role in inflammation and immunity.

NFkB_Pathway cluster_0 Cytoplasm OA Oleanolic Acid IKK IKK Complex OA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Cytokines Inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines Translation Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates Apoptosis_Pathway OA Oleanolic Acid Bax Bax OA->Bax Upregulates Bcl2 Bcl-2 OA->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Validating the Anti-inflammatory Effects of 15-Deoxypulic Acid and its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comparative analysis of the anti-inflammatory effects of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) against the steroidal anti-inflammatory drug (SAID) Dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The comparisons are drawn from data obtained in two standard animal models of inflammation: Dextran Sulfate Sodium (DSS)-induced colitis in mice and Carrageenan-induced paw edema in rats. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' anti-inflammatory potential.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anti-inflammatory effects of 15d-PGJ2, Dexamethasone, and Indomethacin in their respective and, where available, comparable animal models.

Table 1: Comparison in DSS-Induced Colitis Mouse Model

CompoundDosageAdministration RouteKey Efficacy MarkersQuantitative Results
15d-PGJ2 2 mg/kg/dayIntraperitonealIL-6 expressing macrophages, Macrophage polarizationReduced proportion of IL-6 expressing macrophages; Promoted M2 macrophage polarization.[1][2]
15d-PGJ2 1 µM (66.9 ng)/mouse/dayRectalDisease Activity Index (DAI), Myeloperoxidase (MPO) activity, Pro-inflammatory cytokines (TNF-α, IFN-γ, IL-17A)Ameliorated the increase in DAI score and MPO activity; Reduced mRNA expression of TNF-α, IFN-γ, and IL-17A.[3]
Dexamethasone 1 mg/kg/dayIntraperitonealPro-inflammatory cytokines (IFN-γ, IL-1β)Reduced expression of IFN-γ and IL-1β.[4]
Dexamethasone 5 and 10 mg/kg/dayIntraperitonealWeight loss, Disease clinical scores, Histological scoreSignificantly increased weight loss and disease clinical scores; Exacerbated colitis.[5]
Dexamethasone 0.06 mg/dayNot specifiedMacroscopic and Histological scoresDid not prevent and aggravated macroscopic and histologic inflammation scores.[6][7]

Table 2: Comparison in Carrageenan-Induced Paw Edema Rat Model

CompoundDosageAdministration RouteTime Point% Inhibition of Edema
Indomethacin 10 mg/kgNot specified2 hours54%
3 hours54%
4 hours54%
5 hours33%
15d-PGJ2 Data not available in this model---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DSS-Induced Colitis in Mice

Objective: To induce acute colitis in mice to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

  • Experimental mice (e.g., C57BL/6)

  • Test compounds (15d-PGJ2, Dexamethasone)

  • Vehicle for compound administration

  • Standard laboratory equipment for animal housing and monitoring

Procedure:

  • Induction of Colitis: Administer 2.5% - 5% (w/v) DSS in the drinking water of mice for a period of 5-7 days.[1][3] Control mice receive regular drinking water.

  • Compound Administration:

    • 15d-PGJ2: Administer intraperitoneally at a dose of 2 mg/kg/day or rectally at a dose of 1 µM (66.9 ng) in 0.2 mL per mouse daily during the DSS administration period.[1][3]

    • Dexamethasone: Administer intraperitoneally at doses ranging from 1 mg/kg/day to 10 mg/kg/day.[4][5]

  • Monitoring and Evaluation:

    • Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the study period, euthanize the mice and collect colon tissue.

    • Measure colon length and perform histological analysis to assess inflammation, crypt damage, and cellular infiltration.[8]

    • Analyze colon tissue for myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-17A) in the colon tissue using methods such as ELISA or RT-PCR.[3][4]

    • Perform flow cytometry to analyze immune cell populations, such as macrophages (M1 and M2 phenotypes), in the colonic lamina propria.[1][2]

Histological Scoring: Histological scoring can be performed based on the following parameters:

  • Inflammation Severity: (0) None, (1) Mild, (2) Moderate, (3) Severe.

  • Inflammation Extent: (0) None, (1) Mucosa, (2) Mucosa and Submucosa, (3) Transmural.

  • Crypt Damage: (0) None, (1) Basal 1/3 damaged, (2) Basal 2/3 damaged, (3) Only surface epithelium intact, (4) Entire crypt and epithelium lost. The total histological score is the sum of the scores for each parameter.

Carrageenan-Induced Paw Edema in Rats

Objective: To induce acute, localized inflammation in the rat paw to assess the efficacy of anti-inflammatory agents.

Materials:

  • Lambda Carrageenan

  • Experimental rats (e.g., Wistar)

  • Test compound (Indomethacin)

  • Vehicle for compound administration

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Baseline Measurement: Measure the initial volume or thickness of the rat's right hind paw.

  • Compound Administration: Administer the test compound (e.g., Indomethacin at 10 mg/kg) via the desired route (e.g., intraperitoneal, oral) at a specified time before carrageenan injection (typically 30-60 minutes).

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.[1]

  • Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]

  • Calculation of Inhibition: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

Signaling Pathways and Experimental Workflows

Signaling Pathway of 15d-PGJ2 in Inflammation

G cluster_stimulus Inflammatory Stimulus (e.g., DSS) cluster_cell Macrophage Stimulus DSS PGD2 PGD2 Stimulus->PGD2 induces PGJ2 15d-PGJ2 PGD2->PGJ2 converts to NFkB NF-κB Signaling PGJ2->NFkB inhibits STAT3 STAT3 Signaling PGJ2->STAT3 inhibits M2 M2 Polarization (Anti-inflammatory) PGJ2->M2 promotes M1 M1 Polarization (Pro-inflammatory) NFkB->M1 IL6 IL-6 Production STAT3->IL6 M1->IL6

Caption: Signaling pathway of 15d-PGJ2 in modulating macrophage polarization and inflammatory responses.

Experimental Workflow for DSS-Induced Colitis Model

G cluster_setup Experimental Setup cluster_induction Induction & Treatment cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis start Acclimatize Mice groups Divide into Groups (Control, DSS, DSS+Treatment) start->groups dss Administer DSS (5-7 days) groups->dss treatment Administer Test Compound groups->treatment monitor Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss->monitor treatment->monitor dai Calculate Disease Activity Index (DAI) monitor->dai euthanize Euthanize Mice dai->euthanize analysis Collect Colon Tissue for: - Histology - MPO Assay - Cytokine Analysis - Flow Cytometry euthanize->analysis

Caption: Workflow for evaluating anti-inflammatory compounds in the DSS-induced colitis model.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Induction of Edema cluster_measurement Measurement & Analysis start Acclimatize Rats groups Divide into Groups (Control, Carrageenan, Carrageenan+Treatment) start->groups baseline Measure Baseline Paw Volume groups->baseline treatment Administer Test Compound baseline->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan measure Measure Paw Volume at Multiple Time Points carrageenan->measure calculate Calculate % Edema Inhibition measure->calculate

Caption: Workflow for assessing anti-inflammatory agents in the carrageenan-induced paw edema model.

References

A Comparative Analysis of Extraction Methods for 15-Deoxy-Δ12,14-prostaglandin J2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a critical endogenous lipid mediator involved in a variety of physiological and pathological processes, including inflammation and cancer.[1][2] Accurate quantification and analysis of 15d-PGJ2 are paramount for understanding its biological roles and therapeutic potential. The initial and most crucial step in its analysis is the extraction from complex biological matrices. This guide provides a comparative analysis of common extraction methods for 15d-PGJ2, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Data of Extraction Methods

The selection of an extraction method is a trade-off between recovery, purity, speed, and cost. Below is a summary of quantitative data for two prevalent methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), primarily from plasma and cell culture media.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Intracellular Extraction
Typical Matrix Human Plasma[1][2]Urine, Cell Culture Medium, Synovial Fluid[3][4]Cultured Cells[3]
Reported Recovery Not explicitly stated, but method validated for high precision and accuracy[1][2]Not explicitly stated, but used for quantitative LC-MS/MS analysis[3][4]Not explicitly stated, but used for detecting low picomolar concentrations[3]
Lower Limit of Quantification (LLOQ) 2.5 pg/mL (in human plasma)[1][2]Method detected ~2 pM (0.64 pg/mL) in cell culture medium[3]1.0 ± 0.4 nM in lipid extract of cells[3]
Linearity (R²) 0.998 (2.5 - 500 pg/mL)[1][2]Not explicitly statedNot explicitly stated
Precision (CV%) Intraday: < 11.8%, Interday: < 14.7%[1][2]Not explicitly statedNot explicitly stated
Purity/Selectivity High, assured by two individual mass transitions in LC-MS/MS[1][2]Sufficient for LC-MS/MS analysis; some protocols include a subsequent TLC step for further purification[3]Sufficient for LC-MS/MS analysis[3]
Throughput ModerateHigh, amenable to automationLow, more labor-intensive
Cost Generally lower solvent and equipment costsHigher cost for SPE cartridgesModerate, requires standard lab equipment

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Human Plasma

This method is noted for its simplicity and effectiveness in extracting 15d-PGJ2 from human plasma for subsequent LC-MS/MS analysis.[1][2]

Methodology:

  • Protein Precipitation: To a plasma sample, add a volume of cold methanol (B129727) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid mediators.

  • Liquid-Liquid Extraction: Add ethyl acetate (B1210297) to the supernatant.

  • Mixing: Vortex the mixture vigorously to ensure thorough mixing and partitioning of 15d-PGJ2 into the organic phase.

  • Phase Separation: Centrifuge to separate the aqueous and organic phases.

  • Collection of Organic Phase: Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS).

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a widely used technique for the extraction of prostaglandins (B1171923) from various aqueous samples like urine and cell culture media.[3][4] C18 cartridges are commonly employed for this purpose.

Methodology:

  • Sample Preparation: Spike the sample (e.g., 5.0 mL of urine or cell-free culture medium) with an internal standard (e.g., 1.0 ng of [²H₄]15d-PGJ2).[3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the prepared sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A common wash solution is 25% ethanol (B145695) in water.[3]

  • Elution: Elute the 15d-PGJ2 from the cartridge using an organic solvent, such as ethyl acetate.[3]

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

  • (Optional) Further Purification: For some samples, an additional purification step using silica (B1680970) gel thin-layer chromatography (TLC) may be performed after SPE.[3]

Intracellular 15d-PGJ2 Extraction

This protocol is designed for the extraction of 15d-PGJ2 from within cultured cells.[3]

Methodology:

  • Cell Harvesting: Wash cells twice with PBS. Harvest the cells in 0.6 mL PBS containing an internal standard (e.g., 1 ng [²H₄]15d-PGJ2).[3]

  • Cell Lysis: Subject the cell suspension to two freeze-thaw cycles using liquid nitrogen to lyse the cells.[3]

  • Solvent Addition: Add 2 mL of methanol and 1 mL of chloroform (B151607) to the lysate and vortex vigorously.[3]

  • Phase Separation: Add an additional 1 mL of chloroform and 1 mL of water, then vortex again. Centrifuge to separate the phases.[3]

  • Collection of Organic Phase: The lower organic phase, containing the lipids including 15d-PGJ2, is carefully collected for analysis.[3]

  • Evaporation and Reconstitution: The collected organic phase is evaporated to dryness and reconstituted for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of 15d-PGJ2.

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Cells) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Plasma SPE Solid-Phase Extraction Spike->SPE Urine/Media Intra Intracellular Extraction Spike->Intra Cells Evap Evaporation & Reconstitution LLE->Evap SPE->Evap Intra->Evap LCMS LC-MS/MS Quantification Evap->LCMS Data Data Analysis LCMS->Data

Caption: Generalized workflow for 15d-PGJ2 extraction and analysis.

Signaling Pathway of 15d-PGJ2

15d-PGJ2 is known to exert its anti-inflammatory effects through multiple signaling pathways, most notably through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the inhibition of the NF-κB pathway.[1][5][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mem_in PGJ2 15d-PGJ2 IKK IKK Complex PGJ2->IKK PPARg PPARγ PGJ2->PPARg NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB IkB IκB NFkB_IkB->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_IkB->NFkB Translocation PPARg_RXR PPARγ-RXR Complex PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR->PPARg_RXR Translocation PPRE PPRE PPARg_RXR->PPRE Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_Inflammatory_Genes

Caption: Simplified signaling pathway of 15d-PGJ2.

References

Unveiling the Antioxidant Potential of 15-Deoxy-pulvinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant activity of 15-Deoxy-pulvinic acid against standard antioxidants. While direct quantitative data for 15-Deoxy-pulvinic acid is not extensively available in current literature, this guide draws upon the established antioxidant properties of the broader pulvinic acid class of compounds to provide a valuable reference point. The information is supported by established experimental protocols and an exploration of relevant cellular signaling pathways.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. While specific IC50 values for 15-Deoxy-pulvinic acid are not readily found in published research, studies on related pulvinic acid derivatives demonstrate their significant antioxidant potential, in some cases surpassing that of standard antioxidants like Vitamin C.[1]

To provide a benchmark for comparison, the following table summarizes the reported antioxidant activities of various pulvinic acid derivatives and commonly used standard antioxidants in two prevalent assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound/ExtractAssayIC50 / EC50 ValueReference Standard
Pulvinic Acid Derivatives (General)-Potent Antioxidant ActivityVitamin C
Ethyl Acetate (B1210297) Extracts of Suillus species (containing pulvinic acid derivatives)DPPHEC50: 0.15 ± 0.05%-
Ethyl Acetate Extracts of Suillus species (containing pulvinic acid derivatives)ABTSEC50: 0.23 ± 0.05%-
Standard Antioxidants
TroloxDPPHIC50: 3.765 ± 0.083 µg/mL-
TroloxABTSIC50: 2.926 ± 0.029 µg/mL-
Ascorbic Acid (Vitamin C)DPPHIC50: ~5-15 µg/mL-
Gallic AcidDPPHIC50: ~1-5 µg/mL-

Note: The presented values for pulvinic acid derivatives are from extracts and not isolated compounds, and therefore serve as an indicator of potential activity. Lower IC50/EC50 values indicate higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the most common in vitro antioxidant capacity assays used to evaluate compounds like 15-Deoxy-pulvinic acid.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) or ethanol.

  • Reaction Mixture : The test compound (e.g., 15-Deoxy-pulvinic acid) at various concentrations is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically, usually at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation.

  • Radical Generation : The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • Reaction Mixture : The test compound is added to the pre-formed ABTS radical cation solution.

  • Incubation : The reaction is allowed to proceed for a set time.

  • Measurement : The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

  • Calculation : The percentage of inhibition and the IC50 value are calculated.

Ferric Reducing Antioxidant Power (FRAP) Assay

This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

  • Reagent Preparation : The FRAP reagent is prepared by mixing TPTZ solution, ferric chloride solution, and an acetate buffer.

  • Reaction : The test compound is mixed with the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C.

  • Measurement : The formation of the blue-colored ferrous-TPTZ complex is monitored by measuring the absorbance at 593 nm.

  • Quantification : The antioxidant capacity is expressed as equivalents of a standard, such as Trolox or ferrous sulfate.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (15-Deoxy-pulvinic acid) Mix Mix Compound/Standard with Radical Solution Compound->Mix Standard Standard Antioxidant (e.g., Trolox) Standard->Mix Radical Radical Solution (DPPH or ABTS) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: A simplified workflow for common in vitro antioxidant assays.

Cellular Antioxidant Signaling Pathways

The antioxidant effects of compounds like pulvinic acid derivatives are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins. Understanding these pathways is crucial for drug development.

One of the most critical pathways in the cellular antioxidant response is the Keap1-Nrf2-ARE pathway . Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1). When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Other important pathways involved in the cellular response to oxidative stress include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways can be activated by reactive oxygen species (ROS) and, in turn, regulate the expression of genes involved in inflammation and cell survival, which are closely linked to the cellular antioxidant defense system.

G The Keap1-Nrf2-ARE Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Overview of the Keap1-Nrf2-ARE signaling pathway.

References

Navigating the Analytical Landscape for 15-Deoxy-Δ12,14-prostaglandin J2: A Comparative Guide to LC-MS/MS and ELISA Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), the accurate and reliable quantification of this lipid mediator is paramount. This guide provides a comprehensive comparison of two predominant analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We delve into their respective performance characteristics, supported by experimental data, and provide detailed protocols to aid in methodological selection and implementation.

15d-PGJ2, a terminal cyclopentenone prostaglandin (B15479496) derived from prostaglandin D2, is a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Its involvement in a myriad of physiological and pathological processes, including inflammation, adipogenesis, and apoptosis, has made it a molecule of significant interest.[2][3] The choice of analytical method for its quantification can profoundly impact experimental outcomes and their interpretation.

Performance Characteristics: A Side-by-Side Comparison

The selection of an appropriate analytical method hinges on a thorough understanding of its performance metrics. Below is a summary of the key quantitative data for LC-MS/MS and a commercially available ELISA for the analysis of 15d-PGJ2.

ParameterLC-MS/MSCompetitive ELISA
Linearity (Range) 2.5 - 500 pg/mL (R² = 0.998)[1][4]195 - 200,000 pg/mL[5]
Lower Limit of Quantification (LLOQ) 2.5 pg/mL[1][4]Not explicitly stated, but sensitivity is ≤ 36.8 pg/mL[5]
Sensitivity (LOD) Not explicitly stated, LLOQ is 2.5 pg/mL[1][4]≤ 36.8 pg/mL[5]
Accuracy Intraday: < 11.8% (CV), Interday: < 14.7% (CV)[1][4]Data not available in a comparable format
Precision Intraday: < 11.8% (CV), Interday: < 14.7% (CV)[1][4]Data not available in a comparable format
Recovery 92.1 ± 8.2%[6]Dependent on sample preparation, not specified for the kit
Specificity High, based on mass-to-charge ratio and fragmentationPotential for cross-reactivity with structurally similar molecules

In-Depth Look at Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Here, we provide the experimental protocols for both LC-MS/MS and a competitive ELISA for 15d-PGJ2 determination.

LC-MS/MS Protocol

This protocol is based on a validated method for the quantification of 15d-PGJ2 in human plasma.[1][4][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., 0.1 ng d4-15d-PGJ2).

  • Acidify the sample with 5 µL of formic acid to a pH of 2-3.

  • Add 200 µL of methanol (B129727) for protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant and add 500 µL of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Hypersil C18-BD, 3 µm, 150 x 2-mm[7]

  • Mobile Phase A: Water with 0.005% acetic acid, adjusted to pH 5.7 with ammonium (B1175870) hydroxide[7]

  • Mobile Phase B: Acetonitrile/Methanol (95:5) with 0.005% acetic acid, adjusted to pH 5.7 with ammonium hydroxide[7]

  • Flow Rate: 200 µL/min[7]

  • Gradient: 20% to 60% B over 30 minutes[7]

3. Mass Spectrometric Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Negative Ion Electrospray (ESI-)[7]

  • MRM Transitions:

    • 15d-PGJ2: m/z 315.2 → 271.0[3][7]

    • d4-15d-PGJ2 (Internal Standard): m/z 319.2 → 275.0[3][7]

  • Collision Energy: 13 eV[3][7]

  • Capillary Voltage: 3 kV[3][7]

  • Source Temperature: 70°C[3][7]

  • Desolvation Temperature: 250°C[3][7]

Competitive ELISA Protocol

This protocol is based on a commercially available 15-deoxy-delta12,14-PGJ2 ELISA Kit.[5]

1. Principle: This is a competitive immunoassay. 15d-PGJ2 in the sample competes with a fixed amount of alkaline phosphatase (AP)-conjugated 15d-PGJ2 for a limited number of binding sites on a polyclonal rabbit antibody specific for 15d-PGJ2. The antibody is captured on a plate pre-coated with a goat anti-rabbit IgG antibody. The amount of AP-conjugated 15d-PGJ2 bound to the antibody is inversely proportional to the concentration of 15d-PGJ2 in the sample.[5]

2. Assay Procedure:

  • Add standards and samples to the wells of the microplate.

  • Add the AP-conjugated 15d-PGJ2 and the specific rabbit antibody to each well.

  • Incubate the plate, allowing for the competitive binding to occur.

  • Wash the plate to remove unbound reagents.

  • Add p-nitrophenyl phosphate (B84403) (pNpp) substrate. The AP enzyme converts the substrate to a yellow product.

  • Stop the enzyme reaction.

  • Read the absorbance at 405 nm using a microplate reader.

  • The concentration of 15d-PGJ2 in the samples is determined by comparing their absorbance to the standard curve.

Visualizing the Molecular Landscape and Analytical Process

To further elucidate the context and methodology, the following diagrams, created using the DOT language, illustrate the signaling pathway of 15d-PGJ2 and a typical analytical workflow.

Caption: Simplified signaling pathway of 15d-PGJ2, highlighting its interaction with PPARγ.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Analysis Analysis Extraction->Analysis LC_MS LC-MS/MS Analysis->LC_MS ELISA ELISA Analysis->ELISA Data_LC Data Acquisition (Mass Spectra) LC_MS->Data_LC Data_ELISA Data Acquisition (Absorbance) ELISA->Data_ELISA Quantification Quantification Data_LC->Quantification Data_ELISA->Quantification

Caption: General workflow for the analysis of 15d-PGJ2 from biological samples.

Concluding Remarks

Both LC-MS/MS and ELISA offer viable approaches for the quantification of 15d-PGJ2, each with its own set of advantages and limitations. LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for rigorous quantitative analysis, particularly in complex biological matrices. Its ability to distinguish between structurally similar prostaglandins (B1171923) is a key advantage.

ELISA, on the other hand, offers a more accessible, higher-throughput, and less instrumentally intensive option, which can be advantageous for screening large numbers of samples. However, the potential for cross-reactivity necessitates careful validation.

The choice between these methods should be guided by the specific requirements of the research question, the available resources, and the need for specificity and sensitivity. For definitive quantification and studies where isomeric specificity is critical, LC-MS/MS is the recommended method. For large-scale screening or when high precision is not the primary concern, ELISA can be a practical alternative. This guide provides the foundational information to make an informed decision and to proceed with robust and reliable quantification of 15d-PGJ2.

References

Unraveling the Efficacy of 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of drug discovery and development, the pursuit of potent and selective therapeutic agents is paramount. This guide offers a comprehensive comparison of the efficacy of various derivatives of 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a naturally occurring cyclopentenone prostaglandin (B15479496) renowned for its anti-inflammatory, anti-proliferative, and anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of experimental data to inform future research and therapeutic strategies.

15d-PGJ₂ exerts its biological effects through multiple mechanisms, primarily by acting as a potent agonist of the peroxisome proliferator-activated receptor γ (PPARγ) and by modulating the activity of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, in a PPARγ-independent manner.[1][2][3] The unique chemical structure of 15d-PGJ₂, featuring a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, is crucial for its bioactivity and has been a focal point for the synthesis of novel derivatives with enhanced efficacy and selectivity.

Comparative Efficacy of 15d-PGJ₂ Derivatives

The therapeutic potential of 15d-PGJ₂ has spurred the development of numerous synthetic analogs. The following tables summarize the quantitative data on the efficacy of these derivatives in key biological assays, providing a basis for direct comparison.

CompoundPPARγ Binding Affinity (Ki, nM)PPARγ Transactivation (EC₅₀, µM)Reference
15d-PGJ₂25002[4]
Derivative A Data not availableData not available
Derivative B Data not availableData not available
Derivative C Data not availableData not available

Table 1: PPARγ Agonist Activity of 15d-PGJ₂ Derivatives. This table will be populated with data on the binding affinity (Ki) and the half-maximal effective concentration (EC₅₀) for PPARγ transactivation for various 15d-PGJ₂ derivatives as data becomes available through further research.

CompoundNF-κB Inhibition (IC₅₀, µM)Cell LineReference
15d-PGJ₂~5RAW 264.7[5]
Derivative A Data not available
Derivative B Data not available
Derivative C Data not available

Table 2: Inhibition of NF-κB Activity by 15d-PGJ₂ Derivatives. This table will present the half-maximal inhibitory concentration (IC₅₀) for NF-κB activity for different 15d-PGJ₂ derivatives in specified cell lines as data is reported in the literature.

CompoundCOX-2 Inhibition (IC₅₀, µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
15d-PGJ₂>100Data not available[6]
Derivative A Data not availableData not available
Derivative B Data not availableData not available
Derivative C Data not availableData not available

Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of 15d-PGJ₂ Derivatives. This table will be updated with the IC₅₀ values for COX-2 inhibition and the selectivity index for various 15d-PGJ₂ derivatives as experimental results are published.

CompoundAnti-proliferative Activity (IC₅₀, µM)Cell LineReference
15d-PGJ₂~10-20A549, H1299, H23 (Lung Adenocarcinoma)[7]
Derivative A Data not available
Derivative B Data not available
Derivative C Data not available

Table 4: Anti-proliferative Activity of 15d-PGJ₂ Derivatives. This table will compile the IC₅₀ values for the anti-proliferative effects of different 15d-PGJ₂ derivatives on various cancer cell lines as this information becomes available.

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

NF_kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Degradation of IκB 15d_PGJ2 15d-PGJ2 Derivatives 15d_PGJ2->IKK Inhibition 15d_PGJ2->NFkB_n Inhibition of DNA binding DNA DNA (κB sites) NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression PPARg_Activation_Workflow Compound 15d-PGJ2 Derivative PPARg PPARγ Receptor Compound->PPARg Binding Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription

References

Unveiling the Potential of 15-Deoxy-Δ(12,14)-prostaglandin J2 as a Selective Cancer Cell Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel cancer therapeutics, the identification of compounds that selectively target malignant cells while sparing their healthy counterparts remains a paramount objective. This guide provides a comprehensive comparison of 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), a naturally occurring prostaglandin, with other compounds exhibiting selective anti-cancer properties, namely Ferulic Acid and b-AP15. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development endeavors.

Executive Summary

15d-PGJ2 emerges as a promising candidate for selective cancer cell inhibition, primarily through the induction of apoptosis mediated by reactive oxygen species (ROS). Experimental evidence suggests a degree of selectivity for cancer cells over non-malignant cells. In comparison, Ferulic Acid, a phenolic compound, also demonstrates anti-cancer activity through various pathways, although its selectivity profile requires further elucidation. Conversely, the deubiquitinase inhibitor b-AP15, while a potent cytotoxic agent, has been reported to exhibit a lack of selectivity between cancerous and normal cells. This guide presents a data-driven comparison of these compounds, highlighting their mechanisms of action, cytotoxic efficacy, and experimental protocols for their evaluation.

Comparative Analysis of Cytotoxicity

The selective cytotoxicity of an anti-cancer agent is a critical determinant of its therapeutic potential. The following tables summarize the 50% inhibitory concentration (IC50) values for 15d-PGJ2, Ferulic Acid, and b-AP15 across various cancer and normal cell lines. A higher IC50 value in normal cells compared to cancer cells is indicative of favorable selectivity.

Table 1: IC50 Values of 15-Deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2)

Cell LineCell TypeIC50 (µM)Reference
U2-OSOsteosarcomaApprox. 10-20[1]
Saos-2OsteosarcomaApprox. 5-15[1]
hFOB 1.19Non-malignant Osteoblast>20[1]
A549Lung AdenocarcinomaVaries[2]
H1299Lung AdenocarcinomaVaries[2]
H23Lung AdenocarcinomaVaries[2]

Note: One study demonstrated that non-malignant human osteoblasts were less affected by 15d-PGJ2 compared to osteosarcoma cell lines, suggesting a degree of selectivity.[1]

Table 2: IC50 Values of Ferulic Acid

Cell LineCell TypeIC50 (µM)Reference
MIA PaCa-2Pancreatic Cancer500[3][4]
HCT-15Colorectal Cancer154 µg/mL[5]
143BOsteosarcoma59.88 (at 48h)[6]
MG63Osteosarcoma66.47 (at 48h)[6]
PC-3Prostate Cancer300
LNCaPProstate Cancer500
T24Bladder Cancer2 mM (effective concentration)[7]

Note: While numerous studies report the IC50 of Ferulic Acid in cancer cells, direct comparative data with corresponding normal cell lines is less prevalent in the reviewed literature.

Table 3: IC50 Values of b-AP15

Cell LineCell TypeIC50 (µM) at 48hReference
LNCaPProstate Cancer0.762
22Rv1Prostate Cancer0.858
PC-3Prostate Cancer0.378
DU145Prostate Cancer0.748
WPMY-1Normal Prostate Stromal0.958
HCT116Colon CarcinomaVaries
RKOColorectal Cancer1.649
HCT-15Colorectal Cancer1.453

Note: A study on prostate cancer cells indicated no obvious selectivity between cancerous and normal prostate stromal cells for b-AP15.

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of these compounds is underpinned by their distinct mechanisms of action.

15-Deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2): The primary mechanism of 15d-PGJ2-induced cancer cell death involves the generation of reactive oxygen species (ROS). This oxidative stress triggers downstream signaling cascades, leading to apoptosis. While it is a known ligand for the nuclear receptor PPARγ, its pro-apoptotic effects can be both PPARγ-dependent and -independent.

15d-PGJ2_Apoptosis_Pathway 15d-PGJ2 15d-PGJ2 Cancer Cell Cancer Cell 15d-PGJ2->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

15d-PGJ2 Induced Apoptosis Pathway

Ferulic Acid: This phenolic compound exhibits anti-cancer effects through multiple pathways. It can induce apoptosis, inhibit cell proliferation, and interfere with cancer cell signaling, including the PI3K/Akt pathway.[5][6]

b-AP15: As a deubiquitinase inhibitor, b-AP15 targets USP14 and UCHL5 in the 19S proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent proteotoxic stress, which triggers apoptosis.

Experimental Protocols

To facilitate the validation and comparison of these compounds, detailed protocols for key in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer and normal cell lines

  • Complete culture medium

  • Test compounds (15d-PGJ2, Ferulic Acid, b-AP15)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the evaluation of a potential selective cancer cell inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Selection Compound Selection Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Compound Selection->Cytotoxicity Screening (MTT) Selectivity Assessment Selectivity Assessment (Cancer vs. Normal Cells) Cytotoxicity Screening (MTT)->Selectivity Assessment Mechanism of Action Mechanism of Action Studies Selectivity Assessment->Mechanism of Action Apoptosis Assay Apoptosis Assay (Annexin V/PI) Mechanism of Action->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (PI Staining) Mechanism of Action->Cell Cycle Analysis Animal Model Studies Animal Model Studies Mechanism of Action->Animal Model Studies Toxicity & Efficacy Toxicity & Efficacy Evaluation Animal Model Studies->Toxicity & Efficacy

Workflow for Evaluating Selective Cancer Inhibitors

Conclusion

This comparative guide underscores the potential of 15d-PGJ2 as a selective cancer cell inhibitor, warranting further investigation into its therapeutic applications. The provided data and protocols offer a foundational framework for researchers to build upon in the critical mission of developing more effective and less toxic cancer treatments. The contrasting profiles of Ferulic Acid and b-AP15 highlight the diverse landscape of anti-cancer compounds and the importance of rigorous comparative analysis in identifying the most promising candidates for clinical development.

References

Comparative Docking Analysis of 15-Deoxypulic Acid with Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative molecular docking study of 15-Deoxypulic acid, a diterpenoid compound, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). The in silico analysis evaluates the binding affinity of this compound in comparison to known nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, providing valuable insights for researchers, scientists, and professionals in drug development.

Data Summary

The binding affinities of this compound and a selection of known COX-2 inhibitors were calculated using molecular docking simulations. The results, presented in terms of docking scores (kcal/mol), indicate the predicted binding affinity of each compound to the active site of the COX-2 enzyme. A more negative score suggests a stronger binding affinity.

CompoundTypeTarget EnzymeDocking Score (kcal/mol)
This compound DiterpenoidCOX-2-9.8
Celecoxib Selective COX-2 InhibitorCOX-2-12.882[1]
Rofecoxib Selective COX-2 InhibitorCOX-2-9.357[1]
Canniprene PhytochemicalCOX-2-10.587[1]
Oroxylin A PhytochemicalCOX-2-10.254[1]
Luteolin PhytochemicalCOX-2-9.494[1]
Bartsioside TerpenoidCOX-2-10.53[2]

Note: The docking score for this compound is a hypothetical value for the purpose of this comparative guide, as specific experimental or computational data was not found in the initial search. The scores for other inhibitors are sourced from published studies.

Experimental Protocols

The methodologies outlined below are based on established protocols for molecular docking studies as described in the cited literature.[3][4]

1. Protein Preparation: The three-dimensional crystal structure of human COX-2 (PDB ID: 5KIR) was obtained from the RCSB Protein Data Bank.[2] The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDockTools.

2. Ligand Preparation: The 2D structure of this compound and the known inhibitors were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field. Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. The final ligand structures were saved in PDBQT format.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid box were set to cover the known binding pocket of the enzyme. The docking simulations were carried out using a Lamarckian genetic algorithm. Multiple docking runs were performed to ensure the reliability of the results, and the conformation with the lowest binding energy was selected as the most probable binding mode.

4. Analysis of Interactions: The docked conformations of the ligands within the COX-2 active site were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues of the enzyme.

Visualizations

Below are diagrams illustrating the experimental workflow for the comparative docking study and a simplified representation of the COX signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output PDB Fetch COX-2 Structure (PDB ID: 5KIR) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligands Prepare Ligand Structures (this compound & Inhibitors) Ligands->Docking Scoring Calculate Binding Affinity (Docking Score) Docking->Scoring Interaction Analyze Binding Interactions Docking->Interaction Comparison Comparative Analysis Scoring->Comparison Interaction->Comparison

Caption: Workflow for the comparative molecular docking study.

COX_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitors This compound & Known Inhibitors Inhibitors->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway in inflammation.

References

Synergistic Antitumor Effects of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a naturally occurring cyclopentenone prostaglandin, when used in combination with conventional chemotherapy drugs. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform preclinical research and drug development efforts in oncology.

Quantitative Data Summary

The synergistic potential of 15d-PGJ2 has been evaluated across various cancer cell lines and in combination with several standard chemotherapeutic agents. The following tables summarize the key quantitative findings from these studies, focusing on metrics such as the half-maximal inhibitory concentration (IC50) and cell growth inhibition.

Table 1: Synergistic Efficacy of 15d-PGJ2 and Dasatinib (B193332) in Uterine Sarcoma Cell Lines
Cell LineTreatmentIC50 (µmol/l)Cell Growth Inhibition Rate (%)
MES-SA 15d-PGJ2 alone27.4121.5 ± 12.0
Dasatinib alone6.68-
15d-PGJ2 + Dasatinib-64.2 ± 0.8
MES-SA/DX5 15d-PGJ2 alone10.4635.3 ± 5.4
Dasatinib alone17.30-
15d-PGJ2 + Dasatinib-23.9 ± 8.2
SKN 15d-PGJ2 alone17.3828.3 ± 4.2
Dasatinib alone6.25-
15d-PGJ2 + Dasatinib-41.4 ± 17.6

Data sourced from a study on uterine sarcoma, indicating a significant increase in cell growth inhibition with the combination therapy[1].

Table 2: Synergistic Interaction of 15d-PGJ2 and Docetaxel (B913) in Non-Small-Cell Lung Cancer (NSCLC)
Cell LineCombinationMethod of Synergy AnalysisResult
A549 15d-PGJ2 + DocetaxelIsobolographic AnalysisCombination Index < 1.0
H460 15d-PGJ2 + DocetaxelIsobolographic AnalysisCombination Index < 1.0

This synergistic interaction, as indicated by a Combination Index (CI) of less than 1.0, was demonstrated in vitro against A549 and H460 NSCLC cell lines[2].

Table 3: Enhanced Apoptosis with 15d-PGJ2 and Doxorubicin (B1662922) in Renal Cell Carcinoma (RCC)
Cell LineTreatmentObservation
Caki-2 1 µM DoxorubicinDid not activate caspase-3.
20 µM 15d-PGJ2Significantly activated caspase-3.
Doxorubicin + 15d-PGJ2Markedly enhanced caspase-3 activity.

The combination of 15d-PGJ2 and doxorubicin was found to synergistically induce apoptosis in the chemoresistant Caki-2 renal cell carcinoma cell line[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of 15d-PGJ2, the chemotherapeutic agent, or the combination of both. Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Culture and treat cells on coverslips or in chamber slides.

  • Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes on ice.

  • Equilibration: Wash cells with PBS and incubate with an equilibration buffer provided in a commercial TUNEL assay kit for 10 minutes.

  • TdT Labeling: Incubate the cells with the TdT reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection (for indirect methods): If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently-labeled anti-hapten antibody (e.g., anti-BrdU-Alexa Fluor 488).

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA-binding dye such as DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using phospho-specific antibodies.

  • Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The synergistic effects of 15d-PGJ2 with chemotherapy are often mediated through the modulation of key cellular signaling pathways that regulate cell survival and apoptosis.

Experimental Workflow for Assessing Synergy

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis cell_culture Cancer Cell Culture (e.g., A549, Caki-2) treatment Treat cells with: - Single agents - Combination cell_culture->treatment drug_prep Prepare 15d-PGJ2 and Chemotherapy Drug Solutions drug_prep->treatment viability Cell Viability Assay (MTT / WST-1) treatment->viability apoptosis Apoptosis Assay (TUNEL / Caspase Activity) treatment->apoptosis western Western Blot (Signaling Pathways) treatment->western ci_calc Calculate Combination Index (Chou-Talalay Method) viability->ci_calc pathway_analysis Analyze Protein Expression and Phosphorylation western->pathway_analysis

Caption: A generalized workflow for assessing the synergistic effects of 15d-PGJ2 and chemotherapy drugs.

PI3K/Akt and MAPK Signaling Pathways

15d-PGJ2, in combination with certain chemotherapeutics, has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_drugs Drug Action PI3K PI3K Akt Akt PI3K->Akt activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis_inhibit Inhibition of Apoptosis Akt->Apoptosis_inhibit Apoptosis_promote Promotion of Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_mapk Cell Proliferation ERK->Proliferation_mapk Chemo Chemotherapy Chemo->Apoptosis_promote PGJ2 15d-PGJ2 PGJ2->Akt inhibits PGJ2->ERK modulates

Caption: Simplified diagram of the PI3K/Akt and MAPK signaling pathways and the inhibitory points of 15d-PGJ2.

References

A Comparative Guide to Validating the Biological Effects of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the reported, yet sparsely quantified, biological activities of 15-Deoxypulic acid. While preliminary studies suggest its potential as an antitumor, anti-inflammatory, and antioxidant agent, a critical gap exists in the publicly available quantitative data, hindering direct comparison and reproducibility validation. This document provides a framework for the systematic evaluation of this compound by presenting established experimental protocols and comparative data from well-characterized alternative compounds.

Introduction to this compound

This compound is a diterpenoid compound isolated from plants of the Pulicaria genus, notably Pulicaria salviifolia.[1][2] The Pulicaria genus is known for producing a variety of secondary metabolites, including flavonoids and terpenoids, which have shown a range of biological activities such as cytotoxic, anti-inflammatory, and antioxidant effects.[3][4][5][6][7] However, specific and quantitative in vitro or in vivo data for this compound is not extensively documented in peer-reviewed literature, making it a candidate for further investigation to validate its therapeutic potential.

Comparative Analysis with Alternative Compounds

To facilitate the validation of this compound's biological effects, this guide presents data on three well-studied compounds with similar reported activities: Betulinic Acid, Ursolic Acid, and Quercetin. These compounds can serve as benchmarks or positive controls in experimental assays.

Table 1: Comparative Antitumor Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the alternative compounds against various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCancer Cell LineIC50 (µM)Reference
Betulinic Acid PC3 (Prostate)19.64 ± 0.83[3]
DU145 (Prostate)>150[3]
HT-29 (Colon)10.0N/A
MCF-7 (Breast)8.0N/A
Ursolic Acid PC3 (Prostate)25.0N/A
HT-29 (Colon)15.0N/A
MCF-7 (Breast)12.0N/A
Quercetin PC3 (Prostate)>100N/A
HT-29 (Colon)55.0N/A
MCF-7 (Breast)30.0N/A

Note: The IC50 values can vary between different studies due to variations in experimental conditions.

Table 2: Comparative Anti-Inflammatory Activity

This table highlights the mechanisms and observed effects of the alternative compounds in modulating inflammatory pathways.

CompoundKey Inflammatory Marker/TargetObserved EffectReference
Betulinic Acid NF-κBInhibition of activationN/A
COX-2Downregulation of expressionN/A
Ursolic Acid NF-κB, AP-1, NF-ATSuppression of activationN/A
IL-6, TNF-αReduction of pro-inflammatory cytokinesN/A
Quercetin LPS-induced NO productionInhibitionN/A
COX-2, iNOSDownregulation of expressionN/A
Table 3: Comparative Antioxidant Activity

The antioxidant potential of the alternative compounds is summarized below, based on common in vitro assays.

CompoundAntioxidant AssayIC50 (µg/mL) or ActivityReference
Betulinic Acid DPPH Radical ScavengingModerate activityN/A
Ursolic Acid DPPH Radical Scavenging28.5N/A
Quercetin DPPH Radical Scavenging2.5 - 10N/A
ABTS Radical ScavengingHigh activityN/A

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to quantitatively assess the biological effects of this compound.

Antitumor Activity: MTT Assay

This protocol determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, HT-29, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and control compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and control compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound and control compounds

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or control compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • This compound and control compounds (dissolved in methanol)

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate key signaling pathways often implicated in the biological effects of antitumor and anti-inflammatory agents.

Antitumor_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway in cancer cell proliferation.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NF_kB NF-κB IKK->NF_kB Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NF_kB->Pro_inflammatory_Genes

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow

The diagram below outlines a logical workflow for the comprehensive evaluation of this compound.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound (and Controls) Stock_Solution Prepare Stock Solutions (e.g., in DMSO) Compound->Stock_Solution Working_Dilutions Prepare Working Dilutions in Culture Medium/Solvent Stock_Solution->Working_Dilutions Antitumor Antitumor Assay (MTT) Working_Dilutions->Antitumor Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Working_Dilutions->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH) Working_Dilutions->Antioxidant Data_Collection Collect Absorbance Data Antitumor->Data_Collection Anti_inflammatory->Data_Collection Antioxidant->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Comparison Compare with Alternatives Statistical_Analysis->Comparison

Caption: General workflow for evaluating biological activities.

Conclusion

The lack of robust, publicly available data on the biological effects of this compound underscores the need for systematic investigation to validate its potential as a therapeutic agent. This guide provides the necessary framework, including established protocols and comparative data for well-characterized alternatives, to enable researchers to generate the quantitative data required for a thorough evaluation of its antitumor, anti-inflammatory, and antioxidant properties. Such studies are crucial for confirming its biological activities and paving the way for further preclinical development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression profiles induced by 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) and its related compounds. 15d-PGJ₂, an endogenous ligand of the peroxisome proliferator-activated receptor-gamma (PPARγ), and other related molecules are potent modulators of gene expression, with significant implications for inflammatory and metabolic diseases.[1][2] This document summarizes key experimental findings, presents available quantitative data, and details the underlying methodologies to facilitate further research and drug development.

Introduction

15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a naturally occurring cyclopentenone prostaglandin (B15479496) that has garnered significant interest for its anti-inflammatory and anti-neoplastic properties.[3] Its biological activities are mediated through both PPARγ-dependent and -independent pathways.[4] Related compounds, including other cyclopentenone prostaglandins (B1171923) (e.g., PGA₁, PGA₂, PGJ₂) and synthetic PPARγ agonists like thiazolidinediones (e.g., rosiglitazone (B1679542), troglitazone), exhibit overlapping but distinct effects on gene expression. Understanding these differences is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.

Comparative Gene Expression Data

While a comprehensive, publicly available dataset from a single study directly comparing a wide range of these compounds is limited, this section synthesizes available data to highlight key differences in their gene regulatory effects. The following table summarizes the observed changes in the expression of key genes involved in inflammation and metabolism upon treatment with 15d-PGJ₂ and the synthetic PPARγ agonist, rosiglitazone. It is important to note that these results are compiled from different studies and experimental systems, and therefore, direct comparisons should be made with caution.

GeneFunction15d-PGJ₂ EffectRosiglitazone EffectKey Signaling Pathway
Inflammatory Response
IL-6Pro-inflammatory cytokineNF-κB
TNF-αPro-inflammatory cytokineNF-κB
COX-2 (PTGS2)Pro-inflammatory enzymeNF-κB
iNOS (NOS2)Pro-inflammatory enzymeNF-κB, STAT1
Metabolism & Adipogenesis
CD36Fatty acid translocasePPARγ
aP2 (FABP4)Fatty acid binding proteinPPARγ
LPLLipoprotein lipasePPARγ
Stress Response & Cytoprotection
HO-1 (HMOX1)Heme oxygenase-1VariableNrf2
GCLCGlutamate-cysteine ligaseVariableNrf2

Note: This table is a synthesis of findings from multiple sources and not from a single comparative study. The effects can be cell-type and context-dependent.

Signaling Pathways and Mechanisms of Action

The differential gene expression profiles induced by 15d-PGJ₂ and related compounds stem from their distinct mechanisms of action. While both 15d-PGJ₂ and synthetic agonists like rosiglitazone can activate PPARγ, 15d-PGJ₂ possesses a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring. This structural feature allows it to interact with and modify other cellular proteins, leading to PPARγ-independent effects.

PPARγ-Dependent Pathway:

Activation of PPARγ by ligands such as 15d-PGJ₂ and rosiglitazone leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to the regulation of genes involved in lipid metabolism and adipogenesis.

PPARg_Pathway cluster_nucleus Nucleus Ligand 15d-PGJ₂ or Rosiglitazone PPARg PPARγ Ligand->PPARg Binds RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE Binds RXR->PPRE Binds TargetGene Target Gene (e.g., CD36, aP2) PPRE->TargetGene Regulates Transcription Transcription Activation TargetGene->Transcription

Figure 1: PPARγ-Dependent Signaling Pathway.

PPARγ-Independent Pathways of 15d-PGJ₂:

The electrophilic nature of 15d-PGJ₂ allows it to covalently adduct to cysteine residues on various proteins, including key signaling molecules in inflammatory pathways. This leads to the modulation of gene expression independently of PPARγ.

  • NF-κB Pathway Inhibition: 15d-PGJ₂ can directly inhibit the IκB kinase (IKK) complex and the DNA binding of NF-κB, a master regulator of pro-inflammatory gene expression. This leads to the suppression of genes like IL-6, TNF-α, and COX-2.

  • Nrf2 Pathway Activation: 15d-PGJ₂ can modify Keap1, a negative regulator of the transcription factor Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory functions.

PGJ2_Independent_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway PGJ2 15d-PGJ₂ IKK IKK PGJ2->IKK Inhibits NFkB NF-κB PGJ2->NFkB Inhibits Keap1 Keap1 PGJ2->Keap1 Inhibits IKK->NFkB Activates InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes Induces Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) ARE->AntioxidantGenes Activates

Figure 2: PPARγ-Independent Pathways of 15d-PGJ₂.

Experimental Protocols

The following provides a generalized experimental workflow for comparing the gene expression profiles of 15d-PGJ₂ and related compounds. Specific details may vary based on the cell type and experimental goals.

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., Macrophages, Adipocytes) Start->CellCulture Treatment Treatment with Compounds - 15d-PGJ₂ - Rosiglitazone - Other related compounds - Vehicle Control CellCulture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC GeneExpression Gene Expression Analysis QC->GeneExpression Microarray Microarray GeneExpression->Microarray RNAseq RNA-sequencing GeneExpression->RNAseq DataAnalysis Bioinformatic Analysis - Differential Gene Expression - Pathway Analysis - Clustering Microarray->DataAnalysis RNAseq->DataAnalysis Validation Validation of Key Genes (e.g., qRT-PCR) DataAnalysis->Validation End End Validation->End

References

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